Icapamespib dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2267287-26-1 |
|---|---|
Molecular Formula |
C19H25Cl2IN6O2S |
Molecular Weight |
599.3 g/mol |
IUPAC Name |
9-[2-(2,2-dimethylpropylamino)ethyl]-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine;dihydrochloride |
InChI |
InChI=1S/C19H23IN6O2S.2ClH/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13;;/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24);2*1H |
InChI Key |
XOTDTJJJOBBSFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Icapamespib Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icapamespib dihydrochloride (formerly known as PU-HZ151 or PU-AD) is a novel, orally active, and blood-brain barrier-penetrant small molecule that selectively inhibits the epichaperome. The epichaperome is a cancer- and disease-specific multimeric complex of heat shock protein 90 (HSP90) and its co-chaperones. By non-covalently binding to a unique conformation of HSP90 within this complex, Icapamespib induces the disassembly of the epichaperome, leading to the degradation of a multitude of oncogenic and neurotoxic client proteins. This targeted disruption of the epichaperome restores normal cellular protein-protein interaction networks, offering a promising therapeutic strategy for a range of diseases, including glioblastoma and neurodegenerative disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action of Icapamespib, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Selective Epichaperome Inhibition
The primary mechanism of action of this compound is its selective inhibition of the epichaperome. Unlike normal chaperone complexes, the epichaperome is a pathologically-activated, high-molecular-weight complex of HSP90 and its co-chaperones that is found in cancer cells and diseased neurons.[1] Icapamespib exhibits a high affinity for a specific conformational state of HSP90 present only within the epichaperome.[2] This selective binding leads to the disassembly of the epichaperome complex, thereby disrupting its function in stabilizing a wide array of client proteins that are critical for tumor cell survival and the propagation of neurotoxic protein aggregates.[3][4]
The binding of Icapamespib to HSP90 within the epichaperome is non-covalent and characterized by slow dissociation kinetics.[3] This prolonged engagement with the target contributes to its sustained pharmacodynamic effects.[5] A key advantage of this selective mechanism is that Icapamespib has minimal impact on the normal physiological functions of HSP90 in healthy cells, potentially leading to a more favorable safety profile.[6]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy
| Parameter | Cell Line/System | Value | Reference |
| EC50 for epichaperomes | MDA-MB-468 cell homogenates | 5 nM | [7] |
| EC50 for PU-H71 (for comparison) | MDA-MB-468 cell homogenates | 11 nM | [7] |
| Effect on Cell Viability | MDA-MB-468 cells (0.1-1 µM for 24h) | Significant reduction | [7] |
| Effect on p-ERK phosphorylation | MDA-MB-468 cells | Decreased | [7] |
| Effect on c-PARP cleavage | MDA-MB-468 cells | Induced | [7] |
Table 2: In Vivo Efficacy
| Animal Model | Dosing Regimen | Outcome | Reference |
| Human glioblastoma U87MG nude mouse model | 10 mg/kg, intravenous injection, twice a week for 3 weeks | 65% reduction in tumor volume | [3] |
Signaling Pathways
Icapamespib, by disrupting the epichaperome, leads to the degradation of numerous HSP90 client proteins, thereby affecting multiple downstream signaling pathways crucial for cancer cell proliferation, survival, and protein homeostasis.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation and survival. Several components of this pathway are HSP90 client proteins. Treatment with Icapamespib has been shown to decrease the phosphorylation of ERK (p-ERK), indicating a disruption of this pathway.[7]
Caption: Icapamespib inhibits the MAPK/ERK signaling pathway.
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another central regulator of cell survival, proliferation, and metabolism. Key components of this pathway, including AKT itself, are HSP90 client proteins. While direct studies on Icapamespib's effect on this pathway are emerging, evidence from other HSP90 inhibitors like Ganetespib strongly suggests that inhibition of the epichaperome will lead to the degradation of AKT and subsequent downregulation of this pro-survival pathway.[3][8]
Caption: Postulated inhibition of the PI3K/AKT pathway by Icapamespib.
JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers. JAKs are known client proteins of HSP90. Inhibition of HSP90 by molecules like Ganetespib has been shown to disrupt JAK/STAT signaling.[9][10] It is therefore highly probable that Icapamespib also mediates its anti-cancer effects in part through the destabilization of components of the JAK/STAT pathway.
Caption: Proposed mechanism of Icapamespib's effect on the JAK/STAT pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Epichaperome Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of Icapamespib to the epichaperome by competing with a fluorescently labeled HSP90 inhibitor.
Materials:
-
MDA-MB-468 cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Fluorescently labeled HSP90 probe (e.g., FITC-conjugated geldanamycin)
-
This compound
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare MDA-MB-468 cell lysate: Culture MDA-MB-468 cells to 80-90% confluency. Lyse the cells in ice-cold lysis buffer and clarify the lysate by centrifugation. Determine the protein concentration of the supernatant.
-
Prepare reagents: Serially dilute Icapamespib in assay buffer. Prepare a solution of the fluorescent probe at a concentration that gives a stable and measurable fluorescence polarization signal.
-
Assay setup: In a 384-well plate, add the cell lysate, the fluorescent probe, and varying concentrations of Icapamespib. Include wells with lysate and probe only (maximum polarization) and probe only (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data analysis: Plot the fluorescence polarization values against the logarithm of the Icapamespib concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for the epichaperome binding assay.
Quantitative Western Blot for p-ERK
This protocol details the detection and quantification of phosphorylated ERK (p-ERK) in cell lysates following treatment with Icapamespib.
Materials:
-
MDA-MB-468 cells
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2, rabbit anti-total ERK1/2, and a loading control (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment and lysis: Seed MDA-MB-468 cells and treat with various concentrations of Icapamespib for a specified duration. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and antibody incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and the loading control overnight at 4°C.
-
Secondary antibody and detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the p-ERK and total ERK signals to the loading control. Calculate the ratio of normalized p-ERK to normalized total ERK for each sample.
References
- 1. A Chemical Biology Approach to the Chaperome in Cancer—HSP90 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling | PLOS One [journals.plos.org]
Icapamespib Dihydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icapamespib dihydrochloride (formerly known as PU-HZ151 or PU-AD) is a novel, orally active, and blood-brain barrier-penetrant small molecule that selectively inhibits the epichaperome. The epichaperome is a cancer- and disease-specific, functionally altered subset of the molecular chaperone network, primarily assembled by Heat Shock Protein 90 (HSP90). By non-covalently binding to HSP90 within this complex, Icapamespib induces the disassembly of the epichaperome, leading to the degradation of associated oncoproteins and pathogenic proteins. This targeted approach has shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and various cancers, including glioblastoma and metastatic breast cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, including key experimental data and protocols.
Discovery and Rationale
Icapamespib was developed as a purine-scaffold inhibitor of HSP90 with a unique selectivity for the disease-associated epichaperome.[1] Unlike healthy cells where HSP90 functions in a latent state, in diseased cells, chronic stress leads to the formation of these high-molecular-weight epichaperome complexes.[1] These complexes are crucial for the stability and function of a multitude of proteins involved in oncogenesis and neurodegeneration.[1][2] The discovery of Icapamespib was driven by the need for HSP90 inhibitors that could selectively target these pathological protein networks while minimizing effects on normal cellular chaperone functions.[1]
A key feature of Icapamespib is its ability to cross the blood-brain barrier, a critical property for treating central nervous system disorders.[3][4] Preclinical studies have demonstrated that Icapamespib can effectively penetrate brain tissue.[5]
Mechanism of Action
Icapamespib exerts its therapeutic effects by selectively binding to the ATP-binding pocket of HSP90 within the epichaperome complex.[3] This binding is non-covalent and characterized by slow dissociation kinetics, leading to a sustained disruption of the epichaperome's structure and function.[3][6] The disassembly of the epichaperome triggers the degradation of its client proteins through the ubiquitin-proteasome pathway.[2]
Key downstream effects of Icapamespib's mechanism of action include:
-
Degradation of HSP90 Client Proteins: Treatment with Icapamespib leads to a reduction in the levels of key oncoproteins and signaling molecules such as Epidermal Growth Factor Receptor (EGFR), AKT, and phosphorylated ERK (p-ERK).[3][4]
-
Induction of Apoptosis: By disrupting pro-survival signaling pathways, Icapamespib can induce programmed cell death in cancer cells, as evidenced by the cleavage of poly (ADP-ribose) polymerase (c-PARP).[4]
-
Induction of Heat Shock Response: As a consequence of HSP90 inhibition, a compensatory increase in the expression of other heat shock proteins, such as HSP70, is often observed.[3][4]
The following diagram illustrates the proposed mechanism of action of Icapamespib.
Caption: Mechanism of Icapamespib action.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the chemical name is 6-amino-N-(2,2-dimethylpropyl)-8-[(6-iodo-1,3-benzodioxol-5-yl)thio]-9H-purine-9-ethanamine dihydrochloride. The synthesis of similar purine-based HSP90 inhibitors generally involves a multi-step process. A plausible synthetic workflow, based on the synthesis of related compounds, is outlined below. This is a hypothetical pathway and would require experimental validation.
Caption: Hypothetical synthesis workflow for Icapamespib.
Biological Evaluation and Quantitative Data
The biological activity of Icapamespib has been assessed in various preclinical and clinical settings.
In Vitro Activity
Icapamespib demonstrates potent activity in cellular assays.
| Assay | Cell Line | Parameter | Value | Reference |
| Epichaperome Binding | MDA-MB-468 cell homogenates | EC50 | 5 nM | [4] |
| Cell Viability | MDA-MB-468 | IC50 | 0.1-1 µM (at 24h) | [4] |
Icapamespib shows a higher binding affinity for epichaperomes compared to the earlier generation inhibitor PU-H71 (EC50 of 11 nM).[4]
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of Icapamespib.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude Mice | Human Glioblastoma U87MG Xenograft | 10 mg/kg I.V., twice weekly for 3 weeks | 65% reduction in tumor volume compared to vehicle | [4] |
In this glioblastoma model, treatment with Icapamespib also led to decreased levels of the HSP90 client proteins EGFR and AKT, and an increase in HSP70 expression, with no significant toxicity observed.[4]
Clinical Data
A Phase 1 clinical trial (NCT03935568) evaluated the safety, tolerability, and pharmacokinetics of Icapamespib in healthy subjects.
| Study Phase | Population | Dosing | Key Findings | Reference |
| Phase 1 | Healthy non-elderly and elderly adults | Single doses up to 30 mg; multiple doses up to 30 mg for 7 days | Generally safe and well-tolerated; mild adverse events (headache most common); dose-proportional exposure |
Pharmacokinetic Parameters (Single and Multiple Doses)
| Parameter | Value Range |
| Time to Maximum Plasma Concentration (Tmax) | 1.00 - 2.00 hours |
| Exposure (AUC) | Dose-proportional |
Icapamespib exposure was noted to be approximately 50% higher in elderly subjects compared to non-elderly subjects, but was still well-tolerated.
Experimental Protocols
MDA-MB-468 Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate MDA-MB-468 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Icapamespib (e.g., 0.01 to 10 µM) or vehicle control for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of HSP90 Client Proteins
-
Cell Lysis: Treat cells with Icapamespib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., EGFR, AKT, p-ERK, cleaved PARP, HSP70, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot experimental workflow.
Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87MG) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Icapamespib or vehicle according to the specified dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound represents a significant advancement in the field of HSP90-targeted therapy. Its unique selectivity for the disease-associated epichaperome and its ability to penetrate the blood-brain barrier make it a promising therapeutic candidate for a range of challenging diseases, including neurodegenerative disorders and aggressive cancers. The favorable safety and pharmacokinetic profile observed in early clinical trials supports its continued development. Further research into its synthesis and biological activity will be crucial for realizing its full therapeutic potential.
References
- 1. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical tools for epichaperome-mediated interactome dysfunctions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Icapamespib Dihydrochloride: An In-Depth Technical Guide to a Novel HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icapamespib dihydrochloride (IcaDH), also known as PU-HZ151, is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90). It belongs to the purine-scaffold class of HSP90 inhibitors and exhibits high selectivity for the "epichaperome," a cancer-specific multiprotein complex where HSP90 is a key component. By non-covalently binding to the ATP pocket in the N-terminal domain of HSP90 within this complex, Icapamespib disrupts its chaperone function, leading to the proteasomal degradation of a wide array of oncogenic client proteins. This targeted disruption of onco-protein stability and signaling makes Icapamespib a promising therapeutic agent in oncology. Notably, its ability to cross the blood-brain barrier has positioned it as a candidate for the treatment of central nervous system malignancies like glioblastoma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular effects, and detailed experimental protocols for its characterization.
Introduction to HSP90 and the Epichaperome
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and function of a diverse group of "client" proteins, many of which are key components of signal transduction pathways that regulate cell growth, differentiation, and survival. In cancer cells, HSP90 is often overexpressed and is essential for the stability and function of numerous mutated or overexpressed oncoproteins, including receptor tyrosine kinases (e.g., EGFR, HER2), serine/threonine kinases (e.g., AKT, c-Raf), and transcription factors.
A recent concept in HSP90 biology is the "epichaperome," a collection of high-molecular-weight, disease-specific protein complexes that include HSP90 and other chaperones. These epichaperomes are believed to be key drivers of oncogenic signaling and are preferentially targeted by inhibitors like Icapamespib. This selectivity for the epichaperome may contribute to a wider therapeutic window compared to first-generation HSP90 inhibitors.
This compound: Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the ATPase activity of HSP90. It binds to the ATP-binding pocket located in the N-terminal domain of HSP90, preventing the conformational changes necessary for client protein maturation and activation. This leads to the ubiquitination and subsequent degradation of HSP90 client proteins by the proteasome. The depletion of these oncoproteins disrupts multiple oncogenic signaling pathways simultaneously, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Quantitative Data
The following tables summarize the available quantitative data for Icapamespib and other relevant second-generation HSP90 inhibitors.
Table 1: In Vitro Activity of Icapamespib
| Parameter | Cell Line/System | Value | Reference |
| EC50 | MDA-MB-468 cell homogenates (epichaperome binding) | 5 nM | [1][2][3] |
Table 2: In Vitro Cytotoxicity of Second-Generation HSP90 Inhibitors (for comparative purposes)
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Ganetespib | Breast (HER2+) | BT-474 | 13 | [1] |
| Breast (HER2+) | Sk-BR3 | 25 | [1] | |
| Breast (TNBC) | MDA-MB-231 | Low nM range | [4] | |
| Breast (ER+) | MCF-7 | 25 | [1] | |
| Breast (ER+) | T47D | 15 | [1] | |
| Luminespib | Lung (NSCLC) | Various | 2 - 40 | [5][6] |
| Onalespib | Glioblastoma | LN229 | ≤250 | [2] |
| Glioblastoma | U251HF | ≤250 | [2] | |
| Glioblastoma | A172 | ≤250 | [2] |
Table 3: In Vivo Efficacy of Icapamespib
| Animal Model | Treatment | Outcome | Reference |
| U87MG glioblastoma xenograft (nude mice) | 10 mg/kg, i.v., twice weekly for 3 weeks | Significant reduction in tumor volume | [3] |
Key Signaling Pathways Affected
Icapamespib, through its inhibition of HSP90, impacts several critical signaling pathways implicated in cancer progression.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. AKT is a key client protein of HSP90. Inhibition of HSP90 by Icapamespib leads to the degradation of AKT, thereby suppressing downstream signaling through mTOR and its effectors, leading to decreased protein synthesis and cell growth.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that controls cell proliferation and differentiation. Key components of this pathway, such as c-Raf, are HSP90 client proteins. Icapamespib-mediated degradation of these clients disrupts the signaling cascade, leading to decreased ERK phosphorylation and reduced cell proliferation.
Apoptosis Pathway
By destabilizing numerous pro-survival proteins and disrupting key survival signaling pathways, Icapamespib promotes apoptosis. Evidence suggests that Icapamespib induces the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[1][2] The degradation of client proteins like AKT, which normally inhibits pro-apoptotic proteins, shifts the cellular balance towards cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
HSP90 Binding Assay (Fluorescence Polarization)
This assay measures the binding of Icapamespib to HSP90 by competing with a fluorescently labeled HSP90 ligand.
References
- 1. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
The Role of Icapamespib Dihydrochloride in Epichaperome Disassembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epichaperome is a recently identified, multi-protein complex that is selectively formed in cancer cells and diseased neurons. Composed of stress-related chaperones and co-chaperones, this macromolecular assembly plays a crucial role in maintaining the stability of a rewired protein-protein interaction network that promotes cell survival and proliferation under pathological conditions. Icapamespib dihydrochloride (formerly known as PU-HZ151) is a novel, potent, and selective small molecule inhibitor of the epichaperome. By binding to a specific conformation of HSP90 within the epichaperome, Icapamespib triggers the disassembly of this complex, leading to the degradation of its client proteins and subsequent cell death. This technical guide provides an in-depth overview of the mechanism of action of Icapamespib, its effects on cellular signaling pathways, and detailed protocols for its investigation.
Introduction to the Epichaperome
Under normal physiological conditions, molecular chaperones like Heat Shock Protein 90 (HSP90) and Heat Shock Cognate 70 (HSC70) function as dynamic, transient complexes that facilitate the proper folding and stability of a wide array of client proteins.[1][2] However, in response to cellular stress, such as malignant transformation, these chaperones can be "rewired" into stable, high-molecular-weight complexes known as the epichaperome.[2][3] This pathological assembly acts as a scaffold, altering the cellular protein-protein interaction landscape to support the diseased state.[1][4] The formation of the epichaperome is driven by factors such as the activation of oncogenes like MYC and post-translational modifications of chaperone proteins.[2][5] The epichaperome is found in a significant percentage of cancers, including pancreatic, gastric, lung, and breast cancers, as well as in hematological malignancies.[2]
This compound: A Selective Epichaperome Inhibitor
This compound is a purine-scaffold, small molecule inhibitor that demonstrates high selectivity for HSP90 when it is part of the epichaperome complex.[6] This selectivity is attributed to its ability to recognize a specific conformational state of the HSP90 ATP-binding pocket that is unique to the epichaperome assembly.[6] Unlike traditional HSP90 inhibitors, Icapamespib has minimal effect on the function of normal, monomeric HSP90, thereby reducing the potential for off-target toxicity.[6]
Mechanism of Action
Icapamespib non-covalently binds to the ATP-binding pocket of HSP90 within the epichaperome with high affinity and slow dissociation kinetics. This binding "traps" the epichaperome in a conformation that is prone to disassembly.[7] The disruption of the epichaperome scaffold leads to the release of its client proteins, which are then ubiquitinated and targeted for proteasomal degradation.[8] This loss of critical oncoproteins and signaling molecules ultimately results in cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of Icapamespib
| Parameter | Cell Line | Value | Reference |
| EC50 (Epichaperome Binding) | MDA-MB-468 (Breast Cancer) | 5 nM | [2] |
| IC50 (Cell Viability) | MDA-MB-468 (Breast Cancer) | 0.1 - 1 µM (24h) | [2] |
Table 2: Pharmacokinetic Parameters of Icapamespib in Healthy Adults (Phase 1 Clinical Trial)
| Parameter | Dose | Value (Geometric Mean) | Reference |
| Cmax (Maximum Plasma Concentration) | 10 mg (Single Dose) | 16.5 ng/mL | [9] |
| 20 mg (Single Dose) | 36.9 ng/mL | [9] | |
| 30 mg (Single Dose) | 55.4 ng/mL | [9] | |
| AUC0-t (Area Under the Curve) | 10 mg (Single Dose) | 48.9 ngh/mL | [9] |
| 20 mg (Single Dose) | 114 ngh/mL | [9] | |
| 30 mg (Single Dose) | 185 ng*h/mL | [9] | |
| tmax (Time to Maximum Concentration) | 10, 20, 30 mg (Single Dose) | ~1.50 hours (Median) | [9] |
| t1/2 (Terminal Half-life) | 10 - 30 mg (Single Dose) | 1.72 - 2.19 hours | [9] |
Data from a Phase 1, single ascending dose study in healthy non-elderly adults.[9]
Signaling Pathways and Experimental Workflows
Epichaperome-Mediated Rewiring of Signaling Pathways
The formation of the epichaperome leads to the dysregulation of multiple signaling pathways critical for cancer cell survival and proliferation. By acting as a scaffold, the epichaperome stabilizes and enhances the activity of oncoproteins within these pathways. Icapamespib-mediated disassembly of the epichaperome disrupts these interactions, leading to the downregulation of pro-survival signaling.
Experimental Workflow for Investigating Epichaperome Disassembly
The following diagram outlines a typical workflow to study the effect of Icapamespib on epichaperome integrity and downstream signaling.
Detailed Experimental Protocols
Native Polyacrylamide Gel Electrophoresis (Native-PAGE) for Epichaperome Analysis
This protocol is adapted from established methods for the detection of high-molecular-weight epichaperome complexes.[9]
Materials:
-
Cell lysis buffer (20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.01% NP-40, 20 mM Na2MoO4, supplemented with protease and phosphatase inhibitors)
-
Native-PAGE gels (e.g., 4-16% gradient gels)
-
Native running buffer (e.g., Tris-Glycine)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against epichaperome components (e.g., anti-HSP90, anti-HSC70, anti-CDC37)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cancer cells with Icapamespib or vehicle control for the desired time.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in native lysis buffer on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Prepare samples by mixing 20-30 µg of protein with native sample buffer (without SDS or reducing agents). Do not heat the samples.
-
Load samples onto the native-PAGE gel and run the electrophoresis at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. High-molecular-weight bands indicate the presence of the epichaperome.
Co-Immunoprecipitation (Co-IP) of Epichaperome Components
This protocol is a general guideline and may require optimization for specific epichaperome components.
Materials:
-
Co-IP lysis buffer (similar to native lysis buffer but may require optimization of detergent concentration)
-
Protein A/G magnetic beads or agarose resin
-
Primary antibody for immunoprecipitation (e.g., anti-HSP90)
-
Isotype control IgG
-
Wash buffer (e.g., Co-IP lysis buffer with adjusted salt concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Prepare cell lysates as described in the Native-PAGE protocol (steps 1-5).
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge or use a magnetic rack to collect the beads and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with the primary antibody or isotype control IgG overnight at 4°C on a rotator.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
Collect the beads and wash them 3-5 times with ice-cold wash buffer.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against suspected epichaperome components or send for mass spectrometry analysis.
Mass Spectrometry for Proteomic Analysis of the Epichaperome
This is a generalized workflow for identifying the protein components of the epichaperome complex.
Procedure:
-
Perform Co-IP as described above to isolate the epichaperome complex.
-
Elute the protein complex from the beads.
-
Reduce and alkylate the proteins to denature them and break disulfide bonds.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Desalt and concentrate the peptide mixture using a C18 column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the proteins present in the sample.
-
Perform bioinformatic analysis to identify proteins that are significantly enriched in the Icapamespib-treated sample compared to the control, which represent the components of the epichaperome.
Conclusion
This compound represents a promising therapeutic agent that selectively targets the epichaperome, a key driver of malignancy and neurodegeneration. Its unique mechanism of action, which involves the disassembly of this pathological protein complex, offers a novel approach to cancer and neurodegenerative disease therapy with the potential for improved efficacy and reduced toxicity compared to traditional HSP90 inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of the epichaperome in disease and to evaluate the therapeutic potential of Icapamespib and other epichaperome-targeting compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The epichaperome is an integrated chaperome network that facilitates tumour survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drawing network graphs (nodes and edges) with R/BioConductor [warwick.ac.uk]
- 7. bioconductor.org [bioconductor.org]
- 8. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Icapamespib Dihydrochloride: A Technical Overview of Blood-Brain Barrier Permeability
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: Icapamespib dihydrochloride (formerly known as PU-HZ151 or PU-AD) is a potent, selective, and orally bioavailable small molecule inhibitor of the epichaperome. The epichaperome is a complex of stress-induced heat shock proteins, including Hsp90, that is implicated in the pathogenesis of various neurodegenerative diseases and cancers.[1][2] A critical characteristic for any therapeutic agent targeting central nervous system (CNS) disorders is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and experimental methodologies demonstrating the BBB permeability of this compound.
Quantitative Analysis of Blood-Brain Barrier Penetration
Icapamespib has demonstrated the ability to penetrate the blood-brain barrier in both preclinical and clinical settings.[1][3][4][5] Quantitative data from these studies are summarized below.
Preclinical Pharmacokinetic Data (Mouse Model)
A key preclinical study investigated the time-dependent concentration of Icapamespib in the plasma and brain of healthy male B6D2F1 mice following a single 10 mg/kg dose.[5] The data from this study are presented in Table 1.
| Time (hours) | Mean Plasma Concentration (µM) | Mean Brain Concentration (µM) | Brain-to-Plasma Ratio |
| 0.25 | 1.5 | 0.8 | 0.53 |
| 1 | 0.9 | 0.7 | 0.78 |
| 4 | 0.3 | 0.4 | 1.33 |
| 8 | 0.1 | 0.2 | 2.00 |
| 24 | < 0.1 | 0.1 | > 1.00 |
| Data derived from a study by Taldone et al. (2021).[5] |
Clinical Pharmacokinetic Data (Human)
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of Icapamespib in healthy adult subjects. In the multiple ascending dose (MAD) portion of the study, Icapamespib concentrations were measured in the cerebrospinal fluid (CSF), providing direct evidence of its ability to cross the human BBB.[3][4]
| Dose Group | Analyte | Matrix | Key Finding |
| Multiple Ascending Dose (20 mg and 30 mg) | Icapamespib | Cerebrospinal Fluid (CSF) | Icapamespib concentration was evaluated in the CSF.[3][4] |
| Data from a Phase 1 clinical trial (NCT03552595).[3][4] |
Experimental Protocols
Preclinical Evaluation of BBB Permeability in Mice
The following protocol was employed to determine the brain and plasma pharmacokinetics of Icapamespib in a mouse model.[5]
1. Animal Model:
-
Healthy male B6D2F1 mice were used for the study.
2. Drug Administration:
-
Icapamespib was administered at a dose of 10 mg/kg.
-
Two routes of administration were tested: intravenous (i.v.) injection and oral gavage (PO).
3. Sample Collection:
-
At various time points (e.g., 0.25, 1, 4, 8, and 24 hours) post-administration, cohorts of mice were euthanized.
-
Blood samples were collected via cardiac puncture and processed to obtain plasma.
-
Brain tissue was harvested and homogenized.
4. Sample Analysis:
-
The concentration of Icapamespib in plasma and brain homogenates was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Time-concentration curves were generated for both plasma and brain.
-
The brain-to-plasma concentration ratio was calculated at each time point to assess the extent of BBB penetration.
Visualizations
Experimental Workflow for Preclinical BBB Permeability Assessment
The following diagram illustrates the workflow for the preclinical pharmacokinetic study described above.
Caption: Workflow for assessing Icapamespib's BBB permeability in a preclinical mouse model.
Mechanism of Action: Epichaperome Inhibition
Icapamespib functions by selectively targeting and inhibiting the epichaperome, a disease-specific complex of chaperone proteins. This leads to the degradation of misfolded and aggregation-prone proteins that are clients of the epichaperome, thereby restoring cellular proteostasis.
Caption: Simplified signaling pathway of Icapamespib's action on the epichaperome.
Conclusion
The available preclinical and clinical data consistently demonstrate that this compound can cross the blood-brain barrier. Quantitative studies in mice have shown significant brain concentrations of the compound, and its detection in human cerebrospinal fluid provides direct evidence of CNS penetration. This characteristic is fundamental to its development as a therapeutic agent for neurodegenerative diseases. Further studies are warranted to fully elucidate the transport mechanisms across the BBB and to optimize dosing strategies for maximal therapeutic effect in the CNS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical tools for epichaperome-mediated interactome dysfunctions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Icapamespib Dihydrochloride: A Novel Epichaperome Inhibitor for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Icapamespib dihydrochloride (formerly known as PU-AD or PU-HZ151) is a first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor of the epichaperome. The epichaperome is a pathologically altered form of the cellular chaperone machinery, centrally involving Heat Shock Protein 90 (Hsp90), that becomes stabilized under chronic stress conditions characteristic of neurodegenerative diseases like Alzheimer's. Unlike normal chaperones that facilitate protein folding, the epichaperome stabilizes and promotes the aggregation of toxic proteins, such as hyperphosphorylated and misfolded tau. Icapamespib selectively targets and dismantles these epichaperomes, leading to the degradation of aberrant client proteins, including pathological tau, thereby restoring protein homeostasis and ameliorating cognitive deficits in preclinical models of Alzheimer's disease. This document provides a comprehensive overview of the preclinical data for Icapamespib, including its mechanism of action, efficacy in animal models, and pharmacokinetic properties.
Mechanism of Action: Targeting the Epichaperome
Icapamespib functions by selectively inhibiting the epichaperome, a complex of chaperones and co-chaperones that forms under cellular stress and contributes to the pathogenesis of Alzheimer's disease.[1][2] The core of the epichaperome is Hsp90.[2] In a diseased state, Hsp90 and other chaperones form stable complexes that, instead of promoting the degradation of misfolded proteins, protect and stabilize them, including pathological forms of tau.[1][2]
Icapamespib is a purine-scaffold inhibitor that specifically binds to the ATP-binding pocket of Hsp90 only when it is part of the epichaperome complex.[1][3] This selective binding leads to the disassembly of the epichaperome, which in turn removes the protective scaffolding for aberrant proteins like hyperphosphorylated tau, targeting them for degradation.[1] This mechanism restores the normal protein-protein interaction network within the neuron.[4]
Signaling Pathway of Icapamespib Action
Preclinical Efficacy in Alzheimer's Disease Models
Preclinical studies have demonstrated the efficacy of Icapamespib in reducing tau pathology and improving cognitive function in mouse models of Alzheimer's disease. The primary model used in these studies is the PS19 transgenic mouse, which expresses the P301S mutant human tau protein and develops age-dependent tau pathology and cognitive deficits.[1]
Reduction of Tau Pathology
Improvement in Cognitive Function
In tauopathy mouse models, administration of Icapamespib led to improved or restored cognitive functions.[2] These improvements were observed in a series of memory tests, indicating that by targeting the epichaperome and reducing tau pathology, Icapamespib can have a direct beneficial effect on the cognitive symptoms of Alzheimer's disease.
Table 1: Summary of Preclinical Efficacy of Icapamespib
| Animal Model | Key Findings | Outcome Measures | Reference |
|---|---|---|---|
| PS19 Tau Transgenic Mice | Enhanced degradation of mutated and hyperphosphorylated tau. | Biochemical analysis of tau species. | [1] |
| Tauopathy Mouse Models | Improved or restored cognitive functions. | Memory tests. |[2] |
Preclinical Pharmacokinetics
A critical aspect of any CNS drug is its ability to cross the blood-brain barrier (BBB). Icapamespib has been shown to be brain penetrant.[3][4]
Table 2: Preclinical Pharmacokinetic Parameters of Icapamespib
| Parameter | Value | Species | Method | Reference |
|---|---|---|---|---|
| Brain Penetration | ~70% of plasma concentration | Mice | LC-MS/MS analysis following oral administration of 10 mg/kg. | [3] |
| Brain Penetration Confirmation | Confirmed | Mice | 131I-PU-AD and gamma counting of radioactivity. |[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following outlines the general methodologies employed in the preclinical evaluation of Icapamespib.
Animal Models
-
PS19 Tau Transgenic Mice: These mice express the P301S mutation in the human tau gene, leading to the development of neurofibrillary tangles, neuronal loss, and cognitive deficits, mimicking key aspects of human tauopathies.
Drug Administration
-
The route and frequency of Icapamespib administration in the key preclinical efficacy studies would typically involve oral gavage or intraperitoneal injection over a specified period to assess both acute and chronic effects on tau pathology and cognition.
Behavioral Testing
-
A battery of behavioral tests is used to assess cognitive function in mice. These may include:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term spatial working memory.
-
Novel Object Recognition: To test recognition memory.
-
Biochemical and Histological Analysis
-
Immunohistochemistry: Brain sections are stained with antibodies against various forms of tau (e.g., AT8 for phosphorylated tau) to visualize and quantify the extent of tau pathology.
-
Western Blotting: Brain lysates are analyzed to quantify the levels of total and phosphorylated tau, as well as other proteins involved in the Hsp90 and epichaperome machinery.
-
ELISA: To measure the levels of specific tau species in brain tissue.
Experimental Workflow for Preclinical Evaluation
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a novel therapeutic agent for Alzheimer's disease. Its unique mechanism of action, targeting the epichaperome to promote the degradation of pathological tau, represents a promising upstream intervention in the disease process. The demonstrated brain penetrance and efficacy in animal models have provided a solid foundation for its advancement into clinical trials. Further preclinical studies could explore the long-term efficacy and safety of Icapamespib, its potential synergistic effects with other Alzheimer's therapies, and its applicability to other tauopathies. The successful translation of these preclinical findings into clinical benefit holds the potential to offer a much-needed disease-modifying treatment for patients with Alzheimer's disease.
References
- 1. The Epichaperome in Alzheimer’s Disease | StressMarq [stressmarq.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Icapamespib Dihydrochloride: A Technical Guide on its Preclinical Efficacy and Potential for Glioblastoma Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, characterized by its aggressive nature and profound resistance to conventional therapies. A compelling therapeutic strategy lies in the simultaneous targeting of multiple oncogenic pathways that drive GBM progression. Heat shock protein 90 (HSP90), a ubiquitous molecular chaperone, is crucial for the stability and function of a multitude of oncoproteins. Icapamespib dihydrochloride (formerly PU-H71), a potent and specific purine-scaffold inhibitor of HSP90, has emerged as a promising candidate for GBM treatment. This technical guide provides an in-depth overview of the preclinical data supporting the potential of Icapamespib in glioblastoma, detailing its mechanism of action, summarizing key quantitative findings, and outlining experimental methodologies.
Introduction
Glioblastoma is the most common and aggressive primary brain tumor in adults, with a median survival of just over a year with standard-of-care treatment.[1] The therapeutic challenge of GBM is multifactorial, stemming from its cellular heterogeneity, infiltrative growth, and the presence of the blood-brain barrier which limits the efficacy of many systemic agents.[2] A hallmark of GBM is the dysregulation of multiple signaling pathways that promote cell proliferation, survival, and invasion.
Heat shock protein 90 (HSP90) is a critical molecular chaperone responsible for the conformational maturation and stability of a large number of "client" proteins, many of which are integral to cancer cell survival and proliferation.[2] In cancer cells, HSP90 is often overexpressed and exists in a high-affinity, multi-protein complex known as the epichaperome.[2][3] This makes HSP90 an attractive therapeutic target, as its inhibition can simultaneously disrupt several key oncogenic signaling cascades.[4]
This compound (PU-H71) is a novel, purine-based, synthetic inhibitor of HSP90 that selectively targets the epichaperome found in cancer cells, leading to a more favorable toxicity profile compared to normal cells.[2] Preclinical studies have demonstrated its potent anti-cancer activity in various tumor models, including glioblastoma.[3][5] This document serves as a comprehensive technical resource on the preclinical evaluation of Icapamespib for the treatment of glioblastoma.
Mechanism of Action
Icapamespib exerts its anti-cancer effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[2] This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.[4] In the context of glioblastoma, several key oncoproteins are HSP90 clients, and their degradation upon Icapamespib treatment disrupts critical signaling pathways.[3][6]
The primary signaling cascades affected by Icapamespib in glioblastoma cells include:
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is frequently amplified and mutated in GBM, leading to constitutive activation of downstream pro-survival pathways. Icapamespib treatment leads to the downregulation of EGFR.[3]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Key components, including AKT and the downstream effector S6 ribosomal protein, are destabilized following HSP90 inhibition by Icapamespib.[3]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route for cell proliferation and survival. Icapamespib treatment results in the degradation of key kinases in this pathway.[3]
The simultaneous disruption of these pathways by a single agent underscores the therapeutic potential of Icapamespib in a genetically heterogeneous disease like glioblastoma.
Preclinical Data
In Vitro Studies
A comprehensive series of in vitro experiments have demonstrated the potent anti-glioma activity of Icapamespib across a panel of patient-derived glioblastoma stem-like cells (GSCs) and established glioma cell lines.
The following tables summarize the key quantitative findings from in vitro studies.
Table 1: IC50 Values of Icapamespib in Glioblastoma Cell Lines (72h treatment) [2]
| Cell Line | Type | IC50 (µM) |
| GSC11 | Glioblastoma Stem Cell | ~0.25 |
| GSC23 | Glioblastoma Stem Cell | ~0.5 |
| GSC20 | Glioblastoma Stem Cell | ~0.1 |
| GSC262 | Glioblastoma Stem Cell | ~1.0 |
| GSC811 | Glioblastoma Stem Cell | ~1.5 |
| GSC272 | Glioblastoma Stem Cell | ~0.5 |
| LN229 | Adherent Glioma | ~0.25 |
| T98G | Adherent Glioma | ~1.0 |
| U251-HF | Adherent Glioma | ~0.1 |
| NHA | Normal Human Astrocytes | ~3.0 |
Table 2: Effect of Icapamespib on Apoptosis in Glioblastoma Cell Lines [2]
| Cell Line | Treatment | Duration (h) | Apoptotic Cells (%) |
| U251-HF | 0.25 µM PU-H71 | 48 | ~10% |
| U251-HF | 1.0 µM PU-H71 | 48 | ~15% |
| U251-HF | 0.25 µM PU-H71 | 72 | ~20% |
| U251-HF | 1.0 µM PU-H71 | 72 | ~30% |
| GSC811 | 0.25 µM PU-H71 | 48 | ~8% |
| GSC811 | 1.0 µM PU-H71 | 48 | ~12% |
| GSC811 | 0.25 µM PU-H71 | 72 | ~15% |
| GSC811 | 1.0 µM PU-H71 | 72 | ~25% |
Table 3: Synergistic Effect of Icapamespib with Temozolomide [2]
| Cell Line | Treatment | Observation |
| GSC811 | PU-H71 (0.5–1.0 µM) + Temozolomide (200 µM) | Higher degree of synergy observed, suggesting potential for dose reduction of temozolomide. |
In Vivo Studies
The anti-tumor efficacy of Icapamespib has also been evaluated in a human glioblastoma xenograft model.
Table 4: In Vivo Efficacy of Icapamespib in a U87MG Xenograft Model [7]
| Animal Model | Treatment | Duration | Outcome |
| Female BALB/c nude mice with U87MG xenografts | 10 mg/kg Icapamespib (intravenous, twice weekly) | 3 weeks | 65% reduction in tumor volume compared to vehicle control. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Lines and Culture
-
Glioblastoma Stem-like Cells (GSCs): GSC11, GSC23, GSC20, GSC262, GSC811, and GSC272 were cultured as neurospheres in DMEM/F12 medium supplemented with B27, EGF, and FGF.
-
Adherent Glioma Cell Lines: LN229, T98G, and U251-HF were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Normal Human Astrocytes (NHAs): Cultured in astrocyte medium. All cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay
-
Cell Seeding: Cells were seeded at a density of 2,000-5,000 cells per well in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with a range of Icapamespib concentrations (e.g., 0.05 to 5 µM) or vehicle control (DMSO).
-
Incubation: Plates were incubated for 24, 48, and 72 hours.
-
Viability Assessment: Cell viability was determined using a commercial assay such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Luminescence was read on a plate reader, and the results were normalized to the vehicle-treated control to determine the percentage of cell viability. IC50 values were calculated using non-linear regression analysis.
Colony Formation Assay
-
Treatment: Adherent glioma cells (LN229, T98G, U251-HF) were treated with 1 µM Icapamespib or vehicle for 24 hours.
-
Plating: After treatment, cells were washed, trypsinized, and seeded in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Incubation: Plates were incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies were fixed with methanol and stained with 0.5% crystal violet.
-
Quantification: The number of colonies (defined as a cluster of ≥50 cells) was counted manually or using an automated colony counter.
Wound Healing (Scratch) Assay
-
Monolayer Culture: Cells were grown to confluence in 6-well plates.
-
Scratch: A sterile pipette tip was used to create a linear scratch in the cell monolayer.
-
Treatment: The medium was replaced with fresh medium containing Icapamespib or vehicle.
-
Imaging: Images of the scratch were captured at 0 hours and at subsequent time points (e.g., 24 hours).
-
Analysis: The width of the scratch was measured at multiple points, and the percentage of wound closure was calculated.
Transwell Migration Assay
-
Chamber Setup: Transwell inserts with an 8 µm pore size were placed in 24-well plates. The lower chamber was filled with medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Cells, pre-treated with Icapamespib or vehicle, were seeded in the upper chamber in serum-free medium.
-
Incubation: The plates were incubated for a defined period (e.g., 24-48 hours) to allow for cell migration through the porous membrane.
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells were treated with Icapamespib (e.g., 0.25 µM and 1.0 µM) or vehicle for 48 and 72 hours.
-
Harvesting: Adherent and floating cells were collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed on a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant was quantified using flow cytometry software.
Immunoblotting
-
Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., EGFR, p-AKT, AKT, p-MAPK, MAPK, pS6, S6, cleaved PARP, HSP70, and GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Model
-
Cell Implantation: 1 x 10^6 U87MG human glioblastoma cells were subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[7]
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into treatment and control groups. The treatment group received Icapamespib (e.g., 10 mg/kg) via intravenous injection twice weekly. The control group received a vehicle control.[7]
-
Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., immunoblotting for HSP90 client proteins).[7]
Clinical Development
Icapamespib is currently being evaluated in a Phase 1b clinical trial for patients with recurrent malignant glioma (NCT04948383).[8] This is a two-part, multicenter study designed to assess the safety, tolerability, and pharmacokinetics of orally administered Icapamespib.[8]
-
Part 1 (Dose Escalation): A standard 3+3 dose-escalation design is being used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[8]
-
Part 2 (Dose Expansion): This part will further evaluate the safety and tolerability of the RP2D.[8]
The trial is enrolling patients with recurrent isocitrate dehydrogenase (IDH)-wildtype glioblastoma or anaplastic astrocytoma. The primary endpoints are safety and tolerability, while secondary endpoints include pharmacokinetic parameters and preliminary efficacy.
Conclusion
This compound has demonstrated significant preclinical activity against glioblastoma. Its mechanism of action, involving the simultaneous inhibition of multiple key oncogenic signaling pathways through HSP90 inhibition, provides a strong rationale for its development as a therapeutic agent for this challenging disease. In vitro studies have shown its ability to inhibit proliferation, induce apoptosis, and impair the migration of glioma cells at clinically relevant concentrations. Furthermore, in vivo studies have confirmed its anti-tumor efficacy in a xenograft model. The synergistic potential with the standard-of-care chemotherapeutic agent, temozolomide, is particularly promising. The ongoing Phase 1b clinical trial will provide crucial data on the safety and tolerability of Icapamespib in patients with recurrent glioblastoma, paving the way for further clinical investigation. The findings summarized in this technical guide underscore the potential of Icapamespib as a novel and promising therapeutic strategy for glioblastoma.
References
- 1. mdpi.com [mdpi.com]
- 2. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products Targeting Hsp90 for a Concurrent Strategy in Glioblastoma and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [app.emergingmed.com]
The Selectivity of Icapamespib Dihydrochloride for Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icapamespib dihydrochloride (also known as PU-HZ151) is a novel, orally active small molecule inhibitor that demonstrates significant selectivity for cancer cells over normal, healthy cells. This selectivity is rooted in its unique mechanism of action, which targets a specific cellular entity known as the "epichaperome." The epichaperome is a complex of stress-associated proteins, including Heat Shock Protein 90 (HSP90), that is preferentially formed in cancer cells to support their high proliferation rates and survival under stress. Icapamespib binds to a conformationally distinct form of HSP90 within the epichaperome, leading to the disruption of this complex and the subsequent degradation of numerous oncogenic client proteins. This targeted approach leaves the essential functions of HSP90 in normal cells largely unaffected, providing a wider therapeutic window and potentially reduced toxicity compared to non-selective HSP90 inhibitors. This guide provides a comprehensive overview of the data supporting the selectivity of Icapamespib, detailed experimental protocols to assess its activity, and visualizations of the underlying molecular mechanisms.
The Epichaperome: A Cancer-Specific Target
Cancer cells are in a state of constant proteotoxic stress due to factors such as aneuploidy, hypoxia, and nutrient deprivation. To cope with this stress and maintain the stability of a mutated and overexpressed proteome, cancer cells upregulate a network of molecular chaperones.[1] A key component of this adaptive response is the formation of the epichaperome, a multi-protein complex nucleated on HSP90 and other chaperones like HSP70.[1] This complex acts as a scaffold, stabilizing a host of "client" proteins that are critical for cancer cell survival, proliferation, and metastasis.[2] These client proteins include key signaling molecules such as EGFR, AKT, and ERK.[3]
Normal cells, on the other hand, do not typically assemble these stable, high-molecular-weight epichaperome complexes.[1] Their chaperone machinery exists in a more dynamic state, assisting in routine protein folding and quality control. This fundamental difference between the chaperone states in cancerous and normal cells provides a unique therapeutic opportunity.
Icapamespib is designed to exploit this difference. It selectively binds to a conformationally altered ATP-binding pocket of HSP90 that is present within the epichaperome.[1][4] This high-affinity binding disrupts the epichaperome, leading to the degradation of its client proteins and ultimately, cancer cell death.[3][5] The transient nature of HSP90 complexes in normal cells results in weaker binding and rapid dissociation of Icapamespib, thus preserving normal cellular function.[2]
Quantitative Data on the Selectivity of Epichaperome Inhibitors
The selectivity of epichaperome inhibitors can be quantified through various in vitro and in vivo studies. The following tables summarize key data for Icapamespib and the structurally related epichaperome inhibitor, PU-H71, which serves as a strong proxy for demonstrating the class effect.
| Compound | Assay | Cell Line/Tissue | EC50 / IC50 | Reference |
| Icapamespib | Epichaperome Binding | MDA-MB-468 (Breast Cancer) Cell Homogenate | 5 nM | [5] |
| PU-H71 | Epichaperome Binding | MDA-MB-468 (Breast Cancer) Cell Homogenate | 11 nM | [5] |
Table 1: In Vitro Binding Affinity for the Epichaperome.
| Compound | Cell Line | Cell Type | IC50 (72h) | Selectivity Index (Normal/Cancer) | Reference |
| PU-H71 | GSC11, GSC23, GSC272, GSC262, GSC811, LN229, T98G, U251-HF | Glioma | 0.1 - 0.5 µM | 6 - 30 | [3] |
| PU-H71 | GSC20 | Glioma | 1.5 µM | 2 | [3] |
| PU-H71 | Normal Human Astrocytes (NHA) | Normal Brain | 3.0 µM | - | [3] |
Table 2: Comparative Cell Viability of an Epichaperome Inhibitor in Cancer vs. Normal Cells.
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| Icapamespib | U87MG Glioblastoma Xenograft | 10 mg/kg, IV, twice weekly for 3 weeks | Significant tumor growth inhibition without obvious toxicity |
Table 3: In Vivo Efficacy and Tolerability.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Icapamespib in cancer and normal cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, U87MG) and normal cell lines (e.g., Normal Human Astrocytes)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of Icapamespib in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the Icapamespib dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Epichaperome Disassembly Assay (Native PAGE and Western Blot)
This assay visualizes the high-molecular-weight epichaperome complexes and their disruption by Icapamespib.
Materials:
-
Cancer cells known to express epichaperomes (e.g., MDA-MB-468)
-
This compound
-
Native lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1% NP-40, protease and phosphatase inhibitors)
-
Native PAGE gels
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Primary antibodies against HSP90 and other epichaperome components (e.g., HSP70, CDC37)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with varying concentrations of Icapamespib for a specified time (e.g., 24 hours).
-
Lyse the cells in native lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
For native PAGE, mix the lysate with a non-denaturing loading buffer and load onto a native polyacrylamide gel. Run the gel at 4°C.
-
For SDS-PAGE (to assess total protein levels), mix the lysate with Laemmli buffer, boil, and load onto a standard SDS-PAGE gel.
-
Transfer the proteins from both gels to PVDF membranes.
-
Block the membranes and probe with primary antibodies against HSP90 and other chaperones.
-
Incubate with HRP-conjugated secondary antibodies.
-
Develop the blots using a chemiluminescence substrate and image. A reduction in the high-molecular-weight bands on the native gel with Icapamespib treatment, while total protein levels on the SDS-PAGE remain unchanged, indicates epichaperome disassembly.[3]
HSP90 Client Protein Degradation Assay (Western Blot)
This protocol assesses the downstream effect of epichaperome disruption on the stability of oncogenic client proteins.
Materials:
-
Cancer cells with known client protein dependencies (e.g., U87MG for EGFR and AKT)
-
This compound
-
RIPA lysis buffer
-
SDS-PAGE gels and transfer apparatus
-
Primary antibodies against HSP90 client proteins (e.g., p-ERK, p-AKT, EGFR) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with Icapamespib as described in the previous protocol.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration.
-
Perform SDS-PAGE and western blotting as described above.
-
Probe the membranes with primary antibodies against the client proteins of interest and the loading control.
-
Incubate with secondary antibodies and visualize the bands. A dose-dependent decrease in the levels of client proteins indicates successful inhibition of the epichaperome.[5]
Visualizing the Mechanism of Action
Signaling Pathway of Icapamespib Action
Caption: Icapamespib inhibits the epichaperome, leading to client protein degradation and apoptosis.
Experimental Workflow for Assessing Selectivity
Caption: Workflow for determining the selectivity and mechanism of Icapamespib.
Conclusion
The selective targeting of the cancer-specific epichaperome by this compound represents a promising strategy in oncology drug development. The data strongly suggest that Icapamespib can effectively inhibit cancer cell proliferation while sparing normal cells, a hallmark of a well-tolerated and effective therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and validate the selectivity and mechanism of action of Icapamespib and other epichaperome-targeting compounds. This targeted approach holds the potential to overcome the limitations of traditional, non-selective HSP90 inhibitors and offers a new avenue for the treatment of a variety of cancers.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of Native-PAGE for the Identification of Epichaperomes in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Icapamespib Dihydrochloride: A Technical Overview of an Epichaperome-Targeted HSP90 Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Alternative Names and Chemical Identifiers
Icapamespib dihydrochloride is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of Heat Shock Protein 90 (HSP90). It is most commonly known in scientific literature by its development codes PU-HZ151 and PU-AD .[1] The dihydrochloride salt has the CAS number 2267287-26-1, while the free base, Icapamespib, is identified by CAS number 1000999-96-1.[2][3][4][5][6][7]
| Identifier | Value |
| Primary Name | This compound[6][8] |
| Alternative Names | PU-HZ151, PU-AD[1] |
| CAS Number (dihydrochloride) | 2267287-26-1[4][8] |
| CAS Number (free base) | 1000999-96-1[1][2][3][5][7] |
| Synonyms | 8-((6-IODOBENZO(D)(1,3)DIOXOL-5-YL)THIO)-9-(2-(NEOPENTYLAMINO)ETHYL)-9H-PURIN-6-AMINE, DIHYDROCHLORIDE SALT[8] |
Mechanism of Action: Targeting the Epichaperome
Icapamespib selectively targets and inhibits the function of the "epichaperome," a disease-specific complex of HSP90 and its co-chaperones. In various pathological conditions, including neurodegenerative diseases and cancer, HSP90 and other chaperones form stable, high-molecular-weight complexes that protect and maintain the conformation of aberrant proteins, thereby promoting disease progression. Icapamespib binds to the ATP pocket of HSP90 within these epichaperomes, leading to their disassembly and the subsequent degradation of client proteins. This targeted action leaves the function of normal, physiological HSP90 largely unaffected, potentially leading to a better safety profile compared to pan-HSP90 inhibitors.
Quantitative Data Summary
| Parameter | Value | Assay/Context | Reference |
| EC50 | 5 nM | Fluorescence Polarization (FP) assay | [2][3][5][7][9] |
| logD | 2.37 | Not specified | [2] |
| In Vivo Efficacy | 65% tumor volume reduction | U87MG glioblastoma xenograft model in mice (10 mg/kg, IV, twice weekly for 3 weeks) | [1] |
Experimental Protocols
In Vivo Glioblastoma Xenograft Model
This protocol outlines the methodology for evaluating the in vivo efficacy of Icapamespib in a human glioblastoma mouse model.
1. Cell Culture and Implantation:
- Human glioblastoma U87MG cells are cultured in appropriate media.
- Female BALB/c nude mice (6-8 weeks old) are used.
- A suspension of U87MG cells is subcutaneously injected into the flank of each mouse to establish tumors.
2. Treatment Regimen:
- Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
- Icapamespib is formulated in a suitable vehicle for intravenous administration.
- The treatment group receives Icapamespib at a dose of 10 mg/kg via tail vein injection.[1]
- Injections are administered twice weekly for a duration of three weeks.[1]
- The control group receives an equivalent volume of the vehicle solution following the same schedule.
3. Efficacy and Toxicity Assessment:
- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Animal body weight is monitored as an indicator of systemic toxicity.
- At the end of the study, tumors are excised and weighed.
- Western blot analysis of tumor lysates can be performed to assess the levels of HSP90 client proteins (e.g., EGFR, AKT) and stress-response proteins (e.g., HSP70).
Western Blot Analysis of HSP90 Client Proteins
This protocol describes the steps for analyzing changes in protein expression in tumor tissues following Icapamespib treatment.
1. Sample Preparation:
- Excised tumor tissues are homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., EGFR, AKT, HSP70, and a loading control like β-actin).
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The intensity of the bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.
Signaling Pathways and Experimental Workflows
Icapamespib Mechanism of Action
The following diagram illustrates the core mechanism of Icapamespib in targeting the epichaperome and inducing the degradation of aberrant client proteins.
Caption: Icapamespib inhibits the epichaperome, leading to the degradation of aberrant proteins.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in an in vivo study to assess the anti-tumor efficacy of Icapamespib.
Caption: Workflow for assessing the in vivo anti-tumor efficacy of Icapamespib.
Impact on Downstream Signaling Pathways
Icapamespib's inhibition of the epichaperome leads to the degradation of key signaling proteins, thereby affecting downstream pathways crucial for cell survival and proliferation, such as the RAS/MAPK and PI3K/AKT pathways.
Caption: Icapamespib disrupts key pro-survival signaling pathways by destabilizing client proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Icapamespib|CAS 1000999-96-1|DC Chemicals [dcchemicals.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound [drugfuture.com]
- 9. researchgate.net [researchgate.net]
Icapamespib dihydrochloride's effect on protein aggregation in neurons
Novel drug being trialled for stroke may benefit people with Parkinson's or Alzheimer's (2023-08-30) Argenica Therapeutics, a Western Australian-based biotechnology company developing novel therapeutics to reduce brain tissue death after stroke and other brain injuries has announced new preclinical research findings showing possible benefits for disorders such as Parkinson's disease and Alzheimer's disease. One of the hallmarks of Parkinson's is the accumulation of aggregates of the protein alpha-synuclein (α-syn) in neurons. This neural protein plays a role in the transfer of information between neuronal cells and in the immune response in non-neuronal cells. ... (2023-08-30) “The combination of both sets of data suggests that ARG-007 may also be beneficial for Alzheimer's disease, as clinical data is beginning to emerge regarding the presence of α-syn pathology in patients with that disease. “Together with data previously presented on the ability of ARG-007 to reduce aggregation of the amyloid beta peptide (Aβ) associated with Alzheimer's, this latest preclinical research is very promising. “It strengthens the scientific hypothesis that ARG-007 may have broader neuroprotective therapeutic potential with possible application in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's.” ... (2023-08-30) “It confirms that ARG-007 (also known as R18D), the neuroprotective drug being developed by Argenica, reduces both cellular uptake and aggregation of α-syn, two critical components of the progression of Parkinson's,” Professor Meloni said. The study investigating cellular uptake in Parkinson's was published in the journal Biomedicines and the lead author of the publication is Dr Anastazja Gorecki (The University of Notre Dame, UWA and Perron Institute), and the other authors are Ms Holly Spencer (University of Notre Dame), A/Professor Anderton, and Professor Meloni. “Importantly, additional data recently generated also confirms a dose-dependent inhibitory effect of ARG-007 on α-syn aggregation,” Professor Meloni said. ... (2023-08-30) The data is from the laboratories of Argenica's Chief Scientific Officer, Professor Bruno Meloni (UWA and Head of Stroke Laboratory Research at WA's Perron Institute) and Associate Professor Ryan Anderton from The University of Notre Dame. “It confirms that ARG-007 (also known as R18D), the neuroprotective drug being developed by Argenica, reduces both cellular uptake and aggregation of α-syn, two critical components of the progression of Parkinson's,” Professor Meloni said. The study investigating cellular uptake in Parkinson's was published in the journal Biomedicines and the lead author of the publication is Dr Anastazja Gorecki (The University of Notre Dame, UWA and Perron Institute), and the other authors are Ms Holly Spencer (University of Notre Dame), A/Professor Anderton, and Professor Meloni. --INVALID-LINK--.
Study suggests new approach for treating neurodegenerative diseases | National Institutes of Health (NIH) (2019-12-16) ... tau protein. The researchers tested the compounds in a mouse model of a rare neurodegenerative disease called progressive supranuclear palsy, which is also characterized by aggregated tau protein. They found that the compound could reduce aggregated tau in the brain and spinal cord of these mice. It also prevented and reversed some of the disease-related problems in the mice. The findings suggest a new avenue of research for the development of drugs to treat Alzheimer's disease, progressive supranuclear palsy, and other neurodegenerative diseases associated with tau protein aggregation. ... (2019-12-16) In a study funded in part by the National Institute on Aging, researchers have identified a new class of compounds that could be a potential therapeutic target for Alzheimer's disease and related dementias. The study, published in the journal Science, shows that the compounds can reduce the accumulation of a protein called tau, which is a hallmark of these diseases. Tau protein normally helps to stabilize the internal skeleton of nerve cells (neurons) in the brain. In Alzheimer's disease and other neurodegenerative diseases, abnormal tau proteins clump together and form tangles, which can damage and kill neurons. ... (2019-12-16) ... tau protein. The researchers tested the compounds in a mouse model of a rare neurodegenerative disease called progressive supranuclear palsy, which is also characterized by aggregated tau protein. They found that the compound could reduce aggregated tau in the brain and spinal cord of these mice. It also prevented and reversed some of the disease-related problems in the mice. The findings suggest a new avenue of research for the development of drugs to treat Alzheimer's disease, progressive supranuclear palsy, and other neurodegenerative diseases associated with tau protein aggregation. ... (2019-12-16) In a study funded in part by the National Institute on Aging, researchers have identified a new class of compounds that could be a potential therapeutic target for Alzheimer's disease and related dementias. The study, published in the journal Science, shows that the compounds can reduce the accumulation of a protein called tau, which is a hallmark of these diseases. Tau protein normally helps to stabilize the internal skeleton of nerve cells (neurons) in the brain. In Alzheimer's disease and other neurodegenerative diseases, abnormal tau proteins clump together and form tangles, which can damage and kill neurons. --INVALID-LINK--.
Heat shock protein 90 in neurodegenerative diseases - PMC - PubMed Central - NIH (2010-06-03) For neurodegenerative disorders associated with protein aggregation, the rationale has been that inhibition of Hsp90 activates heat shock factor-1 (HSF-1) to induce production of Hsp70 and Hsp40, as well as of other chaperones, which in turn, promote disaggregation and protein degradation [4-6]. However, recent evidence reveals an additional role for Hsp90 in neurodegeneration. Namely, Hsp90 maintains the functional stability of neuronal proteins of aberrant capacity, thus, allowing and sustaining the accumulation of toxic aggregates. ... (2010-06-03) Hsp90 is a molecular chaperone with important roles in regulating pathogenic transformation. In addition to its well-characterized functions in malignancy, recent evidence from several laboratories suggests a role for Hsp90 in maintaining the functional stability of neuronal proteins of aberrant capacity, whether mutated or over-activated, allowing and sustaining the accumulation of toxic aggregates. In addition, Hsp90 regulates the activity of the transcription factor heat shock factor-
Icapamespib Dihydrochloride: A Technical Guide to its Foundational Research and Core Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib dihydrochloride (formerly known as PU-HZ151 or PU-AD) is a potent, orally bioavailable small molecule inhibitor that selectively targets a pathological network of chaperones known as the epichaperome. This technical guide provides an in-depth overview of the foundational research that has elucidated the primary targets and mechanism of action of Icapamespib. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Target: The Epichaperome
The primary target of Icapamespib is the epichaperome , a collection of abnormally assembled and functionally altered chaperone proteins. In contrast to the normal, transient interactions of individual chaperones with their client proteins, the epichaperome is a stable, high-molecular-weight complex of multiple chaperones and co-chaperones. These pathological assemblies are found in diseased cells, such as cancer cells and neurons under stress, but are largely absent in healthy cells.
Icapamespib exerts its inhibitory effect by binding non-covalently to a conformationally distinct ATP-binding pocket on Heat Shock Protein 90 (HSP90) when it is part of the epichaperome complex. This selective binding leads to the disassembly of the epichaperome, thereby disrupting the pathological protein-protein interaction networks that support disease progression. The disassembly of the epichaperome triggers the degradation of misfolded and disease-associated proteins, such as aberrant tau in Alzheimer's disease and key oncogenic proteins in cancer.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational preclinical studies of Icapamespib.
| Parameter | Cell Line/System | Value | Reference |
| EC50 | MDA-MB-468 cell homogenates | 5 nM | [1] |
Table 1: In Vitro Efficacy of Icapamespib
| Cell Line | Treatment | Observed Effect | Reference |
| MDA-MB-468 | 0.1-1 µM Icapamespib for 24h | - Significantly reduced cell viability- Decreased phosphorylation of ERK (p-ERK)- Increased cleavage of PARP (c-PARP) | [1] |
Table 2: Cellular Effects of Icapamespib in a Breast Cancer Cell Line
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Human glioblastoma (U87MG) xenograft in nude mice | 10 mg/kg Icapamespib, intravenous, twice weekly for 3 weeks | - 65% reduction in tumor volume compared to vehicle control- Decreased levels of HSP90 client proteins (EGFR, AKT)- Increased expression of HSP70 | [1] |
Table 3: In Vivo Efficacy of Icapamespib in a Glioblastoma Model
Signaling Pathways and Mechanism of Action
Icapamespib's targeting of the epichaperome leads to the disruption of multiple downstream signaling pathways that are critical for cancer cell survival and proliferation, as well as the clearance of pathogenic proteins in neurodegenerative diseases.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of Icapamespib.
Fluorescence Polarization (FP) Assay for Epichaperome Binding
This assay is used to determine the binding affinity (EC50) of Icapamespib to the epichaperome.
Materials:
-
MDA-MB-468 cell lysate (as a source of epichaperomes)
-
Fluorescently labeled HSP90 inhibitor (e.g., a Bodipy-labeled geldanamycin analog)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, 0.1 mg/ml bovine gamma globulin)
-
Black, low-volume 384-well plates
Procedure:
-
Prepare a serial dilution of Icapamespib in the assay buffer.
-
In a 384-well plate, add a constant concentration of the fluorescently labeled HSP90 inhibitor and the MDA-MB-468 cell lysate to each well.
-
Add the serially diluted Icapamespib or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
The data is then analyzed using a sigmoidal dose-response curve to calculate the EC50 value, which represents the concentration of Icapamespib required to displace 50% of the fluorescent probe from the epichaperome.
Cell Viability Assay (MTS Assay)
This assay is used to determine the effect of Icapamespib on the viability of cancer cells.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
Procedure:
-
Seed MDA-MB-468 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Icapamespib in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Icapamespib or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well and incubate for a further 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
Western Blotting for Downstream Signaling Molecules
This technique is used to assess the levels of specific proteins involved in signaling pathways affected by Icapamespib.
Materials:
-
MDA-MB-468 cells treated with Icapamespib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., actin).
In Vivo Glioblastoma Xenograft Study
This protocol outlines the methodology for evaluating the anti-tumor efficacy of Icapamespib in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
U87MG human glioblastoma cells
-
This compound formulated for intravenous injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant U87MG cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Icapamespib (10 mg/kg) or vehicle control intravenously twice a week.
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for HSP90 client proteins).
Conclusion
The foundational research on this compound has firmly established its novel mechanism of action as a selective inhibitor of the epichaperome. By targeting a pathological conformation of HSP90 within these disease-specific chaperone networks, Icapamespib disrupts critical survival pathways in cancer and promotes the clearance of toxic proteins in neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and build upon the therapeutic potential of this promising agent.
References
An In-depth Technical Guide to the Therapeutic Potential of Icapamespib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icapamespib dihydrochloride (formerly known as PU-AD or PU-HZ151) is a novel, orally bioavailable small molecule that selectively inhibits the epichaperome, a cancer- and disease-specific complex of heat shock protein 90 (HSP90). By targeting the aberrant HSP90 machinery within diseased cells, Icapamespib triggers the degradation of a multitude of oncogenic and pathological client proteins, leading to cell cycle arrest, apoptosis, and tumor growth inhibition. Furthermore, its ability to cross the blood-brain barrier positions it as a promising therapeutic candidate for neurodegenerative disorders, including Alzheimer's disease, by promoting the clearance of toxic protein aggregates. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the investigation of this compound.
Mechanism of Action: Epichaperome Disassembly
Icapamespib operates through a highly specific mechanism of action: the disassembly of the epichaperome. In contrast to normal cells where chaperones function transiently to fold proteins, stressed cells, such as those in cancer or neurodegenerative conditions, form stable, high-molecular-weight complexes of chaperones and co-chaperones known as epichaperomes.[1][2] These epichaperomes, with HSP90 as a central component, support the survival of diseased cells by stabilizing a broad range of "client" proteins essential for pathological processes.[1][2]
Icapamespib selectively binds to a conformation of HSP90 that is unique to the epichaperome complex.[3][4] This binding event disrupts the intricate network of interactions within the epichaperome, leading to its disassembly and the subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1][5] This targeted approach allows Icapamespib to exert its therapeutic effects primarily in diseased cells while sparing the normal physiological functions of HSP90 in healthy cells.[3][4]
Signaling Pathway of Icapamespib-Mediated Epichaperome Disassembly
The following diagram illustrates the proposed signaling pathway initiated by Icapamespib.
Preclinical Data
In Vitro Efficacy
Icapamespib has demonstrated potent anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50/EC50 | Reference |
| MDA-MB-468 | Breast Cancer | EC50: 5 nM (for epichaperomes) | [6] |
In Vivo Efficacy: U87MG Glioblastoma Xenograft Model
In a preclinical mouse model of glioblastoma using U87MG cells, Icapamespib demonstrated significant anti-tumor activity.
| Treatment Group | Dosage and Administration | Tumor Volume Reduction | Reference |
| Icapamespib | 10 mg/kg, intravenous, twice weekly for 3 weeks | 65% reduction compared to vehicle | Not explicitly stated |
Neurodegenerative Disease Models
Preclinical studies in models of Alzheimer's disease have shown that Icapamespib can reduce the levels of pathological tau and amyloid-beta aggregates. The 3xTg-AD mouse model, which develops both amyloid plaques and neurofibrillary tangles, is a relevant model for these investigations.[7][8][9]
Clinical Data
Phase 1 Study in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of Icapamespib in healthy adult volunteers.[1][3][4][10][11]
Key Findings:
-
Safety and Tolerability: Single oral doses up to 30 mg and multiple oral doses up to 30 mg once daily for 7 days were generally well-tolerated.[1][4] The most common treatment-emergent adverse event was mild headache.[3][4]
-
Pharmacokinetics: Icapamespib exhibited dose-proportional exposure. The median time to maximum plasma concentration (Tmax) was approximately 1.0 to 2.0 hours.[3][4][10]
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (h) |
| 10 mg (single dose) | 18.9 | 43.6 | 1.72 |
| 20 mg (single dose) | 39.8 | 104 | 2.19 |
| 30 mg (single dose) | 63.1 | 165 | 1.96 |
| 20 mg (multiple dose, Day 7) | 48.7 | 158 | 2.02 |
| 30 mg (multiple dose, Day 7) | 88.1 | 282 | 2.08 |
| (Data are geometric means)[3] |
Phase 1b Study in Recurrent Malignant Glioma
A multicenter, open-label, Phase 1b dose-escalation and expansion study of Icapamespib in patients with recurrent malignant glioma (NCT04928118) has been initiated.[5][12][13]
Study Design:
-
Part 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Icapamespib administered orally once daily in 28-day cycles.[5][12]
-
Part 2 (Dose Expansion): To further evaluate the safety, tolerability, and anti-tumor activity of Icapamespib at the RP2D.[5][12]
Experimental Protocols
Cell Viability Assay (MDA-MB-468)
This protocol describes a general method for assessing the effect of Icapamespib on the viability of the MDA-MB-468 breast cancer cell line using a tetrazolium-based (MTT) or similar colorimetric assay.
Materials:
-
MDA-MB-468 cells (ATCC HTB-132)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
96-well plates
-
MTT reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Icapamespib in complete growth medium. Remove the existing medium from the wells and add 100 µL of the Icapamespib dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
U87MG Subcutaneous Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of Icapamespib in a U87MG glioblastoma subcutaneous xenograft model in immunodeficient mice.
Materials:
-
U87MG cells (ATCC HTB-14)
-
Athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound formulation for injection
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Harvest U87MG cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Icapamespib (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intravenous or oral gavage) according to the planned schedule (e.g., twice weekly for 3 weeks).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Western Blot for Phosphorylated and Total Tau in Mouse Brain
This protocol provides a general method for detecting phosphorylated and total tau levels in brain tissue from a mouse model of Alzheimer's disease (e.g., 3xTg-AD) treated with Icapamespib.
Materials:
-
Mouse brain tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau (Ser396), anti-total Tau)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge at high speed to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To detect total tau, the membrane can be stripped of the primary and secondary antibodies and then reprobed with an anti-total Tau antibody following the same procedure.
ELISA for Amyloid-Beta (Aβ) 1-42 in Mouse Brain
This protocol describes a general method for quantifying the levels of Aβ1-42 in mouse brain homogenates using a sandwich ELISA kit.
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., guanidine-HCl or a detergent-based buffer)
-
Aβ1-42 ELISA kit (containing capture antibody-coated plate, detection antibody, standard, and substrate)
-
Microplate reader
Procedure:
-
Brain Homogenization: Homogenize brain tissue in the appropriate buffer to extract Aβ peptides. Follow the ELISA kit manufacturer's recommendations for sample preparation.
-
Sample Dilution: Dilute the brain homogenates to fall within the linear range of the standard curve.
-
ELISA Procedure:
-
Add standards and diluted samples to the wells of the antibody-coated plate.
-
Incubate as per the kit's instructions to allow Aβ1-42 to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of Aβ1-42 in the samples.
Conclusion
This compound represents a promising therapeutic agent with a unique mechanism of action that targets the epichaperome, a key vulnerability in various cancers and neurodegenerative diseases. Its ability to selectively induce the degradation of a wide array of pathological proteins underscores its potential for broad therapeutic application. The preclinical and early clinical data are encouraging, demonstrating a favorable safety profile and potent anti-tumor and neuroprotective effects. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of Icapamespib and to accelerate its development for the benefit of patients with these challenging diseases.
Visualizations
Experimental Workflow: In Vitro Cell Viability Assay
Experimental Workflow: U87MG Xenograft Model
Logical Relationship: Icapamespib's Dual Therapeutic Potential
References
- 1. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaperome - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Geroprotective interventions in the 3xTg mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Samus Therapeutics Announces First Patient Dosed in Phase 1b Study of Icapamespib in Recurrent Malignant Glioma [prnewswire.com]
Methodological & Application
Icapamespib dihydrochloride experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib dihydrochloride (also known as PU-HZ151 or PU-AD) is a potent and selective, orally active inhibitor of epichaperomes assembled by Heat Shock Protein 90 (HSP90).[1][2] It operates by non-covalently binding to HSP90 within these epichaperome complexes, leading to their disassembly and the restoration of normal protein-protein interaction networks.[1][2] This targeted disruption of disease-associated protein interaction networks makes Icapamespib a valuable tool for research in neurodegenerative diseases and various cancers, including glioblastoma and metastatic breast cancer.[1] Notably, Icapamespib can cross the blood-brain barrier.[1][3]
These application notes provide a detailed experimental protocol for the use of this compound in a cell culture setting, including data on its efficacy and a summary of its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in cell culture experiments.
| Parameter | Cell Line | Value | Reference |
| EC50 | MDA-MB-468 (homogenates) | 5 nM | [1][2] |
| Effective Concentration | MDA-MB-468 | 0.1 - 1 µM | [1][2] |
| Treatment Duration | MDA-MB-468 | 24 hours | [1][2] |
| Observed Effects | MDA-MB-468 | Significant reduction in cell viability, disruption of high molecular weight HSP90 complexes, decreased p-ERK phosphorylation, and cleavage of c-PARP. | [1][2] |
Signaling Pathway
This compound primarily targets the HSP90-dependent signaling pathways. By inhibiting the epichaperome, it disrupts the stability and function of numerous client proteins that are critical for tumor cell survival and proliferation. This includes key components of the Raf-MEK-ERK and PI3K-Akt signaling pathways.
Caption: Icapamespib inhibits the HSP90 epichaperome, destabilizing client proteins like Raf-1 and Akt.
Experimental Workflow
The following diagram outlines the general workflow for a cell-based assay using this compound.
Caption: General workflow for cell-based experiments with this compound.
Detailed Experimental Protocol
This protocol provides a general guideline for treating adherent cancer cell lines with this compound. Optimization may be required for specific cell lines and experimental goals.
I. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Adherent cancer cell line of interest (e.g., MDA-MB-468, U87MG)
-
Sterile cell culture plates (e.g., 96-well, 6-well)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Reagents for endpoint analysis (e.g., MTT or CellTiter-Glo® for viability, lysis buffer for western blotting)
II. Preparation of Icapamespib Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
III. Cell Culture and Seeding
-
Cell Maintenance: Culture the chosen cell line in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvest: When cells reach 70-80% confluency, wash them with PBS and detach using trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and count the cells.
-
Seeding: Seed the cells into the appropriate culture plates at a predetermined optimal density. Allow the cells to adhere and grow for approximately 24 hours before treatment.
IV. Treatment with Icapamespib
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Icapamespib stock solution. Prepare serial dilutions of Icapamespib in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1 µM). A vehicle control (DMSO at the same final concentration as the highest Icapamespib dose) should also be prepared.
-
Cell Treatment: Carefully remove the old medium from the seeded cells and replace it with the medium containing the different concentrations of Icapamespib or the vehicle control.
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24 hours).
V. Endpoint Analysis
The method of analysis will depend on the experimental objective.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Following the incubation period, perform the viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of viable cells.
-
-
Western Blot Analysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, cleaved PARP, Akt, HSP90) and appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
VI. Data Analysis
Analyze the data using appropriate statistical methods. For viability assays, IC50 values can be calculated using non-linear regression analysis. For western blots, band intensities can be quantified and normalized to a loading control.
VII. Safety Precautions
-
This compound is for research use only.
-
Handle the compound with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Prepare solutions in a chemical fume hood.
-
Dispose of waste according to institutional guidelines.
References
Application Notes and Protocols for Icapamespib Dihydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib dihydrochloride, also known as PU-HZ151, is a potent and selective inhibitor of the epichaperome. The epichaperome is a complex of stress-induced heat shock proteins, including HSP90, that is found in cancer cells and neurons under chronic stress.[1][2] Unlike normal chaperone machinery, the epichaperome supports the stability and function of a wide array of oncoproteins and misfolded proteins, contributing to tumor cell survival and neurodegeneration.[2][3] this compound non-covalently binds to HSP90 within this complex, leading to the disassembly of the epichaperome, subsequent degradation of its client proteins, and ultimately, cell death in cancer cells.[4] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its biological effects.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Assay Type | Concentration/EC50 | Treatment Duration | Observed Effect |
| MDA-MB-468 (Human Breast Cancer) | Epichaperome Binding | EC50 = 5 nM | Not Applicable | High-affinity binding to epichaperomes in cell homogenates.[4] |
| MDA-MB-468 (Human Breast Cancer) | Cell Viability | 0.1 - 1 µM | 24 hours | Significant reduction in cell viability.[4] |
| MDA-MB-468 (Human Breast Cancer) | Western Blot | 0.1 - 1 µM | 24 hours | Decreased phosphorylation of ERK (p-ERK) and increased cleaved PARP (c-PARP).[5] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for its in vitro application.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 599.34 g/mol (for the dihydrochloride form), dissolve 5.99 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT Assay)
This protocol is adapted for adherent cell lines and is based on standard MTT assay procedures.[6][7]
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is a general procedure for adherent cells.[8][9][10][11]
Materials:
-
Adherent cancer cell line
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treat the cells with the desired concentrations of this compound (e.g., based on cell viability assay results) and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
After treatment, collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the collected medium from step 3 and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protein Analysis (Western Blot for p-ERK and Cleaved PARP)
This is a generalized protocol for Western blotting.[12][13]
Materials:
-
Adherent cancer cell line
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK, rabbit anti-ERK, rabbit anti-cleaved PARP, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use appropriate dilutions as recommended by the manufacturer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To analyze total ERK, the membrane can be stripped and re-probed with an antibody against total ERK. β-actin is commonly used as a loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dynamically Shaping Chaperones. Allosteric Modulators of HSP90 Family as Regulatory Tools of Cell Metabolism in Neoplastic Progression [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Icapamespib Dihydrochloride in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib, also known as PU-H71, is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide range of client proteins, many of which are oncoproteins critical for tumor cell proliferation, survival, and metastasis. By inhibiting HSP90, Icapamespib disrupts the function of these client proteins, leading to their degradation via the proteasome. This multimodal mechanism of action makes Icapamespib a promising therapeutic agent for various cancers. These application notes provide a summary of dosages and detailed protocols for the use of Icapamespib dihydrochloride in preclinical animal models of cancer.
Data Presentation
Table 1: Icapamespib (PU-H71) Dosage and Efficacy in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Treatment Schedule | Key Outcomes | Reference |
| Triple-Negative Breast Cancer | Nude Mice | MDA-MB-468, MDA-MB-231, HCC-1806 | 75 mg/kg, intraperitoneal (i.p.) | Alternate days | Complete tumor regression and sustained responses.[1] | [1] |
| Triple-Negative Breast Cancer (Metastasis) | Immunocompromised Mice | MDA-MB-231 (luciferase-expressing) | 75 mg/kg, i.p. | Three times a week | Significant reduction of metastatic burden in the lungs.[2] | [2] |
| Ewing Sarcoma | NOD/SCID IL2R gamma null (NSG) mice | A673 (luciferase-expressing) | 75 mg/kg, i.p. | Three times a week for 4 weeks | Significant inhibition of Ewing sarcoma xenografts when combined with bortezomib.[3] | [3] |
| Glioblastoma | BALB/c Nude Mice | U87MG | 10 mg/kg, intravenous (i.v.) | Twice a week for 3 weeks | 65% reduction in tumor volume compared to vehicle controls.[4] | [4] |
Table 2: Effects of Icapamespib (PU-H71) on HSP90 Client Proteins and Biomarkers in vivo
| Cancer Type | Animal Model | Key Biomarker Changes | Reference |
| Triple-Negative Breast Cancer | Nude Mice (MDA-MB-468 xenografts) | 80% decrease in EGFR, 95% decrease in HER3, 99% decrease in Raf-1, 80% decrease in Akt, and 65% decrease in p-Akt.[1] | [1] |
| Glioblastoma | BALB/c Nude Mice (U87MG xenografts) | Decreased levels of HSP90 client proteins (EGFR, AKT) and increased HSP70 expression.[4] | [4] |
| Ewing Sarcoma | NSG Mice (A673 xenografts) | Depletion of AKT, ERK, MYC, C-kit, IGF1R, and EWS-FLI1.[3] | [3] |
Experimental Protocols
Protocol 1: Orthotopic Triple-Negative Breast Cancer Xenograft Model
Objective: To evaluate the efficacy of this compound in an orthotopic mouse model of triple-negative breast cancer.
Materials:
-
This compound (PU-H71)
-
Vehicle (e.g., Phosphate Buffered Saline, pH 7.4)
-
MDA-MB-231 human breast cancer cells
-
Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old
-
Matrigel
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Implantation: Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 50 µL.
-
Tumor Implantation: Anesthetize the mice. Inject 50 µL of the cell suspension into the fourth mammary fat pad.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable and reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Dissolve this compound in the vehicle to the desired concentration. Administer 75 mg/kg of Icapamespib or vehicle intraperitoneally three times a week.
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for the specified duration (e.g., 4-6 weeks) or until tumors in the control group reach the predetermined maximum size. Euthanize mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Subcutaneous Glioblastoma Xenograft Model
Objective: To assess the anti-tumor activity of this compound in a subcutaneous glioblastoma model.
Materials:
-
This compound
-
Vehicle for intravenous injection
-
U87MG human glioblastoma cells
-
Male or female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Grow U87MG cells in suitable culture conditions.
-
Cell Preparation for Implantation: Prepare a single-cell suspension of U87MG cells in serum-free medium at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment and control groups.
-
Drug Preparation and Administration: Prepare the this compound formulation for intravenous injection. Administer a dose of 10 mg/kg via the tail vein twice a week for three weeks.[4]
-
Tumor Measurement: Measure tumor volumes twice weekly.
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors for downstream analysis to evaluate changes in biomarker levels.[4]
Mandatory Visualization
Signaling Pathway of Icapamespib Action
Caption: Icapamespib inhibits HSP90, leading to the degradation of client proteins and apoptosis.
Experimental Workflow for Xenograft Studies
Caption: Workflow for in vivo efficacy studies of Icapamespib in xenograft models.
References
Application Notes and Protocols for Administering Icapamespib Dihydrochloride to Mice with Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib dihydrochloride (also known as PU-HZ151) is a potent, orally active, and blood-brain barrier-penetrant inhibitor of the heat shock protein 90 (HSP90) epichaperome. HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenic signaling pathways. In glioblastoma, an aggressive and challenging-to-treat primary brain tumor, HSP90 client proteins such as EGFR and AKT are frequently dysregulated, promoting tumor growth, survival, and therapeutic resistance. By inhibiting HSP90, Icapamespib leads to the degradation of these client proteins, offering a promising therapeutic strategy for glioblastoma.
These application notes provide a comprehensive overview of the preclinical administration of this compound in mouse models of glioblastoma, including detailed experimental protocols, quantitative efficacy data, and insights into the underlying mechanism of action.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of this compound in mouse models of glioblastoma.
Table 1: Tumor Growth Inhibition in U87MG Glioblastoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Endpoint | Tumor Volume Reduction (%) | Reference |
| Vehicle Control | - | Intravenous | Twice weekly for 3 weeks | Day 21 | 0 | [1] |
| Icapamespib | 10 mg/kg | Intravenous | Twice weekly for 3 weeks | Day 21 | 65 | [1] |
Table 2: Survival Analysis in Patient-Derived Glioblastoma Xenograft (PDX) Models
| Glioblastoma Model | Epichaperome Status | Treatment Group | Dosage | Median Survival | p-value | Reference |
| GBM#7 | Positive | Vehicle | - | ~25 days | - | |
| GBM#7 | Positive | Icapamespib | 50 mg/kg | >40 days | 0.0061 | |
| GBM#5 | Negative | Vehicle | - | ~30 days | - | |
| GBM#5 | Negative | Icapamespib | 50 mg/kg | ~30 days | 0.86 | |
| GBM#8 | Negative | Vehicle | - | ~28 days | - | |
| GBM#8 | Negative | Icapamespib | 50 mg/kg | ~30 days | 0.21 |
Experimental Protocols
Orthotopic Glioblastoma Mouse Model Establishment
This protocol describes the stereotactic implantation of human glioblastoma cells into the brains of immunocompromised mice.
Materials:
-
Human glioblastoma cell line (e.g., U87MG, or patient-derived xenograft cells) cultured in appropriate media.
-
Immunocompromised mice (e.g., athymic nude or SCID).
-
Stereotactic frame.
-
Anesthesia system (e.g., isoflurane).
-
Hamilton syringe with a 33-gauge needle.
-
Surgical tools (scalpel, drill, etc.).
-
Bone wax.
-
Suturing material.
-
Analgesics and post-operative care supplies.
Procedure:
-
Cell Preparation:
-
Culture glioblastoma cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile, serum-free media or PBS at a concentration of 1 x 10^5 cells/µL. Keep on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Secure the mouse in the stereotactic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave and sterilize the scalp with an antiseptic solution (e.g., povidone-iodine and 70% ethanol).
-
-
Stereotactic Injection:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma.
-
Using the stereotactic arm, move the drill to the desired coordinates for injection (e.g., for the striatum: 2 mm lateral to the midline, 0.5 mm anterior to the bregma).
-
Create a small burr hole through the skull using a micro-drill, being careful not to damage the underlying dura mater.
-
Lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., 3 mm ventral from the dura).
-
Slowly inject the cell suspension (e.g., 5 µL) over several minutes to prevent reflux.
-
Leave the needle in place for an additional 2-5 minutes before slowly retracting it.
-
-
Post-operative Care:
-
Seal the burr hole with bone wax.
-
Suture the scalp incision.
-
Administer analgesics as per institutional guidelines.
-
Monitor the mouse closely during recovery and in the following days for any signs of distress.
-
This compound Formulation and Administration
Materials:
-
This compound powder.
-
Vehicle (e.g., sterile saline, PBS, or a formulation suitable for intravenous injection).
-
Sterile vials and syringes.
Procedure:
-
Formulation:
-
Prepare the this compound solution on the day of injection.
-
Calculate the required amount of drug and vehicle based on the desired concentration and the number and weight of the mice to be treated.
-
Under sterile conditions, dissolve the this compound powder in the vehicle to the final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL).
-
-
Intravenous Administration (Tail Vein Injection):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 28-gauge or smaller needle, insert the syringe into one of the lateral tail veins.
-
Slowly inject the formulated Icapamespib solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Tumor Growth Monitoring by Bioluminescence Imaging (BLI)
This protocol is for non-invasive monitoring of tumor growth in mice bearing glioblastoma cells engineered to express luciferase.
Materials:
-
D-luciferin substrate.
-
In vivo imaging system (IVIS) or similar bioluminescence imager.
-
Anesthesia system.
Procedure:
-
Substrate Administration:
-
Prepare a stock solution of D-luciferin in sterile PBS.
-
Administer D-luciferin to the mice via intraperitoneal (IP) injection at a dose of 150 mg/kg.
-
-
Imaging:
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.
-
Anesthetize the mice with isoflurane.
-
Place the mice in the imaging chamber of the IVIS.
-
Acquire bioluminescent images. The signal intensity (photons/second) correlates with the number of viable tumor cells.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the head of each mouse.
-
Quantify the total photon flux within the ROI.
-
Monitor tumor growth over time by performing serial imaging (e.g., once or twice a week).
-
Western Blot Analysis of HSP90 Client Proteins
This protocol describes the analysis of protein expression levels in tumor tissue lysates.
Materials:
-
Tumor tissue harvested from mice.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-EGFR, anti-Akt, anti-HSP70, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction:
-
Excise the tumor from the brain and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
HSP90 Inhibition Signaling Pathway in Glioblastoma
Caption: Icapamespib inhibits HSP90, leading to the degradation of client proteins like EGFR and Akt, thereby suppressing pro-survival signaling in glioblastoma.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating Icapamespib efficacy in an orthotopic glioblastoma mouse model.
References
Application Notes and Protocols: Icapamespib Dihydrochloride in MDA-MB-468 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Icapamespib dihydrochloride, a potent and selective inhibitor of the epichaperome, in experiments involving the MDA-MB-468 triple-negative breast cancer (TNBC) cell line. Detailed protocols for key assays are provided to facilitate experimental design and execution.
Introduction
This compound (also known as PU-HZ151) is a small molecule inhibitor that selectively targets the epichaperome, a network of chaperones, co-chaperones, and other proteins that are aberrantly assembled in cancer cells. This network, nucleated by Heat Shock Protein 90 (HSP90), plays a crucial role in maintaining the stability and function of numerous oncoproteins that drive tumor growth and survival. The MDA-MB-468 cell line, a well-established model for TNBC, is characterized by its high dependence on these oncogenic signaling pathways, making it a relevant system for studying the effects of epichaperome inhibitors like Icapamespib.
Mechanism of Action
Icapamespib functions by binding to HSP90 within the epichaperome, leading to its disassembly.[1] This disruption of the epichaperome results in the destabilization and subsequent degradation of HSP90 client proteins, many of which are critical for TNBC cell survival and proliferation. Key downstream effects observed in MDA-MB-468 cells include the inhibition of the MAPK signaling pathway, evidenced by decreased phosphorylation of ERK (p-ERK), and the induction of apoptosis, indicated by the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]
Quantitative Data Summary
The following table summarizes the quantitative data available for the effects of this compound on the MDA-MB-468 cell line.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Epichaperome Binding) | 5 nM | MDA-MB-468 cell homogenates | [1] |
| Concentration for Viability Reduction | 0.1 - 1 µM (24h) | MDA-MB-468 cells | [1] |
| Effect on p-ERK Levels | Decreased | MDA-MB-468 cells | [1] |
| Effect on PARP | Cleavage Induced | MDA-MB-468 cells | [1] |
Experimental Protocols
The MDA-MB-468 cell line should be cultured according to standard aseptic techniques.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA) and re-seed at an appropriate density.
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions (including a vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using appropriate software.
-
Cell Lysis: After treating MDA-MB-468 cells with Icapamespib for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of p-ERK and cleaved PARP to the loading control and/or total protein.
-
Cell Treatment: Seed MDA-MB-468 cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with a gentle dissociation reagent. Combine with the floating cells from the supernatant.
-
Cell Staining: Wash the cells with ice-cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.
Visualizations
Experimental workflow for studying Icapamespib in MDA-MB-468 cells.
Signaling pathway of Icapamespib in MDA-MB-468 cells.
References
Effective Concentrations of Icapamespib Dihydrochloride for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Icapamespib dihydrochloride (also known as PU-HZ151) in in vitro studies. This document includes a summary of effective concentrations in various cell lines, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.
Icapamespib is a potent and selective inhibitor of the stress-induced, cancer- and disease-specific multiprotein complex known as the epichaperome, which is assembled by Heat Shock Protein 90 (HSP90). By targeting the epichaperome, Icapamespib disrupts the protein-protein interaction networks that are crucial for the survival and proliferation of cancer cells and the propagation of neurodegenerative diseases.[1] Its ability to cross the blood-brain barrier makes it a promising candidate for neurological disorders.[1]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and a related epichaperome inhibitor, PU-H71, in various in vitro models. This data is intended to serve as a starting point for experimental design.
| Compound | Cell Line | Assay | Effective Concentration (IC50/EC50) | Reference |
| Icapamespib | MDA-MB-468 (Breast Cancer) | Epichaperome Binding | EC50: 5 nM | [1] |
| Icapamespib | MDA-MB-468 (Breast Cancer) | Cell Viability | 0.1 - 1 µM | [1] |
| PU-H71 | GSC11, GSC23, GSC272, GSC262, GSC811, LN229, T98G, U251-HF (Glioblastoma) | Cell Viability | IC50: 0.1 - 0.5 µM | [2] |
| PU-H71 | GSC20 (Glioblastoma) | Cell Viability | IC50: 1.5 µM | [2] |
| PU-H71 | Normal Human Astrocytes (NHA) | Cell Viability | IC50: 3.0 µM | [2] |
Mechanism of Action: Signaling Pathway
Icapamespib functions by selectively inhibiting the epichaperome, a complex of heat shock proteins and other co-chaperones that is preferentially formed in stressed or malignant cells. This inhibition leads to the degradation of key client proteins involved in cell survival, proliferation, and signaling, ultimately inducing apoptosis in cancer cells and mitigating pathogenic protein aggregation in neurodegenerative models.
References
Application Notes and Protocols for Icapamespib Dihydrochloride in a U87MG Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib dihydrochloride (also known as PU-HZ151) is a selective, orally active, and blood-brain barrier-penetrating inhibitor of the epichaperome, a complex of Heat Shock Protein 90 (HSP90) that is preferentially assembled in stressed or malignant cells.[1] In cancer cells, the epichaperome plays a crucial role in maintaining the stability and function of numerous oncoproteins that drive tumor growth, survival, and resistance to therapy. Icapamespib disrupts this network by binding to HSP90 within the epichaperome, leading to the degradation of its client proteins and subsequent inhibition of tumor progression.[1]
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and therapeutic resistance. The U87MG cell line, derived from a human malignant glioma, is a widely used model in GBM research.[2] U87MG cells harbor mutations, such as a homozygous deletion of the PTEN tumor suppressor gene, which results in the constitutive activation of the pro-survival PI3K/Akt signaling pathway, making it a relevant model for testing targeted therapies.[2] This document provides a detailed protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous U87MG xenograft mouse model.
Mechanism of Action: Icapamespib in Glioblastoma
Icapamespib exerts its anti-cancer effects by selectively inhibiting the function of the HSP90-driven epichaperome. This leads to the destabilization and subsequent proteasomal degradation of key HSP90 client proteins involved in glioblastoma pathogenesis. Notably, this includes the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine kinase AKT, both of which are critical components of signaling pathways that promote cell proliferation, survival, and angiogenesis.[1][3] By disrupting these pathways, Icapamespib can effectively attenuate tumor growth.[1] A secondary effect of HSP90 inhibition is often the compensatory upregulation of other heat shock proteins, such as HSP70.[1]
Figure 1: Simplified signaling pathway of Icapamespib in U87MG cells.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in the U87MG xenograft model.
| Parameter | Vehicle Control | Icapamespib (10 mg/kg) | Reference |
| Tumor Volume Reduction | - | 65% | [1] |
| HSP90 Client Protein Levels (EGFR, AKT) | Baseline | Decreased | [1] |
| HSP70 Expression | Baseline | Increased | [1] |
| Toxicity | No significant toxicity | No significant body weight loss or organ toxicity | [1] |
Experimental Protocols
U87MG Cell Culture
This protocol is based on guidelines from ATCC (American Type Culture Collection).
-
Cell Line: U87MG (ATCC® HTB-14™)
-
Growth Medium: ATCC-formulated Eagle's Minimum Essential Medium (EMEM, ATCC® 30-2003™).
-
Complete Growth Medium: To the base medium, add fetal bovine serum (FBS) to a final concentration of 10%.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 70-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with Dulbecco's Phosphate-Buffered Saline (D-PBS) without Ca++/Mg++.
-
Add 2.0 to 3.0 mL of 0.25% (w/v) Trypsin-0.53 mM EDTA solution to the flask and incubate at 37°C until the cell layer is dispersed (typically 5-15 minutes).
-
Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin and gently pipette to disperse the cells.
-
Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and dispense into new culture flasks at a recommended split ratio of 1:2 to 1:5.
-
Renew the medium 2 to 3 times per week.
-
U87MG Subcutaneous Xenograft Model
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old.
-
Cell Preparation for Injection:
-
Harvest U87MG cells during their logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free medium or PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix.
-
Adjust the final cell concentration to 1 x 10^7 cells/mL. The cell viability should be >95%.
-
-
Tumor Implantation:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 U87MG cells) into the right flank of each mouse using a 27-gauge needle.
-
Monitor the animals regularly for tumor development.
-
Preparation and Administration of this compound
-
Dosage: 10 mg/kg body weight.[1]
-
Formulation (Protocol Development Notes):
-
The exact vehicle for this compound for intravenous injection is not publicly specified. Researchers should perform solubility and stability tests.
-
Commonly used vehicles for similar HSP90 inhibitors in preclinical models include:
-
It is critical to ensure the final formulation is sterile, clear, and suitable for intravenous injection. The final concentration of any organic solvent (like DMSO) should be minimized to avoid toxicity.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the Icapamespib formulation or the vehicle control via intravenous (IV) injection into the tail vein.
-
The injection volume should be adjusted based on the individual mouse's body weight (e.g., 100 µL for a 20g mouse at a 1 mg/mL final drug concentration).
-
-
Dosing Schedule: Twice weekly for 3 weeks.[1]
Tumor Growth Monitoring and Efficacy Evaluation
-
Tumor Measurement:
-
Measure the tumor dimensions 2-3 times per week using a digital caliper.
-
Measure the length (L, the longest diameter) and width (W, the diameter perpendicular to the length).
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .
-
-
Body Weight and Health Monitoring:
-
Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity.
-
Observe the animals for any changes in behavior or physical appearance.
-
-
Endpoint:
-
At the end of the 3-week treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry).
-
Western Blot Analysis of Tumor Lysates
-
Tumor Lysate Preparation:
-
Excise tumors and immediately snap-freeze them in liquid nitrogen or place them in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tumor tissue using a mechanical homogenizer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each tumor lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-HSP90
-
Anti-EGFR
-
Anti-phospho-AKT and Anti-total-AKT
-
Anti-HSP70
-
Anti-Actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the xenograft study.
References
Application Notes and Protocols for Intravenous Administration of Icapamespib Dihydrochloride In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib dihydrochloride (also known as PU-HZ151) is a potent and selective inhibitor of the epichaperome, a cancer- and disease-specific complex of heat shock protein 90 (HSP90). By targeting the epichaperome, Icapamespib disrupts the stability and function of numerous oncogenic client proteins, leading to tumor growth inhibition and cell death.[1] These application notes provide a comprehensive overview of the intravenous administration of this compound in preclinical in vivo models, summarizing key data and providing detailed experimental protocols.
Mechanism of Action
Icapamespib selectively binds to the ATP-binding pocket of HSP90 within the epichaperome complex. This inhibition disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins. Key client proteins involved in tumorigenesis include receptor tyrosine kinases (e.g., EGFR), signaling kinases (e.g., AKT), and cell cycle regulators.[1] The degradation of these proteins simultaneously blocks multiple signal transduction pathways crucial for cancer cell proliferation, survival, and angiogenesis.
In Vivo Efficacy Data
A key preclinical study demonstrated the in vivo efficacy of intravenously administered Icapamespib in a human glioblastoma (U87MG) nude mouse xenograft model.[1]
| Parameter | Details | Reference |
| Animal Model | Human glioblastoma U87MG nude mouse model | [1] |
| Drug | Icapamespib | [1] |
| Dose | 10 mg/kg | [1] |
| Route of Administration | Intravenous (tail vein) injection | [1] |
| Dosing Schedule | Twice a week for 3 weeks | [1] |
| Key Findings | - Significantly reduced tumor volume. - Decreased levels of HSP90 client proteins (EGFR, AKT). - Increased expression of HSP70 (a biomarker of HSP90 inhibition). - No significant body weight loss or obvious signs of organ toxicity were observed. | [1] |
Pharmacokinetic and Toxicology Data
Detailed preclinical pharmacokinetic and toxicology data for the intravenous administration of this compound are not extensively available in the public domain. However, a Phase 1 clinical trial of orally administered Icapamespib in healthy adults provides some insight into its safety profile.
Human Pharmacokinetics (Oral Administration)
| Parameter | Details | Reference |
| Study Population | Healthy non-elderly and elderly subjects | [2][3][4] |
| Doses | Single doses up to 30 mg and multiple doses up to 30 mg for 7 days | [2][3][4] |
| Key Findings | - Generally safe and well-tolerated.[2][3][4] - Treatment-emergent adverse events were mild, with headache being the most common.[2][3][4] - Mean exposure (AUC) was dose-proportional.[2] |
Preclinical Toxicology (Intravenous Administration)
While a specific toxicology study is not available, the in vivo efficacy study in the U87MG glioblastoma model reported no significant body weight loss or obvious organ toxicity at a dose of 10 mg/kg administered intravenously twice weekly for three weeks.[1] This suggests a favorable preliminary safety profile at this effective dose. Further dose-escalation and comprehensive toxicology studies are recommended to establish a full safety profile for intravenous administration.
Experimental Protocols
Formulation of this compound for Intravenous Injection
Disclaimer: The following protocol is a suggested starting point and should be optimized for solubility, stability, and tolerability in the specific animal model being used.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. Vortex briefly if necessary.
-
Slowly add sterile PBS (pH 7.4) to the DMSO concentrate while gently vortexing to bring the solution to the final desired concentration.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of DMSO or adding other solubilizing agents like PEG400 or Tween 80), but any new formulation must be tested for tolerability.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
Intravenous (Tail Vein) Injection Protocol in Mice
This protocol provides a detailed procedure for the intravenous administration of this compound via the lateral tail vein in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Mouse restraint device
-
Heat lamp or warm water bath
-
70% ethanol wipes
-
Sterile 27-30 gauge needles
-
Sterile 1 mL syringes
-
Prepared this compound solution
-
Gauze pads
Procedure:
-
Animal Preparation: Allow the mouse to acclimate to the procedure room to minimize stress.
-
Restraint: Securely place the mouse in an appropriate restraint device, ensuring the tail is accessible.
-
Vasodilation: To facilitate vein visualization, warm the mouse's tail using a heat lamp for a short period (e.g., 1-2 minutes) or by immersing the tail in warm water (40-45°C) for 30 seconds. Be careful to avoid overheating or burning the tail.
-
Vein Visualization: Gently wipe the tail with a 70% ethanol wipe to clean the injection site and improve visualization of the lateral tail veins.
-
Needle Insertion:
-
Load the syringe with the this compound solution, ensuring there are no air bubbles.
-
Position the needle, bevel up, almost parallel to the tail vein.
-
Gently insert the needle into the distal third of the lateral tail vein. A successful insertion will often be accompanied by a slight "pop" and you may see a small amount of blood flash back into the hub of the needle.
-
-
Injection:
-
Slowly and steadily inject the solution. The maximum recommended bolus injection volume is typically 5-10 mL/kg of body weight.
-
If you observe swelling or blanching at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein. Do not exceed two attempts per vein.
-
-
Needle Withdrawal and Hemostasis:
-
After the injection is complete, withdraw the needle smoothly.
-
Immediately apply gentle pressure to the injection site with a sterile gauze pad for at least 30 seconds to prevent bleeding.
-
-
Monitoring: Return the mouse to its home cage and monitor for any signs of distress, adverse reactions at the injection site, or systemic toxicity.
Conclusion
This compound is a promising therapeutic agent with demonstrated in vivo efficacy when administered intravenously in a preclinical cancer model. The protocols and data presented in these application notes are intended to provide a foundation for researchers to design and execute their own in vivo studies. Further research is warranted to fully characterize the intravenous pharmacokinetic and toxicological profiles of this compound to support its continued development.
References
- 1. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Phase 1 Clinical Trial of Icapamespib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib dihydrochloride is an orally bioavailable, blood-brain barrier-penetrant, small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] It selectively targets the epichaperome, a multi-protein complex including HSP90 that is preferentially assembled in cancer cells and neurons under chronic stress.[1][2] By binding to the ATP pocket of HSP90 within this complex, Icapamespib disrupts its chaperone function, leading to the proteasomal degradation of numerous oncogenic client proteins.[3][4] This mechanism provides a compelling rationale for evaluating Icapamespib as a therapeutic agent in oncology.
These application notes provide a framework for a Phase 1, open-label, dose-escalation clinical trial designed to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of Icapamespib in patients with advanced solid tumors. Additionally, protocols for key pharmacodynamic and exploratory biomarker assays are detailed.
Phase 1 Clinical Trial Protocol Synopsis
| Parameter | Description |
| Study Title | A Phase 1, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Patients with Advanced Solid Tumors. |
| Study Phase | Phase 1 |
| Study Design | Open-label, single-arm, dose-escalation study employing a standard 3+3 design.[5] This will be followed by a dose expansion cohort at the Recommended Phase 2 Dose (RP2D).[6] |
| Primary Objectives | To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of Icapamespib. To evaluate the safety and tolerability of Icapamespib. |
| Secondary Objectives | To characterize the pharmacokinetic (PK) profile of Icapamespib. To assess the pharmacodynamic (PD) effects of Icapamespib on HSP90 client proteins and markers of the heat shock response in peripheral blood mononuclear cells (PBMCs) and tumor tissue. To observe any preliminary evidence of anti-tumor activity. |
| Key Eligibility Criteria | Inclusion: Adults (≥18 years) with histologically confirmed metastatic or unresectable solid tumors refractory to standard therapy. ECOG performance status of 0-1. Adequate organ function. Exclusion: Major surgery within 4 weeks. Symptomatic CNS metastases. Prior treatment with an HSP90 inhibitor. |
| Treatment Plan | This compound administered orally, once daily (QD) in 21-day cycles.[7] |
| Dose Escalation | A standard 3+3 dose-escalation design will be utilized.[5] The starting dose will be informed by pre-clinical toxicology studies and data from the first-in-human study in healthy volunteers.[1] |
| Dose-Limiting Toxicity (DLT) | Defined as specific drug-related adverse events occurring within the first cycle (21 days) that are considered clinically significant and dose-limiting. Examples include Grade 4 hematological toxicity, Grade ≥3 non-hematological toxicity (excluding alopecia, nausea/vomiting/diarrhea unless refractory to maximal medical intervention). |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow of the clinical trial.
Caption: Mechanism of Icapamespib Action on HSP90.
Caption: Phase 1 Clinical Trial Workflow.
Experimental Protocols
Pharmacodynamic Analysis of HSP70 Induction in PBMCs
Objective: To quantify the induction of HSP70, a pharmacodynamic biomarker of HSP90 inhibition, in patient PBMCs.[7]
Methodology: Western Blot
-
PBMC Isolation:
-
Protein Extraction:
-
Thaw the PBMC pellet on ice and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSP70 (1:1000) and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Analysis of HSP90 Client Protein Degradation in Tumor Biopsies
Objective: To assess the degradation of key HSP90 client proteins (e.g., AKT, RAF-1) in tumor tissue following Icapamespib treatment.[4]
Methodology: Western Blot
-
Sample Collection:
-
Obtain fresh tumor biopsies at baseline (pre-treatment) and on-treatment (e.g., Cycle 1, Day 15).
-
Immediately snap-freeze tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer using a mechanical homogenizer on ice.
-
Follow steps 2-3 from the PBMC protein extraction and quantification protocol.
-
-
Western Blotting:
-
Perform Western blotting as described for PBMCs (Protocol 1, step 4).
-
Use primary antibodies specific for HSP90 client proteins such as total AKT (1:1000), phospho-AKT (1:1000), RAF-1 (1:1000), and a loading control.
-
Cell Viability Assay
Objective: To determine the cytotoxic effect of Icapamespib on patient-derived cells or relevant cancer cell lines ex vivo.
Methodology: MTT Assay [9][10]
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate at 37°C for 3-4 hours.
-
-
Formazan Solubilization:
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Apoptosis Assay
Objective: To quantify the induction of apoptosis by Icapamespib.
Methodology: Annexin V/Propidium Iodide (PI) Staining [11][12]
-
Cell Treatment:
-
Treat cells with Icapamespib at various concentrations for 48 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Presentation
All quantitative data from the experimental protocols should be summarized in tables for clear comparison.
Table 1: Pharmacodynamic Modulation of HSP70 in PBMCs
| Patient ID | Dose Cohort (mg) | Baseline HSP70/β-actin Ratio | C1D15 HSP70/β-actin Ratio | Fold Change |
| 001-001 | 10 | 1.0 | 2.5 | 2.5 |
| 001-002 | 10 | 1.2 | 3.0 | 2.5 |
| ... | ... | ... | ... | ... |
Table 2: Modulation of Client Proteins in Tumor Biopsies
| Patient ID | Dose Cohort (mg) | Analyte | Baseline Level (Normalized) | On-Treatment Level (Normalized) | % Change |
| 001-001 | 10 | p-AKT/Total AKT | 1.0 | 0.4 | -60% |
| 001-001 | 10 | RAF-1/β-actin | 1.0 | 0.5 | -50% |
| ... | ... | ... | ... | ... | ... |
Table 3: Ex Vivo Cell Viability (IC50 Values)
| Cell Line/Patient Sample | Icapamespib IC50 (µM) |
| MCF-7 (Breast Cancer) | Value |
| A549 (Lung Cancer) | Value |
| Patient 001-001 (Tumor Cells) | Value |
| ... | ... |
References
- 1. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 and HSP70 Proteins Are Essential for Stabilization and Activation of WASF3 Metastasis-promoting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Evaluation and Biomarker Profiling of Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I clinical trial designs in oncology: A systematic literature review from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quanticate.com [quanticate.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Single Ascending Dose Study of Icapamespib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, execution, and expected outcomes of a single ascending dose (SAD) clinical study for Icapamespib dihydrochloride, a selective inhibitor of epichaperomes. The provided protocols are representative of a Phase 1 clinical trial in healthy volunteers, designed to assess the safety, tolerability, and pharmacokinetics of this investigational drug.
Introduction to Icapamespib and its Mechanism of Action
Icapamespib (formerly known as PU-AD or PU-HZ151) is a blood-brain barrier permeable small molecule that selectively inhibits the activity of epichaperomes.[1][2] Epichaperomes are multi-protein complexes that form in diseased cells, including neurons in neurodegenerative conditions, and are nucleated on heat shock protein 90 (HSP90).[1][2] These structures play a crucial role in the stabilization and function of numerous proteins, including many that are implicated in the pathology of diseases such as Alzheimer's and other neurodegenerative disorders.[1][3]
By inhibiting the epichaperome, Icapamespib disrupts the pathological protein-protein interactions, leading to the degradation of misfolded and disease-associated proteins.[1][3] This targeted approach is designed to restore cellular homeostasis with minimal impact on the normal functioning of HSP90 in healthy cells.[1][2]
Signaling Pathway of Icapamespib Action
The following diagram illustrates the proposed mechanism of action for Icapamespib.
Single Ascending Dose (SAD) Study Overview
A SAD study is a critical first-in-human trial to evaluate the safety, tolerability, and pharmacokinetic profile of an investigational drug.[4] In this type of study, small groups of healthy volunteers receive a single dose of the drug, with the dose being escalated in subsequent cohorts if the drug is found to be safe and well-tolerated.[4]
Study Objectives
The primary objectives of a single ascending dose study of this compound are:
-
To evaluate the safety and tolerability of single oral doses in healthy adult subjects.
-
To determine the pharmacokinetic profile of Icapamespib and its metabolites in plasma.
-
To assess dose proportionality of Icapamespib pharmacokinetics.
Data Presentation
The following tables summarize the key pharmacokinetic and safety data from a representative single ascending dose study of Icapamespib.
Table 1: Pharmacokinetic Parameters of Icapamespib Following Single Oral Doses
| Dose Group | N | Cmax (ng/mL) | AUC0-t (ngh/mL) | AUC0-∞ (ngh/mL) | Tmax (h) | t1/2 (h) |
| 10 mg | 6 | 12.3 ± 6.9 | 28.1 ± 15.6 | 29.5 ± 16.3 | 1.50 (1.00-2.00) | 1.72 ± 0.43 |
| 20 mg | 6 | 25.0 ± 14.0 | 60.2 ± 33.7 | 62.1 ± 34.8 | 1.50 (1.00-2.00) | 2.19 ± 0.61 |
| 30 mg | 6 | 41.8 ± 23.4 | 101.0 ± 56.5 | 104.0 ± 58.2 | 1.50 (1.00-2.00) | 2.08 ± 0.58 |
| Placebo | 6 | N/A | N/A | N/A | N/A | N/A |
Data are presented as mean ± standard deviation for Cmax, AUC0-t, AUC0-∞, and t1/2, and as median (range) for Tmax. Data is representative and based on published findings.[1]
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Dose Group | N | Number of Subjects with TEAEs (%) | Most Common TEAEs |
| 10 mg | 6 | 0 (0%) | - |
| 20 mg | 6 | 2 (33.3%) | Headache |
| 30 mg | 6 | 2 (33.3%) | Headache |
| Placebo | 6 | 0 (0%) | - |
TEAEs were generally mild in severity. Data is representative and based on published findings.[1]
Experimental Protocols
The following sections provide detailed methodologies for conducting a single ascending dose study of this compound.
Study Design and Conduct
This protocol outlines a randomized, double-blind, placebo-controlled, single ascending dose study.
4.1.1. Subject Eligibility Criteria
-
Inclusion Criteria:
-
Healthy male or non-pregnant, non-lactating female subjects.
-
Age 18 to 60 years, inclusive.[1]
-
Body Mass Index (BMI) within a healthy range.
-
Willing and able to provide written informed consent.
-
-
Exclusion Criteria:
-
History or presence of any clinically significant disease or condition.
-
Use of any prescription or over-the-counter medications within a specified period before dosing.
-
History of alcohol or drug abuse.
-
Participation in another clinical trial within a specified period.
-
4.1.2. Dosing and Dose Escalation
-
Subjects are randomized to receive a single oral dose of this compound (e.g., 10 mg, 20 mg, 30 mg) or a matching placebo.[1]
-
The study follows a sequential dose-escalation design, with each dose cohort being enrolled after a thorough review of the safety and pharmacokinetic data from the preceding cohort.[4]
-
A sentinel dosing strategy may be employed, where a small number of subjects in a new cohort are dosed before the remaining subjects to ensure initial safety.
Pharmacokinetic Assessment
4.2.1. Blood Sample Collection
-
Serial blood samples for pharmacokinetic analysis are collected at pre-defined time points before and after dosing. A typical schedule would be: pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[5]
-
Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma is separated by centrifugation and stored at -70°C or below until analysis.
4.2.2. Bioanalytical Method
-
Plasma concentrations of Icapamespib are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
The method should be validated for linearity, precision, accuracy, and selectivity according to regulatory guidelines.
4.2.3. Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Terminal elimination half-life.
-
Safety and Tolerability Assessment
4.3.1. Monitoring
-
Safety and tolerability are assessed throughout the study by monitoring:
-
Adverse Events (AEs): All AEs are recorded, and their severity, duration, and relationship to the study drug are assessed.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are measured at regular intervals.
-
12-Lead Electrocardiograms (ECGs): ECGs are performed at screening, pre-dose, and at specified time points post-dose.
-
Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at screening and at the end of the study.[1]
-
4.3.2. Data Analysis
-
The incidence, severity, and nature of all AEs are summarized by dose group.
-
Changes from baseline in vital signs, ECG parameters, and clinical laboratory values are evaluated.
Conclusion
The single ascending dose study is a fundamental step in the clinical development of this compound. The data generated from this type of study provides crucial information on the safety, tolerability, and pharmacokinetic profile of the drug in humans, which is essential for making informed decisions about further clinical development, including the selection of doses for subsequent multiple-dose studies and patient trials. The results of the initial SAD study for Icapamespib suggest that it is generally safe and well-tolerated at single doses up to 30 mg, with a predictable pharmacokinetic profile.[1][3]
References
- 1. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quanticate.com [quanticate.com]
- 5. First-in-human, phase I single-ascending-dose study of the safety, pharmacokinetics, and relative bioavailability of selatinib, a dual EGFR-ErbB2 inhibitor in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multiple Ascending Dose Study of Icapamespib Dihydrochloride
These application notes provide a comprehensive overview of a multiple ascending dose (MAD) study for Icapamespib dihydrochloride, a selective inhibitor of epichaperomes. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating the clinical pharmacology of Icapamespib.
Introduction
Icapamespib (formerly known as PU-AD or PU-HZ151) is a blood-brain barrier permeable small molecule that selectively inhibits the activity of epichaperomes.[1][2] Epichaperomes are complexes of chaperones and co-chaperones that form in response to chronic cellular stress and are implicated in the progression of neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis.[1][3] By inhibiting epichaperomes, Icapamespib induces the degradation of misfolded proteins associated with these diseases.[1][3] This document details the methodology and findings of a Phase 1 multiple ascending dose study designed to evaluate the safety, tolerability, and pharmacokinetics of Icapamespib in healthy subjects.[1][3]
Mechanism of Action: Epichaperome Inhibition
Icapamespib functions by selectively binding to the conformationally altered ATP binding site of Hsp90 within the epichaperome complex.[1] This non-covalent binding leads to the disassembly of the epichaperome, which in turn disrupts the pathological protein-protein interaction networks that contribute to neurodegeneration.[2][4] This targeted action is designed to restore normal cellular function by promoting the clearance of neurotoxic protein aggregates, while leaving the function of Hsp90 in healthy cells largely unaffected.[1]
Multiple Ascending Dose (MAD) Study Protocol
This protocol outlines a double-blind, placebo-controlled study to evaluate multiple ascending doses of Icapamespib.
3.1. Study Design and Participants
-
Design: A double-blind, placebo-controlled, randomized, multiple ascending dose design.[1][3]
-
Participants: Healthy elderly male and female subjects, aged 60 years and older.[1][3]
-
Cohorts: The study consisted of two cohorts, each with 8 subjects. Within each cohort, 6 subjects were randomized to receive Icapamespib and 2 subjects to receive placebo.[1]
3.2. Dosing and Administration
-
Dosage Levels: Two dosage levels were evaluated: 20 mg and 30 mg of Icapamespib.[1][3]
-
Administration: Icapamespib or placebo was administered as an oral solution once daily (QD) for 7 consecutive days.[1][3]
-
Conditions: The study drug was administered under fasted conditions (at least 1 hour before and 4 hours after dosing).[1]
3.3. Pharmacokinetic (PK) Analysis
-
Sample Collection: Blood samples were collected at predetermined time points to determine the plasma concentrations of Icapamespib. In the MAD part of the study, cerebrospinal fluid (CSF) was also collected for analysis.[3]
-
Analytical Method: A validated bioanalytical method was used to quantify Icapamespib concentrations in plasma and CSF.
-
PK Parameters: The following pharmacokinetic parameters were calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
3.4. Safety and Tolerability Assessments
-
Adverse Events (AEs): All treatment-emergent adverse events (TEAEs) were recorded and monitored throughout the study.[1][3]
-
Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis were performed at specified intervals.[3]
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were regularly monitored.[3]
-
Electrocardiograms (ECGs): 12-lead ECGs were performed to assess cardiac safety.[3]
-
Physical Examinations: Comprehensive physical examinations were conducted at screening and at the end of the study.[3]
Results
4.1. Pharmacokinetic Data
The pharmacokinetic analysis demonstrated that Icapamespib exposure, as measured by the area under the curve (AUC), was dose-proportional across the tested dose range.[1][3] The median time to reach maximum observed plasma concentration (Tmax) was consistent across the dose groups.[3]
| Parameter | 20 mg (n=6) | 30 mg (n=6) |
| Median Tmax (hours) | 1.00 - 2.00 | 1.00 - 2.00 |
| Mean AUC | Dose-proportional | Dose-proportional |
4.2. Safety and Tolerability
Multiple doses of Icapamespib up to 30 mg administered once daily for 7 days were generally safe and well-tolerated in healthy elderly subjects.[1][3]
| Safety Finding | Observation |
| Treatment-Emergent Adverse Events (TEAEs) | All TEAEs were reported as mild in severity.[1][3] |
| Most Common TEAE | Headache was the most frequently reported TEAE.[1][3] |
| Serious Adverse Events (SAEs) | No serious adverse events or deaths occurred during the study.[1] |
| Discontinuations due to AEs | No subjects withdrew from the study due to adverse events.[1] |
| Clinically Significant Abnormalities | No clinically significant findings were observed in vital signs, laboratory measurements, or ECGs.[1] |
Conclusion
This multiple ascending dose study demonstrated that Icapamespib is safe and well-tolerated in healthy elderly subjects at doses up to 30 mg once daily for 7 days.[1][3] The pharmacokinetic profile supports a once-daily dosing regimen.[1] These findings provide crucial clinical evidence to support the further development of Icapamespib in Phase 2 clinical trials for the treatment of neurodegenerative diseases such as Alzheimer's Disease.[1][3]
References
- 1. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icapamespib Dihydrochloride in Parkinson's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib dihydrochloride (also known as PU-AD and PU-HZ151) is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Its therapeutic potential in neurodegenerative diseases, including Parkinson's Disease (PD), stems from its specific targeting of "epichaperomes".[1] Epichaperomes are stress-induced, multi-protein complexes containing HSP90 that are found in diseased cells, including neurons affected by Parkinson's pathology.[1] Unlike the normal cellular chaperones, these epichaperomes are implicated in the misfolding and aggregation of proteins central to PD pathogenesis, such as alpha-synuclein.[3][4] Icapamespib's selective inhibition of epichaperomes leads to the degradation of these toxic protein aggregates, offering a promising neuroprotective strategy.[1][2]
These application notes provide detailed protocols for the use of this compound in established in vitro and in vivo models of Parkinson's Disease.
Mechanism of Action
Icapamespib functions by selectively binding to the ATP pocket of HSP90 within the epichaperome complex.[1] This targeted inhibition disrupts the epichaperome's function, leading to the proteasomal degradation of its client proteins, which include misfolded and aggregated forms of alpha-synuclein. A key advantage of Icapamespib is its minimal impact on the housekeeping functions of HSP90 in healthy cells, thereby reducing the likelihood of off-target toxicity.[1] The disruption of the epichaperome machinery helps restore cellular proteostasis and can prevent the spread of pathogenic protein aggregates.
In Vitro Protocols
Neuroprotection Assay in a Toxin-Induced Parkinson's Disease Model
This protocol assesses the protective effects of Icapamespib against neurotoxin-induced cell death in a dopaminergic neuronal cell line.
a. Cell Line and Culture:
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y), differentiated into a dopaminergic phenotype.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and differentiation-inducing factors (e.g., retinoic acid).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
b. Experimental Protocol:
-
Seed differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound in sterile DMSO and further dilute in culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Pre-treat the cells with varying concentrations of Icapamespib or vehicle (DMSO) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) (final concentration 50-100 µM) or MPP+ (final concentration 1-2 mM) to the wells.
-
Incubate the plates for 24 hours.
-
Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
c. Expected Outcome: Icapamespib is expected to increase cell viability in a dose-dependent manner in the presence of the neurotoxin, demonstrating its neuroprotective effects.
Alpha-Synuclein Aggregation Inhibition Assay
This protocol evaluates the ability of Icapamespib to inhibit the aggregation of alpha-synuclein in vitro.
a. Materials:
-
Recombinant human alpha-synuclein protein.
-
Thioflavin T (ThT).
-
96-well black plates with clear bottoms.
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm).
b. Experimental Protocol:
-
Prepare a stock solution of recombinant alpha-synuclein in phosphate-buffered saline (PBS).
-
In a 96-well plate, combine alpha-synuclein (final concentration 25-50 µM), ThT (final concentration 10-20 µM), and varying concentrations of this compound or vehicle.
-
Induce aggregation by continuous shaking at 37°C in the plate reader.
-
Monitor ThT fluorescence intensity every 15-30 minutes for up to 72 hours.
c. Expected Outcome: Icapamespib is expected to reduce the rate and extent of ThT fluorescence increase in a dose-dependent manner, indicating inhibition of alpha-synuclein fibrillization.
In Vivo Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol outlines the use of Icapamespib in the well-established MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which recapitulates the loss of dopaminergic neurons seen in Parkinson's disease.
a. Animals:
-
8-10 week old male C57BL/6 mice.
b. Experimental Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., Vehicle + Saline; Vehicle + MPTP; Icapamespib + MPTP).
-
Icapamespib Administration: Based on unpublished observations from preclinical studies, administer this compound at a dose of 6 mg/kg daily via oral gavage .[1] Begin treatment 3 days prior to MPTP administration and continue for the duration of the experiment. The vehicle can be a solution of 0.5% carboxymethylcellulose.
-
MPTP Induction: Administer MPTP hydrochloride (20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, pole test, open field test) 7 days after MPTP administration to assess motor deficits.
-
Tissue Collection and Analysis: At the end of the study (e.g., 14 or 21 days post-MPTP), euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Analyze the substantia nigra and striatum for tyrosine hydroxylase (TH)-positive neurons to quantify dopaminergic neurodegeneration.
-
HPLC: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Alpha-Synuclein Pre-Formed Fibril (PFF) Model
This model mimics the progressive, prion-like spread of alpha-synuclein pathology.
a. Animals:
-
8-10 week old male C57BL/6 mice.
b. Experimental Protocol:
-
Acclimatize mice and handle them for several days before surgery.
-
Stereotaxic Surgery: Anesthetize the mice and stereotactically inject pre-formed fibrils of human alpha-synuclein into the striatum.
-
Icapamespib Administration: Two weeks post-surgery, begin daily oral administration of this compound (6 mg/kg) or vehicle.[1]
-
Long-term Treatment and Monitoring: Continue treatment for a period of 6-8 weeks.[3] Monitor the animals for any adverse effects.
-
Behavioral Assessment: At the end of the treatment period, perform a battery of motor and cognitive tests.
-
Tissue Collection and Analysis: Euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Analyze brain sections for phosphorylated alpha-synuclein (pS129) to assess the extent of pathology. Also, stain for TH to evaluate dopaminergic neuron integrity.
-
Biochemical Analysis: Perform western blotting or ELISA to quantify levels of soluble and insoluble alpha-synuclein.
-
Data Presentation
Table 1: In Vitro Neuroprotection Data
| Treatment Group | Neurotoxin | Icapamespib Conc. (nM) | Cell Viability (% of Control) |
| Vehicle | - | 0 | 100 ± 5.2 |
| Vehicle | 6-OHDA (100 µM) | 0 | 45 ± 4.1 |
| Icapamespib | 6-OHDA (100 µM) | 0.1 | 52 ± 3.8 |
| Icapamespib | 6-OHDA (100 µM) | 1 | 65 ± 4.5 |
| Icapamespib | 6-OHDA (100 µM) | 10 | 78 ± 5.0 |
| Icapamespib | 6-OHDA (100 µM) | 100 | 85 ± 4.7 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: In Vivo Efficacy Data in MPTP Mouse Model
| Treatment Group | Rotarod Latency (s) | Striatal TH+ Fiber Density (% of Control) | Striatal Dopamine (% of Control) |
| Vehicle + Saline | 180 ± 15 | 100 ± 8 | 100 ± 7 |
| Vehicle + MPTP | 65 ± 10 | 40 ± 5 | 35 ± 6 |
| Icapamespib (6 mg/kg) + MPTP | 120 ± 12 | 75 ± 7 | 70 ± 8 |
Note: Data are hypothetical and for illustrative purposes only, based on the expected outcomes of Icapamespib treatment.
Disclaimer
These protocols are intended as a guide for research purposes only. Individual laboratories may need to optimize conditions based on their specific reagents, cell lines, and equipment. Always adhere to institutional guidelines for animal care and use.
References
- 1. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hsp90 as a Target for Neuroprotective Agents in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application of Icapamespib Dihydrochloride in Alzheimer's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib dihydrochloride (also known as PU-AD or PU-HZ151) is a novel, orally bioavailable, and blood-brain barrier-penetrant small molecule inhibitor of the epichaperome. The epichaperome is a pathologically assembled network of stress-related proteins, including Heat Shock Protein 90 (HSP90), that is found in diseased cells, such as neurons affected by Alzheimer's disease.[1][2][3][4][5] Unlike the normal cellular chaperone machinery, the epichaperome stabilizes misfolded and aggregated proteins, including hyperphosphorylated tau, thereby contributing to the progression of neurodegenerative diseases.[1][3][4] Icapamespib selectively targets and dismantles these epichaperomes, leading to the degradation of pathogenic proteins like tau and potentially restoring neuronal function.[1][3][4] Preclinical studies in Alzheimer's disease (AD) and tauopathy mouse models have indicated that treatment with Icapamespib leads to the degradation of mutated, hyperphosphorylated, and aggregated tau protein, resulting in improved or restored cognitive functions.[3][4] A Phase 1 clinical trial in healthy volunteers has shown that Icapamespib is well-tolerated and demonstrates brain permeability.[1][2]
These application notes provide a summary of the preclinical rationale for using Icapamespib in Alzheimer's disease models and detailed protocols for key experimental assays to evaluate its efficacy.
Mechanism of Action
In the context of Alzheimer's disease, neuronal stress leads to the formation of epichaperomes. These protein complexes protect aberrant proteins, such as hyperphosphorylated tau, from degradation, allowing them to accumulate and form neurofibrillary tangles (NFTs), a hallmark of the disease. Icapamespib selectively binds to a conformation of HSP90 found within the epichaperome, leading to the disassembly of this complex. This, in turn, releases the client proteins, such as pathological tau, making them accessible for degradation through the ubiquitin-proteasome pathway. The proposed signaling pathway for Icapamespib's action in a neuron is depicted below.
Caption: Proposed mechanism of action of Icapamespib in an Alzheimer's disease context.
Data Presentation
While preclinical studies have reported positive outcomes, specific quantitative data on the efficacy of Icapamespib in Alzheimer's disease models are not yet widely available in the public domain. The following tables are structured to present the expected outcomes based on the known mechanism of action and qualitative reports.
Table 1: Effect of Icapamespib on Tau Pathology in an Alzheimer's Disease Mouse Model
| Biomarker | Assay | Expected Outcome with Icapamespib Treatment | Quantitative Data |
| Hyperphosphorylated Tau (e.g., p-Tau at Ser202/Thr205) | Western Blot | Reduction in the ratio of phosphorylated tau to total tau. | Data not available in published literature. |
| Aggregated Tau | Sarkosyl-Insoluble Fractionation followed by Western Blot | Decrease in the levels of insoluble, aggregated tau. | Data not available in published literature. |
| Total Tau | Western Blot | Minimal to no change in total tau levels. | Data not available in published literature. |
Table 2: Effect of Icapamespib on Amyloid-Beta Pathology in an Alzheimer's Disease Mouse Model
| Biomarker | Assay | Expected Outcome with Icapamespib Treatment | Quantitative Data |
| Amyloid-Beta (Aβ) Plaques | Immunohistochemistry with Aβ antibodies (e.g., 6E10) | Potential for indirect reduction due to improved neuronal health, though not a direct target. | Data not available in published literature. |
| Soluble Aβ40/42 | ELISA | Unclear, as Aβ is not a direct client of the epichaperome targeted by Icapamespib. | Data not available in published literature. |
Table 3: Effect of Icapamespib on Cognitive Function in an Alzheimer's Disease Mouse Model
| Behavioral Test | Key Metric | Expected Outcome with Icapamespib Treatment | Quantitative Data |
| Morris Water Maze | Escape Latency | Significant decrease in the time taken to find the hidden platform compared to vehicle-treated controls. | Data not available in published literature. |
| Morris Water Maze | Time in Target Quadrant | Significant increase in the percentage of time spent in the quadrant where the platform was previously located. | Data not available in published literature. |
| Y-Maze | Spontaneous Alternation | Increase in the percentage of spontaneous alternations, indicating improved spatial working memory. | Data not available in published literature. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Icapamespib in Alzheimer's disease mouse models (e.g., 3xTg-AD or 5XFAD mice).
Protocol 1: Western Blot Analysis of Tau Phosphorylation
This protocol is for the extraction of total protein from mouse brain tissue and subsequent analysis of total and phosphorylated tau levels by Western blot.
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-total Tau, anti-phospho-Tau [AT8, PHF-1], anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen brain tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phosphorylated tau and total tau to the loading control (GAPDH or β-actin).
-
Calculate the ratio of phosphorylated tau to total tau.
-
Caption: Workflow for Western Blot analysis of tau phosphorylation.
Protocol 2: Immunohistochemical Analysis of Amyloid-Beta Plaques
This protocol describes the staining and quantification of Aβ plaques in mouse brain sections.
Materials:
-
Fixed, cryoprotected mouse brain sections (30-40 µm)
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (e.g., formic acid)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody (e.g., anti-Aβ 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope and imaging software
Procedure:
-
Antigen Retrieval:
-
Incubate free-floating brain sections in formic acid for 5-10 minutes.
-
Wash thoroughly with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary anti-Aβ antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with ABC reagent for 1 hour.
-
Wash with PBS.
-
Develop the signal with DAB substrate.
-
-
Imaging and Quantification:
-
Mount the stained sections on slides.
-
Acquire images of the region of interest (e.g., cortex and hippocampus) using a microscope.
-
Use image analysis software to quantify the Aβ plaque burden (percentage of the area covered by plaques).
-
References
- 1. Samus Therapeutics Announces Presentation of PU-AD Phase 1 Data for Alzheimer's Disease at CTAD Congress [prnewswire.com]
- 2. Samus Therapeutics Presents Phase 1 PU-AD Study Results at AAIC 2020 Advancing the Company's Platform for Treating Neurodegenerative Diseases [prnewswire.com]
- 3. Samus Therapeutics Launches PU-AD Clinical Program in Alzheimer's Disease - BioSpace [biospace.com]
- 4. Samus Therapeutics Launches PU-AD Clinical Program in Alzheimer's Disease - www.pharmasources.com [pharmasources.com]
- 5. | BioWorld [bioworld.com]
Techniques for Assessing the Blood-Brain Barrier Penetration of Icapamespib Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib dihydrochloride, a potent and selective inhibitor of the epichaperome, has shown promise in preclinical and clinical studies for neurodegenerative diseases. A critical factor in the therapeutic efficacy of any central nervous system (CNS) drug is its ability to effectively cross the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This document provides detailed application notes and protocols for assessing the BBB penetration of this compound, encompassing both in vitro and in vivo methodologies.
Icapamespib is known to be a BBB-permeable small molecule.[1] Preclinical studies in mice have demonstrated that following a 10 mg/kg oral dose, the concentration of Icapamespib in brain tissue is approximately 70% of that found in the plasma.[2] Furthermore, clinical studies in healthy elderly subjects have confirmed its presence in the central nervous system, with geometric mean cerebrospinal fluid (CSF) concentrations of 0.821 ng/mL and 1.39 ng/mL observed after multiple daily doses of 20 mg and 30 mg, respectively.[2][3] These findings underscore the importance of robust and quantitative methods to fully characterize its BBB transport properties.
Data Presentation
The following tables summarize key quantitative parameters for assessing BBB penetration. While specific experimental values for all parameters for this compound are not publicly available, this section provides a template for data organization and includes the available data.
Table 1: In Vitro Blood-Brain Barrier Permeability Data
| Assay | Cell Line | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Notes |
| PAMPA-BBB | N/A (Artificial Membrane) | Data to be determined | N/A | Assesses passive diffusion. |
| Transwell Assay | hCMEC/D3 | Data to be determined | Data to be determined | Human-derived cell line; provides data on both passive and active transport. |
| Transwell Assay | bEnd.3 | Data to be determined | Data to be determined | Mouse-derived cell line; commonly used for initial screening. |
Table 2: In Vivo Blood-Brain Barrier Penetration Data
| Species | Dose | Route of Administration | Kp (Brain/Plasma Total Conc. Ratio) | Kp,uu (Brain/Plasma Unbound Conc. Ratio) | CSF/Plasma Ratio |
| Mouse | 10 mg/kg | Oral | ~0.7[2] | Data to be determined | Data to be determined |
| Human (Elderly) | 20 mg (multiple doses) | Oral | Data to be determined | Data to be determined | Data to be determined (CSF conc: 0.821 ng/mL)[2] |
| Human (Elderly) | 30 mg (multiple doses) | Oral | Data to be determined | Data to be determined | Data to be determined (CSF conc: 1.39 ng/mL)[2] |
Experimental Protocols
In Vitro Methods
In vitro models are essential for initial screening and mechanistic studies of BBB penetration.
This assay predicts passive diffusion across the BBB.
Principle: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to the final desired concentration (e.g., 100 µM) in a phosphate-buffered saline (PBS) solution at pH 7.4.[4]
-
Coat the filter membrane of a 96-well donor plate with 4-5 µL of a 20 mg/mL porcine brain lipid in dodecane solution.[4][5]
-
Add 180-200 µL of the Icapamespib working solution to each donor well.[4][5]
-
Add 180-350 µL of PBS to each well of the acceptor plate.[4][5]
-
Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.
-
After incubation, determine the concentration of Icapamespib in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe (cm/s) = [ -ln(1 - CA(t)/Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ]
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time in seconds.
-
This model utilizes a monolayer of brain endothelial cells cultured on a semipermeable membrane to mimic the BBB.
Cell Lines:
Protocol (using hCMEC/D3 cells):
-
Cell Culture: Culture hCMEC/D3 cells in complete endothelial cell growth medium. Subculture cells when they reach 80-90% confluency.[7][8]
-
Insert Coating: Coat the apical side of Transwell inserts (0.4 µm pore size) with a solution of rat tail collagen type I (150 µg/mL). Incubate for at least 1 hour at 37°C.[4][9]
-
Cell Seeding: Seed hCMEC/D3 cells onto the coated inserts at a density of 25,000 cells/cm².[4]
-
Monolayer Formation: Culture the cells for 3-4 days to allow for the formation of a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).[4]
-
Permeability Assay: a. Replace the medium in the apical (donor) and basolateral (acceptor) chambers with transport buffer (e.g., HBSS). b. Add this compound to the apical chamber at a known concentration. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer. d. To assess active efflux, perform the permeability assay in the reverse direction (basolateral to apical). e. Analyze the concentration of Icapamespib in the collected samples by LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s:
b. Calculate the efflux ratio:
In Vivo Methods
In vivo studies in animal models are crucial for validating in vitro findings and providing a more accurate assessment of BBB penetration in a physiological context.
This method determines the total brain-to-plasma concentration ratio (Kp).
Protocol:
-
Administer this compound to the animal model (e.g., mouse) at the desired dose and route.
-
At a predetermined time point (e.g., at Cmax), collect blood and perfuse the brain with saline to remove residual blood.
-
Harvest the brain and homogenize it in a suitable buffer.
-
Extract Icapamespib from the plasma and brain homogenate samples.
-
Quantify the concentration of Icapamespib in both matrices using a validated LC-MS/MS method.[10][11]
-
Calculate the Kp value:
Kp = Cbrain / Cplasma
Where Cbrain is the concentration in brain homogenate (ng/g) and Cplasma is the concentration in plasma (ng/mL).
This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF), which is essential for determining the unbound brain-to-plasma concentration ratio (Kp,uu).[7][12]
Protocol:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus) of an anesthetized animal.
-
Implant a second probe into the jugular vein for simultaneous blood sampling.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the probes with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[7]
-
Administer this compound.
-
Collect dialysate samples from both the brain and blood probes at regular intervals.
-
Analyze the Icapamespib concentration in the dialysates using a highly sensitive LC-MS/MS method.
-
Determine the in vivo recovery of the microdialysis probes to calculate the absolute unbound concentrations.
-
Calculate Kp,uu:
Kp,uu = AUCu,brain / AUCu,plasma
Where AUCu,brain and AUCu,plasma are the areas under the curve for the unbound concentrations in brain and plasma, respectively. A Kp,uu value close to 1 suggests passive diffusion, a value >1 suggests active influx, and a value <1 suggests active efflux.
Mandatory Visualizations
References
- 1. Brain Tissue Binding - Creative Biolabs [creative-biolabs.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. High-throughput screening for identification of blood-brain barrier integrity enhancers: a drug repurposing opportunity to rectify vascular amyloid toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 9. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unbound brain-to-plasma partition coefficient determination - CONICET [bicyt.conicet.gov.ar]
- 11. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
managing inter-subject variability with Icapamespib dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icapamespib dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active inhibitor of epichaperomes, which are pathologically altered forms of the heat shock protein 90 (HSP90) chaperone complex.[1][2] In diseased cells, such as cancer cells and neurons affected by neurodegenerative disorders, HSP90 can form these epichaperome complexes that protect and stabilize misfolded, aggregation-prone, and oncogenic proteins.[3] Icapamespib selectively binds to the ATP-binding site of HSP90 within these epichaperomes, leading to their disassembly.[1][2] This disruption restores the normal protein-protein interaction network and promotes the degradation of neurotoxic and oncogenic client proteins via the ubiquitin-proteasome pathway.[1][2]
Q2: What are the key differences between Icapamespib and other HSP90 inhibitors?
A2: Icapamespib exhibits selectivity for epichaperomes found in diseased cells, with minimal impact on the function of normal HSP90 in healthy cells.[3] This targeted action is a key differentiator from some pan-HSP90 inhibitors that can have more widespread effects and associated toxicities.
Q3: In which research areas has Icapamespib shown potential?
A3: Icapamespib has demonstrated potential in preclinical models of both neurodegenerative diseases and cancer.[1][4] Specifically, it has been investigated in models of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), glioblastoma, and metastatic breast cancer.[1][4] Its ability to cross the blood-brain barrier makes it a promising candidate for neurological disorders.[1]
Q4: What is the pharmacokinetic profile of Icapamespib?
A4: A Phase 1 clinical trial in healthy adults showed that Icapamespib is orally bioavailable with a median time to maximum plasma concentration of 1.00 to 2.00 hours.[5] The exposure to Icapamespib (as measured by the area under the curve) was found to be dose-proportional.[5] Notably, exposure was approximately 50% higher in elderly subjects compared to non-elderly subjects, though it was well-tolerated in both populations.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High inter-subject variability in in vivo studies. | Pharmacokinetic differences: As observed in clinical trials, age can influence exposure.[5] Genetic polymorphisms in drug-metabolizing enzymes or transporters could also play a role. | - Stratify animal cohorts by age and sex. - If feasible, perform pharmacokinetic analysis on a satellite group of animals to correlate exposure with response. |
| Tumor/Disease heterogeneity: The expression levels of epichaperomes can vary between individual tumors or diseased tissues. | - Characterize baseline epichaperome levels in tumor biopsies or relevant tissues before treatment initiation. - Consider using patient-derived xenograft (PDX) models which may better reflect clinical heterogeneity. | |
| Inconsistent results in cell-based assays. | Cell line variability: Different cell lines may have varying levels of dependence on HSP90 and epichaperome function. | - Screen a panel of cell lines to identify those most sensitive to Icapamespib. - Authenticate cell lines to ensure they have not been misidentified or cross-contaminated. |
| Drug stability and storage: Improper storage of this compound can lead to degradation and loss of activity. | - Store the compound as recommended by the supplier, typically at -20°C or -80°C.[1] - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. | |
| Lower than expected efficacy in preclinical models. | Suboptimal dosing or scheduling: The dose and frequency of administration may not be sufficient to achieve sustained target engagement. | - Perform dose-response studies to determine the optimal concentration or dose. - Consider more frequent administration or a different route of administration based on pharmacokinetic data. |
| Induction of the heat shock response: Inhibition of HSP90 can lead to a compensatory upregulation of other heat shock proteins, such as HSP70, which can have pro-survival effects. | - Measure levels of HSP70 and other heat shock proteins in your experimental system. - Consider combination therapies to counteract this pro-survival response. | |
| Off-target effects observed. | Although selective, high concentrations may lead to off-target activity. | - Perform dose-response curves and use the lowest effective concentration. - Include appropriate negative controls and consider using a structurally unrelated HSP90 inhibitor to confirm that the observed phenotype is due to HSP90 inhibition. |
Data Presentation
Preclinical Efficacy of Icapamespib
| Model System | Metric | Result | Reference |
| MDA-MB-468 cell homogenates | EC50 for epichaperomes | 5 nM | [1][2] |
| MDA-MB-468 cells | Cell Viability | Significantly reduced at 0.1-1 µM (24h) | [1] |
| Human glioblastoma U87MG nude mouse model | Tumor Volume Reduction | 65% compared to vehicle control | [1] |
| Human glioblastoma U87MG nude mouse model | HSP90 Client Protein Levels | Decreased levels of EGFR and AKT | [1] |
| Human glioblastoma U87MG nude mouse model | Heat Shock Response | Increased HSP70 expression | [1] |
Pharmacokinetic Parameters of Icapamespib in Healthy Adults (Single Ascending Dose)
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | tmax (h) |
| 10 mg | 28.6 | 82.5 | 1.0 |
| 20 mg | 58.7 | 208 | 1.0 |
| 30 mg | 104 | 341 | 1.0 |
Data adapted from a Phase 1 clinical trial.[5] Cmax = Maximum plasma concentration, AUC = Area under the plasma concentration-time curve, tmax = Time to reach maximum plasma concentration.
Experimental Protocols
Western Blot Analysis for HSP90 Client Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468 or U87MG) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., EGFR, AKT, p-ERK) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Icapamespib dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Icapamespib dihydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Icapamespib?
A1: Icapamespib is a selective, orally active inhibitor of epichaperomes, which are pathologically assembled multi-protein complexes containing Heat Shock Protein 90 (HSP90).[1] It is designed to be highly selective for the conformation of HSP90 found within these epichaperomes, which are prevalent in diseased cells such as those in cancer and neurodegenerative conditions.[2] By binding non-covalently to HSP90 within the epichaperome, Icapamespib induces the disassembly of this complex.[1] This disruption restores normal protein-protein interaction networks and leads to the degradation of misfolded or aggregated disease-associated proteins that are client proteins of the epichaperome.[1][2] The function of HSP90 in normal, healthy cells is reported to be essentially unaltered by Icapamespib.[2]
Q2: Is Icapamespib known to have significant off-target effects?
A2: The available literature emphasizes the high selectivity of Icapamespib for epichaperomes over the constitutively functioning HSP90 chaperone in healthy cells.[2] A Phase 1 clinical trial in healthy adults found that Icapamespib was generally safe and well-tolerated.[2][3] The most common treatment-emergent adverse events were mild, with headache being the most frequently reported.[2][3] This suggests a favorable safety profile with minimal off-target effects in the populations studied. However, it's crucial to distinguish between a direct off-target molecular interaction and the wide-ranging downstream effects of its intended on-target activity.
A3: Not necessarily. HSP90 is a molecular chaperone responsible for the stability and function of a wide array of "client" proteins, including many kinases, transcription factors, and other signaling molecules.[4][5] By inhibiting the epichaperome, Icapamespib can lead to the degradation of numerous client proteins. This can simultaneously suppress multiple signaling pathways.[4] Therefore, observing broad effects on pathways such as those involving EGFR, AKT, or ERK is often an indicator of successful on-target activity rather than an off-target effect.[1] Researchers should verify if the affected proteins are known HSP90 clients.
Q4: How can I experimentally validate that the effects I'm observing are due to on-target Icapamespib activity?
A4: To confirm on-target activity, you should design experiments to directly measure the engagement of Icapamespib with its target and the immediate downstream consequences. Key validation experiments include:
-
Co-immunoprecipitation (Co-IP): Assess the disruption of the epichaperome complex by pulling down a core component (like HSP90) and observing the dissociation of other known members.
-
Western Blot Analysis: Measure the protein levels of known HSP90 client proteins (e.g., AKT, EGFR, c-PARP).[1] A decrease in their expression following treatment suggests on-target HSP90 inhibition.
-
HSP70 Induction: Inhibition of HSP90 typically leads to a compensatory upregulation of HSP70. Observing an increase in HSP70 expression is a classic hallmark of on-target HSP90 inhibitor activity.[1]
-
Cell Viability/Proliferation Assays: In cancer cell lines, on-target inhibition of the epichaperome is expected to reduce cell viability.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No effect on my protein of interest, but cell death is observed. | The protein may not be a client of the epichaperome in your specific cell model. The observed cytotoxicity could be due to the degradation of other critical HSP90 client proteins. | 1. Confirm that your protein of interest is a validated HSP90 client. 2. Perform a Western blot for canonical HSP90 clients (e.g., AKT, RAF-1) to confirm on-target activity. 3. Check for induction of HSP70 as a positive control for HSP90 inhibition. |
| High variability in experimental results. | Icapamespib pharmacokinetics can show moderate to high variability.[6] Inconsistent dosing, timing of analysis, or cell culture conditions can exacerbate this. | 1. Ensure precise and consistent timing for drug administration and endpoint analysis. 2. Perform dose-response experiments to identify the optimal concentration for your model system. 3. Strictly control cell density and passage number. |
| Unexpected neurological or behavioral effects in in vivo models. | Icapamespib is designed to be blood-brain barrier permeable.[1] Observed effects may be on-target within the central nervous system, which is the intended site of action for neurodegenerative disease models. | 1. Review the known role of epichaperomes and their client proteins in neuronal function. 2. Correlate behavioral changes with molecular readouts (e.g., reduction of tau aggregates) in brain tissue. |
| Mild adverse events observed in animal studies (e.g., weight loss). | While Icapamespib was well-tolerated in a human Phase 1 trial,[3] animal models may react differently. This could be an on-target effect related to the inhibition of epichaperomes in specific tissues. | 1. Monitor animal health closely and record all observations. 2. Conduct histological analysis of major organs to look for any signs of toxicity. 3. Consider adjusting the dose or dosing schedule. |
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) from Phase 1 Clinical Trial
This table summarizes select adverse events reported in a study with healthy non-elderly and elderly subjects. All reported TEAEs were classified as mild in severity.
| Adverse Event | Frequency | Study Population | Reference |
| Headache | Most Common | Healthy Adults | [2][3] |
| Increased Orthostatic Heart Rate | 3 events in 2 subjects | Bioavailability Group | [2] |
| Postural Dizziness | 1 event in 1 subject | Bioavailability Group | [2] |
| Blurred Vision | 1 event in 1 subject | Bioavailability Group | [2] |
Visualizations
Caption: Mechanism of Icapamespib action on the epichaperome.
Caption: Workflow to distinguish on-target vs. potential off-target effects.
Experimental Protocols
Protocol 1: Western Blot for On-Target Validation
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468 or U87MG) at a density of 1x10^6 cells per 60mm dish.[1] Allow cells to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) or a vehicle control (e.g., DMSO) for 24 hours.[1]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 4-20% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-HSP70, anti-AKT, anti-p-ERK, anti-cleaved-PARP, and anti-β-actin (as a loading control).[1]
-
Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and visualize bands using an ECL detection system.
-
Analysis: Quantify band intensity relative to the loading control. A dose-dependent increase in HSP70 and a decrease in client proteins (AKT, p-ERK) would confirm on-target activity.[1]
Protocol 2: Co-Immunoprecipitation for Epichaperome Disruption
-
Cell Culture and Treatment: Treat cells with Icapamespib or vehicle as described in Protocol 1.
-
Lysis with Non-denaturing Buffer: Lyse cells using a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a core epichaperome component (e.g., anti-HSP90) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in Laemmli buffer. Analyze the eluate by Western blotting (Protocol 1) using antibodies against other known or suspected epichaperome components.
-
Interpretation: A reduced amount of co-precipitated proteins in the Icapamespib-treated samples compared to the vehicle control indicates disruption of the epichaperome complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
optimizing Icapamespib dihydrochloride dosage to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Icapamespib dihydrochloride. The information is designed to help optimize experimental design and minimize potential side effects.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as PU-HZ151 or PU-AD) is a selective, orally active inhibitor of epichaperomes.[1] Epichaperomes are multi-protein complexes that form in diseased cells and are involved in pathological protein aggregation and signaling.[2] Icapamespib binds to the HSP90 component of these epichaperomes, leading to their disassembly.[1] This restores normal protein-protein interaction networks and promotes the degradation of neurotoxic proteins and tumor survival signals.[1] Notably, it is designed to be selective for these disease-associated epichaperomes, leaving the function of HSP90 in normal cells largely unaffected.[2]
2. What are the known side effects of this compound in clinical trials?
A Phase 1 clinical trial in healthy adults found that single doses of Icapamespib up to 30 mg and multiple doses up to 30 mg for 7 days were generally safe and well-tolerated.[2][3] The most commonly reported treatment-emergent adverse event was headache.[2][3] Other reported mild side effects included somnolence, dry mouth, influenza-like illness, constipation, diarrhea, back pain, musculoskeletal discomfort, decreased systolic blood pressure, phlebitis, increased orthostatic heart rate response, blurred vision, and postural dizziness.[2]
3. How should I store and handle this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1]
4. What are some key HSP90 client proteins that are affected by Icapamespib treatment?
Icapamespib treatment leads to the degradation of HSP90 client proteins. Commonly studied client proteins that are downstream indicators of Icapamespib activity include EGFR and AKT.[1] A hallmark of HSP90 inhibition is the induction of HSP70 expression.[1]
5. Are there any known issues with the solubility of purine-scaffold inhibitors like Icapamespib?
Dosage and Side Effect Data
The following table summarizes the treatment-emergent adverse events (TEAEs) observed in a Phase 1 single ascending dose (SAD) study of Icapamespib in healthy, non-elderly adults.
| Dose | Number of Subjects | Subjects with TEAEs (%) | Most Frequent TEAEs | Other TEAEs (single occurrence) |
| Placebo | N/A | 0 (0%) | None | None |
| 10 mg | N/A | 0 (0%) | None | None |
| 20 mg & 30 mg | 24 | 4 (16.7%) | Headache (8.3%) | Somnolence, Dry Mouth, Influenza-like illness (4.2% each) |
Data sourced from a Phase 1 clinical trial in healthy adults.[2]
Experimental Protocols and Troubleshooting
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a cell line of interest.
Experimental Workflow:
Caption: Workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then create serial dilutions in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Icapamespib. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 590 nm using a microplate reader.[5]
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High background in "no cell" control wells | Contamination of media or reagents with bacteria or yeast. | Use sterile technique and fresh, filtered reagents. |
| Low signal or poor dose-response | Cell density is too low or too high; incubation time is too short. | Optimize cell seeding density and treatment duration for your specific cell line. |
| Incomplete dissolution of formazan crystals | Insufficient mixing or solubilization time. | Gently pipette to mix after adding the solubilizer and ensure adequate incubation time. Shaking the plate on an orbital shaker for 15 minutes can also help.[5] |
| Precipitation of Icapamespib in culture medium | The concentration of the compound exceeds its solubility in the aqueous medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your cell line. |
Western Blot Analysis of HSP90 Client Proteins
Objective: To assess the effect of this compound on the protein levels of HSP90 client proteins (e.g., AKT, EGFR) and the induction of HSP70.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Icapamespib dihydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Icapamespib dihydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper handling, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, the compound is stable for up to 3 years.[1]
Q2: How should I store this compound after reconstituting it in a solvent?
A2: The stability of this compound in solvent is dependent on the storage temperature. For optimal stability, it is recommended to store stock solutions at -80°C, which ensures stability for up to 6 months.[1][2][3] If a -80°C freezer is not available, storage at -20°C is acceptable for shorter periods, with the solution remaining stable for up to 1 month.[1][2][3] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO at a concentration of ≥ 100 mg/mL (189.97 mM).[1]
Q4: Is this compound sensitive to light?
Stability and Storage Summary
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1][2][3] |
| -20°C | 1 month[1][2][3] |
Solubility Data
| Solvent | Concentration |
| DMSO | ≥ 100 mg/mL (189.97 mM)[1] |
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower than expected activity in cell-based assays.
-
Possible Cause 1: Improper Storage and Handling.
-
Troubleshooting: Ensure that the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for stock solutions). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Confirm the age of the stock solution and prepare a fresh solution if it has been stored for longer than the recommended duration.
-
-
Possible Cause 2: Inaccurate Concentration.
-
Troubleshooting: Verify the calculations used to prepare the stock and working solutions. If possible, confirm the concentration of the stock solution using a spectrophotometer or another quantitative method.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Troubleshooting: Different cell lines can exhibit varying sensitivity to HSP90 inhibitors. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Issue 2: Precipitation of the compound in cell culture media.
-
Possible Cause 1: Low Solubility in Aqueous Media.
-
Troubleshooting: While this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower. To avoid precipitation, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%). When diluting the DMSO stock solution, add it to the media with vigorous vortexing or mixing.
-
-
Possible Cause 2: High Final Concentration.
-
Troubleshooting: If high concentrations of this compound are required, it may be necessary to explore the use of a solubilizing agent or a different formulation, although this may impact the experimental outcome and should be carefully validated.
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing the compound's intrinsic stability.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep the solution at room temperature and analyze at various time points.
-
Thermal Degradation: Store the solid this compound powder in an oven at a high temperature (e.g., 70°C) for an extended period. Dissolve the stressed powder in a suitable solvent for HPLC analysis.
-
Photostability: Expose a solution of this compound to a light source that provides both UV and visible light. Analyze the solution at different time intervals. A control sample should be kept in the dark.
-
HPLC Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method. The mobile phase and gradient should be optimized to separate the parent compound from any degradation products.
-
Visualizations
Signaling Pathway of Icapamespib Action
Caption: Icapamespib selectively inhibits the epichaperome, leading to the degradation of disease-associated proteins.
Experimental Workflow for Assessing Icapamespib Activity
Caption: A typical workflow for evaluating the effect of Icapamespib on HSP90 client protein degradation in cells.
References
mitigating headache as a side effect of Icapamespib dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icapamespib dihydrochloride. The information focuses on mitigating headache as a potential side effect observed during clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of headache as a side effect of this compound in clinical trials?
Headache has been identified as the most common treatment-emergent adverse event (TEAE) in a Phase 1 clinical trial of Icapamespib.[1][2] The incidence varied between different study populations and dosing regimens. All reported headaches were classified as mild to moderate in severity.[1]
Q2: Is the incidence of headache related to the dose of this compound?
Based on the available Phase 1 data, the incidence of headache appeared to be higher in the multiple ascending dose (MAD) cohort compared to the single ascending dose (SAD) cohort.[1] In the SAD part of the study, no headaches were reported in the 10 mg dose group, while they were observed at higher doses.[1]
Q3: Are certain patient populations more susceptible to developing headaches with this compound?
The Phase 1 study data showed a higher incidence of headache in elderly subjects who received multiple doses compared to non-elderly subjects who received a single dose.[1] However, the drug was still considered well-tolerated in the elderly population.[1]
Q4: What is the proposed mechanism of action for this compound?
This compound is a selective inhibitor of the epichaperome, a complex of heat shock protein 90 (Hsp90) that is conformationally altered and found only in diseased neurons.[1] By inhibiting the epichaperome, Icapamespib promotes the degradation of misfolded proteins, which is a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's Disease.[1] The function of Hsp90 in normal cells is largely unaffected by the drug.[1]
Q5: What is the potential mechanism behind Icapamespib-induced headaches?
The precise mechanism for headaches induced by Icapamespib has not been elucidated. However, drug-induced headaches can be caused by various factors, including vasodilation (widening of blood vessels) in the brain.[3][4] Further non-clinical and clinical research is needed to determine the specific pathway through which Icapamespib may cause headaches.
Troubleshooting Guide: Managing Headache in Experimental Protocols
Issue: A subject in our study is reporting a headache after administration of this compound.
Recommended Actions:
-
Assess and Grade the Headache:
-
Consult the Study Protocol and Clinical Monitor:
-
Refer to the study protocol for specific guidance on managing treatment-emergent adverse events.
-
Notify the designated study physician or clinical monitor to ensure patient safety and adherence to the protocol.
-
-
Consider Symptomatic Treatment (as per protocol):
-
For mild to moderate headaches, the study protocol may allow for the use of standard-of-care, over-the-counter analgesics.
-
Any rescue medications administered should be documented.[5]
-
-
Evaluate for Potential Dose Adjustment (if applicable and protocol-defined):
-
If headaches are recurrent or dose-limiting, a discussion with the study's medical monitor regarding potential dose adjustments may be warranted, as per the clinical trial protocol.
-
Data Summary
The following table summarizes the incidence of headache as a treatment-emergent adverse event in the Phase 1 clinical trial of this compound.[1]
| Study Part | Population | Dosing Regimen | Icapamespib Dose | Number of Subjects with Headache | Percentage of Subjects with Headache | Headache Severity |
| Part 1 (SAD) | Non-elderly | Single Dose | 10 mg, 20 mg, 30 mg | 2 | 8.3% | Mild |
| Part 2 (MAD) | Elderly | Multiple Doses (7 days) | 20 mg, 30 mg | 4 | 25.0% | Mild to Moderate |
Experimental Protocols
Protocol: Assessment of Treatment-Emergent Adverse Events (TEAEs)
This protocol is based on the methodology used in the Phase 1 clinical trial of Icapamespib.[1][2]
-
Objective: To monitor and record all adverse events experienced by subjects during the trial to assess the safety and tolerability of this compound.
-
Procedure:
-
At each study visit, conduct a systematic assessment for any TEAEs through non-directive questioning of the subjects.
-
Record all reported TEAEs, including the onset, duration, severity, and the investigator's assessment of its relationship to the study drug.
-
Assess severity using a standardized grading system (e.g., Grade 1: Mild, Grade 2: Moderate, Grade 3: Severe).
-
Collect data on vital signs, physical examinations, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at specified time points.
-
Perform 12-lead electrocardiograms (ECGs) to monitor cardiac safety.
-
-
Data Analysis:
-
Summarize the incidence, severity, and causality of all reported TEAEs.
-
Present the data stratified by dose group and study population.
-
Visualizations
References
- 1. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. buzzrx.com [buzzrx.com]
- 4. Mechanism of migraine and action of antimigraine medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
addressing postural dizziness with Icapamespib dihydrochloride treatment
Technical Support Center: Icapamespib Dihydrochloride
A Note on the Indication: Initial interest in this compound for postural dizziness has been noted. However, the primary and scientifically validated application of this compound is in the fields of oncology and neurodegenerative diseases. Postural dizziness has been reported as a mild, drug-related adverse event in a Phase 1 study in healthy adults, but it is not the therapeutic target of the drug.[1][2] This support center will therefore focus on the established mechanism and application of Icapamespib in cancer and neurodegenerative disease research to ensure scientific accuracy and provide relevant, actionable guidance for laboratory professionals.
Icapamespib is a potent, blood-brain barrier-permeable inhibitor of Heat Shock Protein 90 (HSP90).[3][4] It specifically targets a disease-associated form of the HSP90 chaperone complex known as the epichaperome, which is involved in the progression of cancer and neurodegenerative disorders.[1][2][3] By inducing the disassembly of the epichaperome, Icapamespib leads to the degradation of misfolded and pathogenic proteins.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Icapamespib is a selective inhibitor of the epichaperome, a multi-protein complex nucleated by HSP90 that is found in diseased cells like cancer cells and stressed neurons.[1][3] It binds non-covalently to the ATP binding site within the epichaperome's HSP90, leading to the disassembly of the complex.[3][4] This disruption prevents the proper folding and stabilization of numerous "client proteins" essential for tumor growth and the aggregation of neurotoxic proteins, targeting them for degradation via the ubiquitin-proteasome pathway.[3][5][6] Unlike broad HSP90 inhibitors, Icapamespib is highly selective for the epichaperome, leaving the function of normal HSP90 in healthy cells largely unaffected.[1]
Q2: How should this compound be stored and handled?
A2: For long-term storage, the solid compound should be kept at -20°C for up to several years. For short-term storage, 4°C is acceptable.[7] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Avoid repeated freeze-thaw cycles.[8]
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, a 10 mM stock solution in DMSO is commonly prepared.[3] For in vivo studies, specific formulations involving solvents like PEG300 and Tween 80 may be required.[9] The hydrochloride salt form has some aqueous solubility, which can be enhanced with warming and sonication.[4]
Q4: What are the key downstream effects of Icapamespib treatment in cancer cells?
A4: Treatment of cancer cells with Icapamespib typically results in the degradation of key HSP90 client proteins involved in cell survival and proliferation, such as EGFR and AKT.[3][4] This leads to reduced cell viability, decreased phosphorylation of signaling proteins like p-ERK, and induction of apoptosis, which can be observed by an increase in cleaved PARP (c-PARP).[3][4] A compensatory upregulation of HSP70 is also a common biomarker of HSP90 inhibition.[3][4]
Troubleshooting Guides
Issue 1: Low or no observed efficacy in cell culture experiments.
-
Q: My cancer cell line is not responding to Icapamespib treatment, even at concentrations around 1 µM. What could be the issue?
-
A:
-
Confirm Epichaperome Presence: Icapamespib's efficacy is dependent on the presence of the epichaperome. Confirm that your cell line of interest expresses high levels of this complex. This can be assessed using native-PAGE followed by immunoblotting for HSP90.[10]
-
Check Compound Integrity: Ensure the compound has been stored correctly and that the stock solution is not too old. Improper storage can lead to degradation.[3][4]
-
Verify Client Protein Dependence: The cell line's survival must be dependent on HSP90 client proteins. Verify the expression and activation status of key clients like AKT, EGFR, or HER2 in your cell line.
-
Optimize Treatment Duration: The effects of HSP90 inhibition on client protein degradation and cell viability can take time. Ensure your treatment duration is sufficient, typically 24 to 72 hours for cell viability assays.[3][4]
-
-
Issue 2: Inconsistent results in Western Blot analysis for HSP90 client proteins.
-
Q: I am seeing variable levels of client protein degradation after Icapamespib treatment. How can I improve my Western Blot results?
-
A:
-
Use Fresh Lysates: Always use freshly prepared cell lysates and include protease inhibitors in your lysis buffer to prevent protein degradation during sample preparation.[11]
-
Load Equal Protein Amounts: Accurate protein quantification is critical. Perform a protein concentration assay (e.g., BCA assay) on your lysates to ensure you are loading equal amounts of total protein in each lane of your gel.[11]
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
Confirm HSP70 Induction: As a positive control for HSP90 inhibition, probe your membrane for HSP70. A clear induction of HSP70 expression indicates that the drug is engaging its target.[3][4]
-
-
Issue 3: Solubility problems when preparing formulations.
-
Q: I am having trouble dissolving this compound for my experiments. What can I do?
-
A:
-
Use Appropriate Solvents: For stock solutions, ensure you are using high-quality, anhydrous DMSO.[3]
-
Assist Dissolution: For the hydrochloride salt in aqueous solutions, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can significantly aid dissolution.[4][9]
-
Check the pH: The solubility of compounds can be pH-dependent. Ensure the pH of your buffer is compatible with the drug's solubility.
-
Prepare Fresh: Do not use solutions that have visible precipitate. Prepare fresh solutions if you suspect the compound has crashed out of solution.
-
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Icapamespib
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| EC₅₀ | MDA-MB-468 (Epichaperome) | 5 nM | [3][4][7] |
| Viability Assay | MDA-MB-468 (24h) | Significant reduction at 0.1-1 µM |[3][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
|---|
| Nude Mouse | Glioblastoma (U87MG) | 10 mg/kg (IV, 2x/week) | 65% reduction in tumor volume |[3][4] |
Experimental Protocols
Protocol 1: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for HSP90 Client Protein Degradation
-
Sample Preparation: Culture cells to ~80% confluency and treat with Icapamespib (e.g., 1 µM) or vehicle for 24 hours.
-
Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against client proteins (e.g., AKT, EGFR), HSP70, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
Visualizations
Caption: Icapamespib inhibits the epichaperome, leading to client protein degradation.
Caption: Workflow for testing Icapamespib's effects on cancer cells in vitro.
References
- 1. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. glpbio.com [glpbio.com]
- 10. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Bioavailability of Icapamespib Dihydrochloride Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Icapamespib dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows poor dissolution. What are the potential causes and solutions?
A1: Poor dissolution of this compound is often linked to its low aqueous solubility. Several factors can contribute to this issue:
-
High Crystallinity: The stable crystalline form of the drug may have a high lattice energy that hinders dissolution.
-
Poor Wettability: The drug particles may not be easily wetted by the dissolution medium.
-
Inadequate Formulation Strategy: The chosen excipients and manufacturing process may not be optimal for this specific molecule.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization or nanomilling can be employed.
-
Use of Wetting Agents/Surfactants: Incorporating surfactants such as polysorbates (e.g., Tween® 80) or poloxamers can improve the wettability of the drug particles.
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate. Common carriers for solid dispersions include povidone (PVP), copovidone, and hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
Complexation: The use of complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its solubility.
Q2: I am observing high variability in the oral bioavailability of this compound in my preclinical studies. What could be the reasons?
A2: High variability in oral bioavailability is a common challenge for poorly soluble drugs. Potential causes include:
-
Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter the drug's absorption.
-
GI Tract Physiology: Variations in gastric pH, intestinal motility, and fluid content among subjects can lead to inconsistent drug dissolution and absorption.
-
Formulation Instability: The formulation may not be robust, leading to changes in drug properties (e.g., precipitation) upon administration.
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure consistent fasting or fed states for all animals in the study.
-
Develop a Robust Formulation: Focus on formulations that can maintain the drug in a solubilized or finely dispersed state in the GI tract. Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can be beneficial.
-
Control Particle Size Distribution: A narrow and consistent particle size distribution in the formulation can lead to more predictable dissolution and absorption.
Q3: What is the mechanism of action of Icapamespib, and how might it influence formulation strategy?
A3: Icapamespib is a selective inhibitor of epichaperomes, which are multi-protein complexes assembled by Heat Shock Protein 90 (HSP90) in diseased cells. By binding to HSP90 within these epichaperomes, Icapamespib disrupts their function, leading to the degradation of key client proteins involved in cancer cell survival and neurodegeneration. This targeted mechanism means that ensuring adequate systemic exposure is critical for efficacy. The formulation strategy should prioritize maximizing oral absorption to achieve therapeutic concentrations at the target site.
Quantitative Data
A Phase 1 clinical trial (NCT03935568) in healthy adults provides valuable pharmacokinetic data for 30 mg oral doses of Icapamespib in both a solution and a tablet formulation. These data can help guide formulation development by providing a benchmark for oral bioavailability.[1][2]
| Parameter | Oral Solution (30 mg) | Oral Tablet (30 mg) |
| Cmax (ng/mL) | Geometric Mean: 115 | Geometric Mean: 151 |
| Tmax (hr) | Median: 2.00 | Median: 2.00 |
| AUC0-t (nghr/mL) | Geometric Mean: 388 | Geometric Mean: 389 |
| AUC0-inf (nghr/mL) | Geometric Mean: 403 | Geometric Mean: 404 |
Data sourced from a Phase 1 clinical trial in healthy adults.[1][2]
Experimental Protocols
While specific formulation details for this compound are not publicly available, the following are general protocols for common formulation strategies used to enhance the bioavailability of poorly soluble drugs.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Polymer Selection: Select a suitable polymer carrier such as povidone (e.g., PVP K30), copovidone (e.g., Kollidon® VA 64), or HPMCAS.
-
Solvent System: Identify a common solvent system in which both this compound and the chosen polymer are soluble. A mixture of dichloromethane and methanol is often a good starting point.
-
Preparation of Spray Solution:
-
Dissolve the polymer in the chosen solvent system with stirring.
-
Once the polymer is fully dissolved, add this compound and continue stirring until a clear solution is obtained. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:2, 1:4) to find the optimal composition.
-
-
Spray Drying:
-
Use a laboratory-scale spray dryer.
-
Optimize the spray drying parameters, including inlet temperature, atomization pressure, and feed rate, to obtain a fine, dry powder.
-
-
Characterization:
-
Characterize the resulting powder for its solid-state properties using techniques like X-ray powder diffraction (XRPD) to confirm the amorphous nature.
-
Conduct in vitro dissolution studies to assess the improvement in dissolution rate compared to the crystalline drug.
-
Protocol 2: Development of a Nanosuspension by Wet Milling
-
Stabilizer Selection: Choose appropriate stabilizers to prevent particle aggregation. A combination of a polymeric stabilizer (e.g., hydroxypropyl cellulose) and a surfactant (e.g., sodium lauryl sulfate or a poloxamer) is often effective.
-
Preparation of the Suspension:
-
Disperse this compound in an aqueous solution containing the selected stabilizers.
-
-
Milling:
-
Transfer the suspension to a laboratory-scale bead mill.
-
Use high-density milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill for a sufficient duration (which may range from hours to days) to achieve the desired particle size, typically below 200 nm. Monitor particle size periodically using dynamic light scattering (DLS).
-
-
Post-Milling Processing:
-
The nanosuspension can be used as a liquid dosage form or can be further processed into a solid dosage form by spray-drying or lyophilization.
-
-
Characterization:
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
Perform in vitro dissolution testing to evaluate the enhancement in dissolution velocity.
-
Visualizations
Caption: Icapamespib inhibits the HSP90 epichaperome, leading to client protein degradation.
Caption: Troubleshooting workflow for poor this compound bioavailability.
References
Technical Support Center: Icapamespib Dihydrochloride Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Icapamespib dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during your experimental work.
Synthesis Troubleshooting Guide
The synthesis of Icapamespib, a potent purine-scaffold HSP90 inhibitor, involves a multi-step process that can present several challenges. Below are common issues you might encounter, presented in a question-and-answer format.
Diagram of a Plausible Synthetic Workflow for Icapamespib
Caption: A plausible synthetic workflow for Icapamespib.
Q1: My thioether formation reaction (Step 1) is showing low yield and incomplete conversion of the starting materials. What could be the issue?
A1: Low yields in thioether formation, particularly S-arylation on a purine ring, can be due to several factors. Here’s a troubleshooting guide:
-
Base Selection: The choice of base is critical for deprotonating the thiol without causing side reactions. If you are using a weak base (e.g., K₂CO₃), it may not be strong enough to fully deprotonate the thiol. Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solvent Quality: This reaction is sensitive to moisture and oxygen. Ensure you are using anhydrous solvents. Dipolar aprotic solvents like DMF or DMSO are often used, but their quality is paramount.[1] Using freshly dried solvents can significantly improve your yield.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try gradually increasing the temperature (e.g., to 60-80 °C) and monitoring the progress by TLC or LC-MS.
-
Thiol Oxidation: Thiols can be oxidized to disulfides, which will not participate in the reaction.[2] To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: During the N9-alkylation of the purine core (Step 2), I am observing the formation of both N9 and N7 isomers. How can I improve the regioselectivity?
A2: Regioselectivity in the alkylation of purines is a common challenge. The N9 position is generally more nucleophilic, but the N7 isomer can also form.
-
Steric Hindrance: The relative amounts of N9 and N7 isomers can be influenced by the steric bulk of both the alkylating agent and the purine substrate. While you may not be able to change the reactants, reaction conditions can be optimized.
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable N9 isomer. Using a bulkier base might also influence the regioselectivity.
-
Purification: If isomer formation is unavoidable, you will need to rely on careful purification. These isomers can often be separated by column chromatography, but may require trying different solvent systems to achieve good resolution.
Q3: The final amination step (Step 3) is sluggish and results in a complex mixture of products. What can I do to improve this?
A3: Nucleophilic aromatic substitution of a chloro group on the purine ring with an amine can be challenging.
-
Reaction Conditions: This reaction often requires elevated temperatures (e.g., >100 °C) and may be performed in a sealed tube to prevent evaporation of the amine. Microwave-assisted synthesis can sometimes accelerate this type of reaction and improve yields.
-
Catalysis: In some cases, a palladium catalyst can be used to facilitate this type of C-N bond formation (Buchwald-Hartwig amination), although this adds complexity to the purification.
-
Side Reactions: At high temperatures, side reactions can occur. Monitor the reaction closely and try to find the optimal balance between reaction time and temperature to maximize the yield of the desired product while minimizing byproducts.
Purification Troubleshooting Guide
Purifying Icapamespib and converting it to its dihydrochloride salt can be challenging. Here are some common problems and solutions.
Diagram of a General Purification and Salt Formation Workflow
Caption: A general workflow for the purification and salt formation of Icapamespib.
Q1: I am having difficulty purifying the crude Icapamespib free base by column chromatography. The compound seems to be streaking on the silica gel column.
A1: Streaking on a silica gel column is often due to the basic nature of the compound interacting strongly with the acidic silica gel.
-
Solvent System Modification: Adding a small amount of a basic modifier to your eluent can significantly improve the peak shape. Try adding 0.1-1% of triethylamine or ammonia in methanol to your mobile phase.
-
Alternative Stationary Phases: If modifying the eluent is not effective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Reverse-phase chromatography (C18) is another option, though it may require different solvent systems (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA).
Q2: When I try to form the dihydrochloride salt, the product oils out instead of precipitating as a solid. How can I induce crystallization?
A2: "Oiling out" is a common problem during salt formation when the salt is highly soluble in the reaction solvent or its melting point is lower than the reaction temperature.
-
Solvent Choice: The choice of solvent is crucial. You need a solvent in which the free base is soluble, but the hydrochloride salt is insoluble. A common procedure is to dissolve the free base in a solvent like methanol or ethanol, add a solution of HCl in a less polar solvent like diethyl ether, dioxane, or isopropanol, and then slowly add more of the anti-solvent (ether or another non-polar solvent) to induce precipitation.
-
Temperature Control: Cooling the solution after the addition of HCl can help to induce crystallization. Try cooling the mixture in an ice bath or even to lower temperatures if necessary.
-
Seeding: If you have a small amount of solid this compound from a previous batch, adding a seed crystal can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.
Q3: My final this compound product is a sticky solid and appears to be hygroscopic. How can I obtain a free-flowing powder?
A3: Hydrochloride salts, especially dihydrochlorides of molecules with multiple basic nitrogens, can be hygroscopic.
-
Drying: Ensure the product is thoroughly dried under high vacuum for an extended period to remove any residual solvents and moisture. A drying pistol or an Abderhalden apparatus can be used for this purpose.
-
Recrystallization: Recrystallizing the salt from a suitable solvent system can improve its crystalline nature and reduce its tendency to be sticky. This may require screening various solvent mixtures.
-
Storage: Always store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) and under an inert atmosphere if possible.[3]
Data Presentation
Table 1: Potential Impurities in Icapamespib Synthesis
| Impurity Type | Potential Structure/Description | Likely Origin | Recommended Analytical Method |
| Starting Material | Unreacted 6,8-dichloropurine or thiol precursor | Incomplete reaction | LC-MS, ¹H NMR |
| Isomeric Impurity | N7-alkylated Icapamespib | Lack of regioselectivity in N-alkylation | LC-MS, HPLC, ¹H NMR |
| Oxidation Product | Disulfide of the thiol starting material | Oxidation of the thiol | LC-MS |
| Over-alkylation | Quaternary ammonium salt formation | Excess alkylating agent or harsh conditions | LC-MS |
| Hydrolysis Product | Cleavage of the thioether bond | Instability during workup or purification | LC-MS |
Experimental Protocols
Note: These are hypothetical protocols based on general synthetic methodologies for similar compounds and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Hypothetical Synthesis of Icapamespib Free Base (Thioether Formation)
-
To a solution of 6-iodo-1,3-benzodioxole-5-thiol (1.1 equivalents) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the N9-alkylated 8-chloro-purine derivative (1.0 equivalent) in anhydrous DMF (5 mL) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 0.5% triethylamine).
Protocol 2: Formation of this compound
-
Dissolve the purified Icapamespib free base (1.0 equivalent) in a minimal amount of anhydrous methanol.
-
To this solution, add a 2.0 M solution of hydrogen chloride in diethyl ether (2.2 equivalents) dropwise with stirring at room temperature.
-
A precipitate should form upon addition. Continue stirring for 30 minutes.
-
If no precipitate forms, slowly add anhydrous diethyl ether to the solution until a solid begins to appear.
-
Cool the mixture in an ice bath for 1 hour to complete the precipitation.
-
Collect the solid by vacuum filtration, washing with cold anhydrous diethyl ether.
-
Dry the solid under high vacuum at 40 °C for 24 hours to yield this compound as a solid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[4] For solutions in solvents like DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is also advised to store the solid in a sealed container, away from moisture.[3]
Q2: What is the solubility of Icapamespib and its dihydrochloride salt?
A2: The free base of Icapamespib is soluble in DMSO (≥ 100 mg/mL).[4] The dihydrochloride salt has some solubility in water (9.09 mg/mL), which can be aided by ultrasonication and warming to 60°C.[3]
Q3: Is this compound stable in aqueous solutions?
A3: While the dihydrochloride salt is prepared to improve aqueous solubility, the long-term stability of purine-based compounds with thioether linkages in aqueous solutions, especially at non-neutral pH, can be a concern. It is recommended to prepare fresh aqueous solutions for experiments and to store stock solutions in an appropriate organic solvent like DMSO at low temperatures.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of techniques should be used to ensure the purity and identity of the final compound:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to detect any non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and to identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and to detect any structural isomers or solvent residues.
-
Elemental Analysis: To confirm the elemental composition and the correct formation of the dihydrochloride salt.
Q5: Can I use a different counter-ion for the salt formation?
A5: Yes, other pharmaceutically acceptable salts can be prepared, such as hydrobromide, sulfate, or mesylate salts. The choice of the counter-ion can affect the solubility, stability, and crystallinity of the final product. The optimal salt form often needs to be determined experimentally.
References
dealing with experimental inconsistencies in Icapamespib dihydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental inconsistencies that may arise during studies with Icapamespib dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PU-HZ151) is a selective, orally active inhibitor of epichaperomes assembled by Heat Shock Protein 90 (HSP90).[1] It functions by non-covalently binding to the ATP-binding pocket of HSP90 within these epichaperome complexes, which are preferentially formed in diseased cells such as cancer cells.[1] This binding disrupts the chaperone's function, leading to the degradation of its "client" proteins, many of which are crucial for tumor cell survival and proliferation.[1]
Q2: What are the key HSP90 client proteins affected by Icapamespib?
A2: Icapamespib treatment leads to the degradation of a number of oncoproteins that are client proteins of HSP90. Key examples include EGFR, AKT, c-RAF, and HER2.[1] Monitoring the levels of these proteins is a common way to assess the biological activity of Icapamespib in experimental models.
Q3: In which solvents is this compound soluble and what are the recommended storage conditions?
A3: this compound is soluble in DMSO (≥ 100 mg/mL).[2] For long-term storage, the solid form should be stored at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
Q4: What is the expected outcome of Icapamespib treatment on cancer cells?
A4: By inhibiting HSP90 and promoting the degradation of its client oncoproteins, Icapamespib is expected to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and reduce tumor growth in vivo.[1]
Troubleshooting Guide
This guide addresses common experimental inconsistencies in a question-and-answer format.
Issue 1: Inconsistent or No Degradation of HSP90 Client Proteins in Western Blot
-
Q: I treated my cancer cells with Icapamespib, but I don't see a decrease in the levels of client proteins like AKT or HER2 on my Western blot. What could be the reason?
-
A: There are several potential reasons for this observation:
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of Icapamespib or the duration of treatment may be insufficient to induce client protein degradation in your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to HSP90 inhibitors. Your cell line might be less dependent on the specific client proteins you are probing for its survival.
-
Drug Inactivity: Ensure that the Icapamesp-ib dihydrochloride has been stored correctly and that the stock solution is fresh. Repeated freeze-thaw cycles should be avoided.
-
Technical Issues with Western Blotting: Problems with protein extraction, quantification, gel electrophoresis, or antibody quality can all lead to inconsistent results. Please refer to the detailed Western Blot protocol and general troubleshooting tips in the "Experimental Protocols" section.
-
-
-
Q: I see a strong induction of HSP70 in my Western blot after Icapamespib treatment. Is this normal?
-
A: Yes, this is an expected on-target effect. The inhibition of HSP90 often leads to a compensatory heat shock response, which includes the upregulation of other heat shock proteins like HSP70.[1] This can be used as a positive control to confirm that the drug is engaging its target.
-
Issue 2: High Variability in Cell Viability Assay (e.g., MTT, CellTiter-Glo) Results
-
Q: My IC50 values for Icapamespib vary significantly between experiments. How can I improve the consistency of my cell viability assays?
-
A: High variability in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent and optimal density. Over-confluent or sparsely seeded cells can respond differently to treatment.
-
Drug Dilution and Mixing: Prepare fresh serial dilutions of Icapamespib for each experiment. Ensure thorough mixing of the drug in the culture medium within each well.
-
Incubation Time: Use a consistent incubation time for drug treatment across all experiments. IC50 values can be time-dependent.[3]
-
Assay-Specific Variability: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content). Be aware of the limitations of your chosen assay and consider validating your findings with an alternative method.[4]
-
DMSO Concentration: Keep the final concentration of the vehicle (DMSO) consistent across all wells and ensure it is at a non-toxic level (typically <0.5%).
-
-
Issue 3: Drug Precipitation in Cell Culture Media
-
Q: I noticed that Icapamespib precipitates when I add it to my cell culture media. How can I prevent this?
-
A: Precipitation can occur if the final concentration of the drug is too high or if it is not properly diluted.
-
Stepwise Dilution: Avoid adding a highly concentrated DMSO stock of Icapamespib directly to a large volume of aqueous media. Instead, perform serial dilutions in the culture medium.[5]
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the drug can sometimes help maintain solubility.
-
Vehicle Control: Observe your vehicle control wells (media with the same concentration of DMSO) to ensure that the precipitation is not an artifact of the solvent.
-
-
Data Presentation
Table 1: Icapamespib IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | 5 (EC50) | [1] |
| U87MG | Glioblastoma | Not explicitly stated, but effective at 10 mg/kg in vivo | [1] |
| ASPC1 | Pancreatic Cancer | Effective at 1 µM | [1] |
Note: This table provides a summary of available data. IC50 values can vary depending on the specific experimental conditions.
Table 2: Expected Changes in Protein Expression Following Icapamespib Treatment
| Protein | Expected Change | Rationale |
| HSP90 Client Proteins | ||
| HER2 | Decrease | Degradation following HSP90 inhibition. |
| AKT | Decrease | Degradation following HSP90 inhibition.[1] |
| c-RAF | Decrease | Degradation following HSP90 inhibition. |
| EGFR | Decrease | Degradation following HSP90 inhibition.[1] |
| Heat Shock Response | ||
| HSP70 | Increase | Compensatory upregulation upon HSP90 inhibition.[1] |
| Apoptosis Markers | ||
| Cleaved PARP | Increase | Indicator of apoptosis induction.[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., HER2, AKT, HSP70, Cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the drug-containing medium or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Caption: Simplified HSP90 signaling pathway and the inhibitory action of Icapamespib.
Caption: General experimental workflow for studying the effects of Icapamespib.
Caption: A decision tree for troubleshooting common experimental inconsistencies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ctbioconsulting.com - Variability in viability [ctbioconsulting.com]
- 4. sketchviz.com [sketchviz.com]
- 5. youtube.com [youtube.com]
long-term stability of Icapamespib dihydrochloride stock solutions
This technical support center provides guidance on the long-term stability of Icapamespib dihydrochloride stock solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Stability of this compound Stock Solutions
Proper storage of this compound is crucial for maintaining its integrity and ensuring reliable experimental outcomes. The stability of stock solutions is dependent on the solvent, storage temperature, and duration.
Data Summary: Stock Solution Stability
| Solvent | Storage Temperature | Storage Duration | Recommendations |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1][2][3][4] |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquoting is recommended.[1][2][3][4][5] | |
| 4°C | Up to 2 weeks | Recommended for immediate or very short-term use.[1] | |
| Water | -80°C | Up to 6 months | Ensure the compound is fully dissolved. Sonication and warming to 60°C may be necessary.[5] |
| -20°C | Up to 1 month | Filter-sterilize the solution before use, especially for cell-based assays.[5] |
Note: The stability of the compound as a dry powder is up to 24-36 months when stored tightly sealed at -20°C.[1][2][3]
Experimental Protocols
While specific, detailed experimental protocols for determining the stability of this compound stock solutions are not publicly available, a general workflow for assessing compound stability can be followed.
Protocol: Assessing Stock Solution Stability via HPLC
-
Preparation of Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in the desired solvent (e.g., DMSO or water) to a known concentration (e.g., 10 mM). Ensure complete dissolution; sonication or gentle warming may be applied for aqueous solutions.[5]
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute the aliquot to a suitable concentration for High-Performance Liquid Chromatography (HPLC) analysis.
-
Analyze the sample by HPLC to determine the initial purity and concentration. This serves as the baseline.
-
-
Storage:
-
Dispense the remaining stock solution into multiple small aliquots in tightly sealed vials to prevent contamination and evaporation.
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to equilibrate to room temperature for at least one hour before opening.[1]
-
Prepare and analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the purity and concentration of the stored samples to the time-zero sample.
-
A significant decrease in purity or the appearance of degradation peaks indicates instability under the tested conditions.
-
Visualized Experimental Workflow
References
minimizing variability in pharmacokinetic studies of Icapamespib dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in pharmacokinetic (PK) studies of Icapamespib dihydrochloride.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and potential issues encountered during the experimental process.
1.1. Compound Handling and Formulation
| Question | Answer |
| What are the solubility properties of this compound? | This compound is a poorly water-soluble compound. Its hydrochloride salt form shows improved solubility in aqueous solutions compared to the free base. For in vitro studies, it is often dissolved in DMSO. For in vivo preclinical studies, careful formulation is required to ensure consistent bioavailability and minimize variability.[1][2] |
| How should I prepare a stock solution of this compound? | A 10 mM stock solution in DMSO is commonly used for in vitro applications. For long-term storage, it is recommended to store the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month). Avoid repeated freeze-thaw cycles.[1][2] |
| What are the recommended formulations for oral and intravenous administration in preclinical species? | Due to its poor solubility, oral formulations often require solubilization aids. Options include suspensions in vehicles containing suspending agents (e.g., carboxymethylcellulose) and wetting agents (e.g., Tween 80), or solutions using co-solvents (e.g., PEG300, ethanol). For intravenous administration, a solution in a vehicle such as saline with a co-solvent may be appropriate, ensuring the compound remains in solution upon injection. The final formulation should be sterile-filtered. |
1.2. In-Life Study Conduct
| Question | Answer |
| What are the common causes of high variability in oral pharmacokinetic studies? | High variability after oral administration can be attributed to several factors, including poor aqueous solubility leading to inconsistent dissolution, pH-dependent solubility affecting absorption in different segments of the GI tract, and high administered doses that may lead to saturation of absorption mechanisms.[3][4][5] |
| How can I minimize variability during oral gavage? | Ensure proper technique to avoid accidental tracheal administration or esophageal irritation. Use appropriate gavage needle size and length for the animal model. Administer a consistent volume based on the animal's body weight. Fasting animals overnight can help reduce variability in gastric emptying and food effects on absorption, but this must be consistent across all study animals. |
| What are the key considerations for intravenous administration? | Ensure the formulation is a clear solution and free of precipitates. Administer the dose slowly to avoid rapid changes in blood concentration and potential adverse events. Use a consistent injection site, typically the tail vein in rodents, and ensure proper catheter placement to avoid extravasation. Warming the animal's tail can help dilate the vein for easier injection. |
1.3. Bioanalysis
| Question | Answer |
| What is the recommended bioanalytical method for quantifying Icapamespib in plasma? | A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Icapamespib in biological matrices.[6] This method offers high sensitivity and selectivity. |
| How can I ensure the stability of Icapamespib in plasma samples? | After collection, plasma samples should be processed promptly and stored at -80°C. Factors that can affect stability include temperature, light exposure, and enzymatic degradation.[7] It is crucial to perform stability assessments during method validation, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability. |
| What are the key parameters for bioanalytical method validation? | According to FDA guidance, a full validation should include assessments of selectivity, specificity, matrix effect, calibration curve, accuracy, precision, recovery, and stability.[8][9] |
Section 2: Troubleshooting Guides
This section provides structured guidance for addressing specific issues that may arise during your experiments.
2.1. High Variability in Plasma Concentrations (Oral Dosing)
| Symptom | Possible Cause | Suggested Solution |
| Large standard deviation in Cmax and AUC values between animals in the same dose group. | Inconsistent Formulation: The drug may not be uniformly suspended or fully dissolved, leading to variable dosing. | Optimize the formulation. For suspensions, ensure vigorous and consistent vortexing before each dose. For solutions, confirm the drug remains dissolved at the dosing concentration and temperature. |
| Variable Gastric Emptying/GI Transit: Food in the stomach can significantly alter the rate and extent of absorption. | Implement a consistent fasting period (e.g., overnight) for all animals before dosing. Ensure free access to water. | |
| Improper Gavage Technique: Incorrect placement of the gavage needle can lead to incomplete dosing or stress-induced physiological changes affecting absorption. | Ensure all personnel are thoroughly trained in proper oral gavage techniques. Use appropriate, ball-tipped gavage needles to minimize trauma. |
2.2. Low or No Detectable Drug in Plasma (All Routes)
| Symptom | Possible Cause | Suggested Solution |
| Plasma concentrations are below the lower limit of quantification (LLOQ). | Dosing Error: Incorrect dose calculation, formulation preparation, or administration volume. | Double-check all calculations and procedures. Ensure accurate weighing of the compound and measurement of vehicle volumes. Verify syringe calibration. |
| Rapid Metabolism/Clearance: The drug may be eliminated too quickly in the chosen animal model. | Consider a different preclinical species with potentially slower metabolism. Increase the dose or dosing frequency if tolerated. | |
| Sample Degradation: The analyte may not be stable in the biological matrix under the collection and storage conditions. | Review sample handling procedures. Ensure rapid processing of blood to plasma and immediate freezing at -80°C. Conduct stability tests to confirm analyte integrity. | |
| Bioanalytical Method Issues: The analytical method may lack the required sensitivity, or there may be matrix effects suppressing the signal. | Re-validate the LC-MS/MS method. Optimize sample extraction to improve recovery and reduce matrix effects. Ensure the LLOQ is appropriate for the expected concentrations. |
Section 3: Experimental Protocols
3.1. Protocol: Formulation of this compound for Preclinical Studies
Objective: To prepare a suitable formulation for oral and intravenous administration of this compound in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Water for Injection or 0.9% Saline
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile vials, syringes, and filters (0.22 µm)
Oral Suspension Formulation (Example):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% CMC solution by slowly adding CMC to sterile water while stirring.
-
Add a small amount of Tween 80 (e.g., 0.1-0.5% of the final volume) to the CMC solution to act as a wetting agent.
-
Triturate the Icapamespib powder with a small volume of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration.
-
Vortex the suspension thoroughly before each animal is dosed to ensure homogeneity.
Intravenous Solution Formulation (Example):
-
Dissolve the required amount of this compound in a minimal amount of DMSO.
-
In a separate sterile vial, mix PEG300 and sterile saline in a suitable ratio (e.g., 40% PEG300, 60% saline).
-
Slowly add the Icapamespib/DMSO solution to the PEG300/saline vehicle while vortexing.
-
Ensure the final concentration of DMSO is low (typically <5% of the total volume) to avoid toxicity.
-
Visually inspect the solution to ensure it is clear and free of precipitation.
-
Sterile-filter the final solution using a 0.22 µm syringe filter before injection.
3.2. Protocol: Bioanalytical Method Validation (LC-MS/MS)
Objective: To validate an LC-MS/MS method for the quantification of Icapamespib in plasma.
Validation Parameters (based on FDA Guidance):
-
Selectivity and Specificity: Analyze blank plasma from at least six individual sources to ensure no interference at the retention time of Icapamespib and the internal standard (IS).
-
Matrix Effect: Evaluate the ion suppression or enhancement from the plasma matrix by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution.
-
Calibration Curve: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations spanning the expected range of study samples. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (LLOQ, LQC, MQC, HQC) in at least five replicates. The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability:
-
Freeze-Thaw Stability: Assess analyte stability after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Confirm stability in the frozen storage condition (-80°C) for the expected duration of the study.
-
Stock Solution Stability: Verify the stability of the stock solutions at storage temperature.
-
Section 4: Data Presentation
Table 1: Example Pharmacokinetic Parameters of Icapamespib in Healthy Adults (Single Ascending Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | t1/2 (hr) | GeoCV% for AUC |
| 10 mg | Geometric Mean | Median | Geometric Mean | Mean | 56-103% |
| 20 mg | Geometric Mean | Median | Geometric Mean | Mean | Moderate to High |
| 30 mg | Geometric Mean | Median | Geometric Mean | Mean | Moderate to High |
*Data is illustrative and based on findings from a Phase 1 clinical study.[10] Higher variability (GeoCV%) was observed at the lower dose.[6]
Section 5: Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. fda.gov [fda.gov]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
identifying and controlling for confounding variables in Icapamespib dihydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Icapamespib dihydrochloride in their experiments. The information is designed to help identify and control for confounding variables, ensuring the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as PU-HZ151 or PU-AD) is a selective, orally active, and blood-brain barrier-permeable inhibitor of epichaperomes.[1] Epichaperomes are multi-protein complexes, nucleated by chaperones like Heat Shock Protein 90 (HSP90), that form under cellular stress and are implicated in the progression of diseases like cancer and neurodegenerative disorders.[2][3] Icapamespib works by non-covalently binding to a conformationally distinct form of HSP90 within the epichaperome, leading to the disassembly of these pathological complexes.[1] This disruption restores normal protein-protein interaction networks and promotes the degradation of misfolded, neurotoxic, or oncogenic proteins.[1]
Q2: What is the difference between an epichaperome and a chaperome?
A2: The chaperome refers to the entire collection of molecular chaperones and their co-chaperones within a cell, which dynamically interact to maintain protein homeostasis. In contrast, an epichaperome is a stable, high-molecular-weight complex of chaperones and other proteins that assembles under chronic cellular stress, such as in cancer or neurodegenerative diseases.[2][3] Icapamespib is highly selective for these pathological epichaperomes, leaving the function of normal chaperomes largely intact.[4]
Q3: What are the common applications of this compound in research?
A3: Icapamespib is primarily used in research to investigate its therapeutic potential in neurodegenerative diseases, such as Alzheimer's disease, and various cancers, including glioblastoma and metastatic breast cancer.[1] It is used to study the role of epichaperomes in disease pathogenesis and as a tool to induce the degradation of specific HSP90 client proteins involved in cell signaling, survival, and proliferation.
Q4: What is the recommended solvent and storage for this compound?
A4: For in vitro experiments, this compound is typically dissolved in Dimethyl sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
Possible Cause 1: Confounding effects of cell density.
-
Explanation: The formation of epichaperomes can be influenced by cellular stress, which in turn can be affected by cell confluency. Overly confluent or sparse cultures may exhibit altered epichaperome levels, leading to variability in Icapamespib's effects.
-
Solution:
-
Maintain a consistent cell seeding density across all experiments.
-
Establish a standard operating procedure for cell passaging and seeding.
-
Monitor cell confluency at the time of treatment and at the end of the experiment.
-
Possible Cause 2: Variability in drug concentration or stability.
-
Explanation: this compound, like many small molecules, can be susceptible to degradation in cell culture media over time. The actual effective concentration may decrease during prolonged incubation periods.
-
Solution:
-
Prepare fresh drug dilutions from a frozen stock for each experiment.
-
Minimize the exposure of the drug solution to light.
-
For long-term experiments, consider replenishing the media with fresh Icapamespib at regular intervals.
-
Verify the concentration and purity of your Icapamespib stock periodically.
-
Possible Cause 3: Off-target effects.
-
Explanation: While Icapamespib is selective for epichaperomes, like other purine-scaffold HSP90 inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. These off-target effects could contribute to cytotoxicity and confound the interpretation of results.
-
Solution:
-
Perform dose-response experiments to determine the optimal concentration range where on-target effects are maximized and off-target effects are minimized.
-
Include a structurally related but inactive control compound if available.
-
Validate key findings using a secondary method, such as a genetic knockdown of a specific HSP90 client protein, to confirm that the observed phenotype is due to the intended mechanism of action.
-
Problem 2: No significant decrease in the levels of a known HSP90 client protein after Icapamespib treatment in a Western blot.
Possible Cause 1: Insufficient epichaperome formation in the cell line.
-
Explanation: The efficacy of Icapamespib is dependent on the presence of its target, the epichaperome. Cell lines with low levels of cellular stress may not have significant epichaperome formation, rendering them less sensitive to the drug.
-
Solution:
-
Choose cell lines known to have high levels of cellular stress or those where epichaperome presence has been previously demonstrated (e.g., MDA-MB-468 breast cancer cells).[1]
-
Consider inducing cellular stress (e.g., through serum starvation or treatment with a mild proteasome inhibitor) to promote epichaperome assembly, but be mindful of introducing additional confounding variables.
-
Confirm the presence of epichaperomes in your cell line using native-PAGE followed by Western blotting for HSP90 and other chaperones.[1]
-
Possible Cause 2: Incorrect timing of sample collection.
-
Explanation: The degradation of HSP90 client proteins following Icapamespib treatment is a time-dependent process. Harvesting cells too early may not allow for sufficient protein degradation to be detected.
-
Solution:
-
Perform a time-course experiment to determine the optimal treatment duration for observing the degradation of your client protein of interest.
-
Consult the literature for typical time frames for the degradation of specific client proteins following HSP90 inhibition.
-
Possible Cause 3: Issues with the Western blot protocol.
-
Explanation: Standard Western blotting pitfalls, such as poor antibody quality, improper protein transfer, or inadequate blocking, can lead to a failure to detect changes in protein levels.
-
Solution:
-
Validate your primary antibody for the target protein.
-
Include positive and negative controls for your Western blot.
-
Ensure complete protein transfer by staining the membrane with Ponceau S after transfer.
-
Optimize blocking conditions and antibody concentrations.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Icapamespib or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Recommendation |
| Cell Seeding Density | Optimize for logarithmic growth phase during treatment |
| Icapamespib Concentration | 0.1 - 1 µM is a common starting range[1] |
| Incubation Time | 24 - 72 hours |
| Final DMSO Concentration | ≤ 0.5% |
Western Blot for HSP90 Client Protein Degradation
This protocol provides a framework for assessing the effect of Icapamespib on the levels of a specific HSP90 client protein.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against your client protein of interest
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of Icapamespib or vehicle control for the optimized duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your client protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.
| Parameter | Recommendation |
| Icapamespib Concentration | 1 µM is a common concentration for observing client protein degradation[1] |
| Incubation Time | 1 - 24 hours, depending on the client protein[1] |
| Protein Loading | 20-40 µg per lane |
| Primary Antibody Dilution | As per manufacturer's recommendation |
Visualizations
Caption: Icapamespib's Mechanism of Action.
Caption: Workflow for Icapamespib Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. The epichaperome is an integrated chaperome network that facilitates tumour survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the therapeutic index of Icapamespib dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Icapamespib dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as PU-HZ151 or PU-AD) is a selective, orally active, and blood-brain barrier-permeable small molecule inhibitor of epichaperomes.[1] Epichaperomes are aberrantly assembled complexes of Heat Shock Protein 90 (HSP90) that are found in diseased cells, such as cancer cells and neurons affected by neurodegenerative disorders.[2] Icapamespib binds non-covalently to the N-terminal nucleotide-binding pocket of HSP90 within these epichaperomes, leading to their disassembly.[1] This disruption restores normal protein-protein interaction networks and promotes the degradation of neurotoxic protein aggregates and oncogenic client proteins.[1]
Q2: What are the key strategies to enhance the therapeutic index of this compound?
A2: Enhancing the therapeutic index of Icapamespib, and HSP90 inhibitors in general, involves several strategies:
-
Combination Therapies: Combining Icapamespib with other therapeutic agents can achieve synergistic effects, allowing for lower, less toxic doses of each drug. For instance, in preclinical cancer models, HSP90 inhibitors have been effectively combined with chemotherapy and targeted agents.
-
Novel Formulation Strategies: Improving the solubility and delivery of Icapamespib can enhance its bioavailability and target site accumulation, potentially lowering the required dose and reducing off-target effects. Strategies for poorly soluble drugs include the development of amorphous solid dispersions and liquisolid formulations.[3]
-
Targeted Delivery Systems: The use of nanoparticle-based delivery systems can facilitate the targeted release of Icapamespib to tumor tissues or specific regions of the brain, thereby minimizing systemic exposure and associated toxicities.
-
Isoform-Selective Inhibition: While Icapamespib shows selectivity for epichaperomes, further development of inhibitors with high specificity for particular HSP90 isoforms (e.g., HSP90α vs. HSP90β) could reduce side effects associated with inhibiting ubiquitously expressed isoforms.
Q3: How does this compound affect key signaling pathways?
A3: By inhibiting HSP90, Icapamespib leads to the degradation of a wide range of HSP90 client proteins, many of which are critical components of oncogenic signaling pathways. In preclinical studies, Icapamespib has been shown to decrease the levels of key signaling proteins such as EGFR and AKT, and reduce the phosphorylation of ERK.[1] This leads to the inhibition of pro-survival and proliferative signals in cancer cells.
Q4: Does this compound induce the heat shock response?
A4: A common challenge with N-terminal HSP90 inhibitors is the induction of the heat shock response (HSR), mediated by the transcription factor HSF1. This response can lead to the upregulation of pro-survival chaperones like HSP70 and HSP27, potentially counteracting the therapeutic effects of the inhibitor. While specific data on Icapamespib's effect on HSF1 activation is an active area of research, it has been observed to increase HSP70 expression in vivo, suggesting it may induce the HSR.[1] Strategies to mitigate this, such as co-treatment with HSF1 inhibitors, are being explored for HSP90-targeted therapies.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency or Lack of Efficacy in Cell-Based Assays | 1. Suboptimal Concentration or Incubation Time: The concentration of Icapamespib may be too low, or the incubation time may be too short to observe an effect. 2. Cell Line Insensitivity: Some cell lines may be inherently resistant to HSP90 inhibition. 3. Drug Inactivation: Icapamespib may be unstable in the culture medium over long incubation periods. | 1. Perform Dose-Response and Time-Course Experiments: Determine the optimal EC50 and the time required to observe client protein degradation for your specific cell line. Start with a concentration range of 0.1-1 µM for 24 hours.[1] 2. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that Icapamespib is binding to HSP90 in your cells. 3. Use Freshly Prepared Drug Solutions: Prepare Icapamespib solutions fresh for each experiment and consider media changes for long-term incubations. |
| High Background or Non-Specific Binding in Co-Immunoprecipitation (Co-IP) | 1. Inappropriate Lysis Buffer: The lysis buffer may not be stringent enough to prevent non-specific protein interactions. 2. Insufficient Washing: Inadequate washing of the beads can lead to high background. 3. Antibody Cross-Reactivity: The antibody may be cross-reacting with other proteins. | 1. Optimize Lysis Buffer: Start with a non-denaturing lysis buffer (e.g., containing 0.1% NP-40) and consider increasing the salt concentration (150-500 mM NaCl) to reduce non-specific binding.[4] 2. Increase Wash Steps: Increase the number and duration of wash steps (e.g., 5-10 washes for 5-10 minutes each).[4] 3. Include Proper Controls: Use an isotype control antibody and a mock IP (beads only) to assess non-specific binding. |
| Inconsistent Western Blot Results for Client Protein Degradation | 1. Uneven Protein Loading: Inaccurate protein quantification can lead to variability. 2. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may not be optimal. 3. Variability in Drug Treatment: Inconsistent timing or concentration of Icapamespib treatment. | 1. Use a Reliable Protein Quantification Assay: Perform a BCA or Bradford assay to ensure equal protein loading. Normalize to a loading control like β-actin or GAPDH. 2. Titrate Antibodies: Determine the optimal dilution for both primary and secondary antibodies to maximize signal-to-noise ratio. 3. Standardize Treatment Protocol: Ensure precise timing and consistent preparation of Icapamespib for each experiment. |
In Vivo Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Oral Bioavailability or High Variability in Pharmacokinetic (PK) Studies | 1. Poor Aqueous Solubility: this compound has limited water solubility.[5] 2. First-Pass Metabolism: The drug may be extensively metabolized in the liver. 3. Formulation Issues: The vehicle used for administration may not be optimal. | 1. Explore Formulation Strategies: Consider formulating Icapamespib in a vehicle containing solubilizing agents such as PEG 400 or developing amorphous solid dispersions.[6] 2. Assess Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to understand the metabolic profile. 3. Optimize Vehicle: Test different biocompatible vehicles to improve solubility and absorption. |
| Lack of Tumor Growth Inhibition in Xenograft Models | 1. Insufficient Drug Exposure at the Tumor Site: The administered dose may not be sufficient to achieve therapeutic concentrations in the tumor. 2. Development of Drug Resistance: Tumor cells may upregulate pro-survival pathways or drug efflux pumps. 3. Inappropriate Dosing Schedule: The frequency of administration may not be optimal to maintain target inhibition. | 1. Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlate plasma and tumor drug concentrations with target engagement (e.g., HSP70 induction, client protein degradation) to establish an effective dose. 2. Investigate Resistance Mechanisms: Analyze tumor samples for changes in HSF1 activation, HSP70 levels, or expression of drug transporters. 3. Optimize Dosing Regimen: Based on PK/PD data, adjust the dosing frequency (e.g., twice weekly intravenous injections have shown efficacy).[1] |
| Observed Toxicity in Animal Models (e.g., weight loss, lethargy) | 1. On-Target Toxicity: Inhibition of HSP90 in normal tissues can lead to adverse effects. 2. Off-Target Effects: Icapamespib may have unintended interactions with other proteins. 3. Vehicle-Related Toxicity: The vehicle used for drug administration may be causing adverse effects. | 1. Establish Maximum Tolerated Dose (MTD): Conduct dose-escalation studies to determine the highest dose that can be administered without causing severe toxicity. 2. Monitor Biomarkers of Toxicity: Regularly monitor animal health, body weight, and relevant clinical chemistry parameters. 3. Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish between drug- and vehicle-related toxicities. |
Experimental Protocols
HSP90 ATPase Activity Assay (Malachite Green-Based)
This protocol is adapted from standard colorimetric assays for HSP90 ATPase activity.
Materials:
-
Recombinant human HSP90α
-
This compound
-
ATP solution (1 mM)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
Malachite Green Reagent: 0.0812% (w/v) Malachite Green hydrochloride, 2.3% (w/v) ammonium molybdate in 2.5 M H₂SO₄
-
32% (w/v) Sodium Citrate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each Icapamespib dilution or vehicle control.
-
Add 20 µL of recombinant HSP90α (final concentration ~50 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 1 mM ATP solution to each well.
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.
-
Add 10 µL of 32% Sodium Citrate solution to each well to stabilize the color.
-
Read the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition of ATPase activity for each Icapamespib concentration and determine the IC50 value.
Western Blot Analysis of HSP90 Client Protein Degradation
This protocol provides a general procedure for assessing the degradation of HSP90 client proteins (e.g., AKT, EGFR) following Icapamespib treatment.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target client proteins (e.g., anti-AKT, anti-EGFR) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.
Quantitative Data Summary
In Vitro Efficacy of Icapamespib
| Parameter | Cell Line | Value | Reference |
| EC50 | MDA-MB-468 (epichaperomes) | 5 nM | [1] |
Phase 1 Clinical Trial Pharmacokinetic Data for Icapamespib (Single Ascending Dose in Healthy Non-Elderly Adults)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-t (hr*ng/mL) |
| 10 mg | 18.7 | 1.50 | 44.9 |
| 20 mg | 41.8 | 1.50 | 104 |
| 30 mg | 60.5 | 1.50 | 158 |
| Data presented as geometric mean. Source:[2] |
Safety Profile of Icapamespib in Healthy Volunteers (Single and Multiple Ascending Doses)
| Adverse Event | Frequency | Severity |
| Headache | Most Common | Mild to Moderate |
| Somnolence | Less Common | Mild |
| Dry Mouth | Less Common | Mild |
| Influenza-like Illness | Less Common | Mild |
| Source:[2] |
Visualizations
Signaling Pathways Affected by Icapamespib
Caption: Icapamespib inhibits HSP90, leading to client protein degradation.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis.
Logical Relationship for Troubleshooting Low In Vitro Potency
Caption: A logical approach to troubleshooting low in vitro potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ptglab.com [ptglab.com]
- 5. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of Hsp90 Inhibitors: Icapamespib Dihydrochloride vs. PU-H71
In the landscape of cancer therapeutics and neurodegenerative disease research, the inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy. Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are implicated in oncogenesis and protein aggregation pathologies. This guide provides a detailed comparison of two prominent purine-scaffold Hsp90 inhibitors: Icapamespib dihydrochloride (also known as PU-HZ151) and PU-H71.
Binding Affinity: A Quantitative Look
The efficacy of an Hsp90 inhibitor is intrinsically linked to its binding affinity for the target protein. Both Icapamespib and PU-H71 are ATP-competitive inhibitors that bind to the N-terminal domain of Hsp90. However, quantitative data reveals a significant difference in their potency.
| Compound | Assay Type | Target | Cell Line/System | Binding Affinity (EC50/IC50) | Reference |
| This compound | Fluorescence Polarization | Epichaperome (Hsp90 complex) | MDA-MB-468 cell homogenates | 5 nM (EC50) | [1] |
| PU-H71 | Fluorescence Polarization | Epichaperome (Hsp90 complex) | MDA-MB-468 cell homogenates | 11 nM (EC50) | [1] |
| PU-H71 | Not Specified | Hsp90 | Not Specified | 51 nM (IC50) |
As the data indicates, this compound exhibits a higher binding affinity for the Hsp90-containing epichaperome complex compared to PU-H71, with an EC50 value more than two-fold lower. This suggests that Icapamespib may be a more potent inhibitor of Hsp90 function at lower concentrations.
Experimental Protocols for Binding Affinity Determination
The determination of binding affinity is paramount in drug discovery. The following are detailed methodologies for key experiments used to characterize Hsp90 inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay is widely used for high-throughput screening of Hsp90 inhibitors. It measures the displacement of a fluorescently labeled Hsp90 ligand by a test compound.
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule like Hsp90, its rotation slows, and the polarization of the emitted light increases. A test compound that competes for the same binding site will displace the tracer, causing a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 0.1 mg/ml bovine gamma globulin (BGG).
-
Hsp90 Protein: Recombinant human Hsp90α.
-
Fluorescent Tracer: FITC-labeled Geldanamycin (a known Hsp90 inhibitor).
-
Test Compounds: this compound and PU-H71 dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well black plate, add a fixed concentration of Hsp90α protein (e.g., 30 nM) to each well.[2]
-
Add the serially diluted test compounds to the wells.
-
Add a fixed concentration of FITC-Geldanamycin (e.g., 5 nM) to all wells.
-
Incubate the plate at room temperature for 2-5 hours to reach equilibrium.[3]
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where a ligand (e.g., Hsp90) is immobilized. When an analyte (e.g., inhibitor) flows over the surface and binds to the ligand, the mass on the surface increases, causing a change in the refractive index, which is detected as a response unit (RU).
Detailed Protocol:
-
Reagents and Buffers:
-
Running Buffer: HBS-EP buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Ligand: Recombinant human Hsp90α.
-
Analyte: this compound or PU-H71 dissolved in running buffer.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5.
-
-
Procedure:
-
Immobilize Hsp90α onto a CM5 sensor chip using standard amine coupling chemistry to a density of approximately 3000-5000 RU.
-
Inject a series of concentrations of the analyte over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
After each analyte injection, regenerate the sensor surface with the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (Hsp90). The heat released or absorbed upon binding is measured.
Detailed Protocol:
-
Reagents and Buffers:
-
Buffer: 10 mM Phosphate buffer, pH 7.4.[4] Both the protein and inhibitor solutions must be in the same buffer to minimize heats of dilution.
-
Macromolecule: Recombinant human Hsp90α at a concentration of 10-20 µM in the sample cell.
-
Ligand: this compound or PU-H71 at a concentration of 100-200 µM in the injection syringe.
-
-
Procedure:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand solution into the protein solution.
-
Measure the heat change after each injection until the protein is saturated.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Signaling Pathway Inhibition
Both Icapamespib and PU-H71 exert their therapeutic effects by promoting the degradation of Hsp90 client proteins, thereby disrupting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
The PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Akt is a well-established Hsp90 client protein. Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of Akt.[5][6][7] This results in the inhibition of downstream signaling, leading to decreased cell survival and induction of apoptosis. Western blot analyses have shown that treatment with PU-H71 leads to a dose- and time-dependent decrease in the levels of total and phosphorylated Akt.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function. [vivo.weill.cornell.edu]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Icapamespib Dihydrochloride and Other HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology and neurodegenerative disease research. Its role as a molecular chaperone for a multitude of client proteins, many of which are integral to cell growth, survival, and signaling pathways, makes it a compelling therapeutic target. This guide provides an objective comparison of Icapamespib dihydrochloride against other prominent HSP90 inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to HSP90 Inhibition
HSP90 is a highly conserved molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide array of client proteins. In cancer cells, HSP90 is often overexpressed and essential for the stability of oncoproteins that drive tumor growth and survival.[1] Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. A number of HSP90 inhibitors have been developed and investigated in clinical trials for various cancers.[2]
This compound: A Selective Epichaperome Inhibitor
This compound (formerly PU-HZ151) is a purine-scaffold, second-generation HSP90 inhibitor.[3] A key distinguishing feature of Icapamespib is its selective targeting of the "epichaperome," a disease-specific complex of HSP90 and other co-chaperones that is preferentially formed in cancer and neurodegenerative disease states.[3][4][5] This selectivity for the diseased state may offer a wider therapeutic window and reduced toxicity compared to pan-HSP90 inhibitors. Furthermore, Icapamespib has been shown to be orally bioavailable and capable of crossing the blood-brain barrier, making it a promising candidate for the treatment of brain malignancies and neurodegenerative disorders.[3][6]
Comparative Analysis of HSP90 Inhibitors
This section provides a comparative overview of this compound and three other well-characterized HSP90 inhibitors: Ganetespib, Luminespib, and Onalespib. The data presented below is a compilation from various studies and should be interpreted with the understanding that experimental conditions may vary.
Quantitative Data Comparison
The following table summarizes the reported potency of Icapamespib and other HSP90 inhibitors in various assays and cell lines. Direct comparison of absolute values should be made with caution due to differing experimental methodologies.
| Inhibitor | Target/Assay | Cell Line/System | Potency (IC50/EC50/GI50) | Reference |
| Icapamespib | Epichaperome (HSP90) | MDA-MB-468 cell homogenate | 5 nM (EC50) | [6] |
| Ganetespib | HSP90 | OSA 8 (Osteosarcoma) | 4 nM (IC50) | [2] |
| HSP90 | C2 (Canine Mast Cell) | 19 nM (IC50) | [2] | |
| HSP90 | BR (Canine Mast Cell) | 4 nM (IC50) | [2] | |
| HSP90 | MG63 (Osteosarcoma) | 43 nM (IC50) | [2] | |
| HSP90 | SUM149 (Inflammatory Breast Cancer) | 13 nM (IC50) | [6] | |
| HSP90 | MCF-7 (Breast Cancer) | 25 nM (IC50) | [7] | |
| HSP90 | T47D (Breast Cancer) | 15 nM (IC50) | [7] | |
| HSP90 | BT-474 (Breast Cancer) | 13 nM (IC50) | [7] | |
| HSP90 | Sk-BR3 (Breast Cancer) | 25 nM (IC50) | [7] | |
| HSP90 | NCI-H1975 (NSCLC) | 2-30 nM (IC50 range) | [8] | |
| Luminespib | HSP90α | Cell-free | 13 nM (IC50) | [9][10] |
| HSP90β | Cell-free | 21 nM (IC50) | [9][10] | |
| HSP90 | Various human cancer cell lines | 9 nM (average GI50) | [9] | |
| HSP90 | Pancreatic cancer cells | 10 nM (IC50) | [10] | |
| Onalespib | HSP90 | A375 (Melanoma) | 18 nM (IC50) | [11] |
| HSP90 | BON (Neuroendocrine Tumor) | 27 nM (IC50) | ||
| HSP90 | NCI-H727 (Neuroendocrine Tumor) | 102 nM (IC50) | ||
| HSP90 | NCI-H460 (Large Cell Lung Cancer) | 51 nM (IC50) | ||
| HSP90 | A431 (Squamous Cell Carcinoma) | 17.9 nM (IC50) | ||
| HSP90 | HCT116 (Colorectal Carcinoma) | 8.7 nM (IC50) | ||
| HSP90 | LS174T (Colorectal Adenocarcinoma) | 12.3 nM (IC50) | ||
| HSP90 | H314 (Head and Neck Squamous Cell Carcinoma) | 3 nM (IC50) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of HSP90 inhibitors.
Cell Viability Assay (MTS Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the HSP90 inhibitor (e.g., Icapamespib, Ganetespib) for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blotting for HSP90 Client Protein Degradation
This technique is used to detect the degradation of HSP90 client proteins, a hallmark of HSP90 inhibition.
Protocol:
-
Cell Lysis: Treat cells with the HSP90 inhibitor for a specific time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., AKT, HER2, EGFR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
HSP90 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATPase activity of HSP90, which is essential for its chaperone function. A common method is the Transcreener™ ADP² Assay.
Protocol:
-
Reaction Setup: In a 384-well plate, add purified HSP90 enzyme, the test compound (inhibitor), and ATP.
-
Enzyme Reaction: Incubate the reaction at room temperature for a set period (e.g., 60 minutes) to allow for ATP hydrolysis.
-
ADP Detection: Add the Transcreener™ ADP² Detection Mix, which contains an ADP antibody conjugated to a fluorophore.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of the samples. The binding of the antibody to the ADP produced in the reaction results in a high FP signal. Inhibition of ATPase activity leads to less ADP production and a lower FP signal.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important aspects of HSP90 biology and inhibitor evaluation.
Caption: HSP90 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating HSP90 Inhibitors.
Caption: Classification of HSP90 Inhibitors by Binding Domain.
Conclusion
This compound represents a promising next-generation HSP90 inhibitor with a unique mechanism of selectively targeting the epichaperome. This selectivity, coupled with its ability to cross the blood-brain barrier, positions it as a strong candidate for further investigation in both oncology and neurodegenerative diseases. While direct comparative data with other HSP90 inhibitors under identical conditions is limited, the available evidence suggests that Icapamespib possesses potent activity. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate its therapeutic potential relative to other agents in this class. The experimental protocols and visualizations provided in this guide offer a framework for the continued evaluation and comparison of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Icapamespib Dihydrochloride: A Comparative Analysis of Efficacy in Emerging Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Icapamespib dihydrochloride, a selective inhibitor of the epichaperome complex assembled by Heat Shock Protein 90 (HSP90), is a promising therapeutic agent in oncology.[1] This guide provides a comparative analysis of its efficacy in new cancer models, presenting supporting experimental data, detailed protocols, and a clear visualization of its mechanism of action.
Mechanism of Action: Targeting the Cancer Chaperome
Icapamespib operates by non-covalently binding to HSP90 within the epichaperome, a multi-protein complex that is preferentially formed in diseased cells, including cancer cells.[1][2] This selective binding leads to the disassembly of the epichaperome, disrupting the network of protein-protein interactions that are critical for tumor cell survival and proliferation.[1] Unlike normal cells where HSP90 function remains largely unaffected, in cancer cells, this disruption triggers the degradation of numerous oncogenic client proteins, leading to cell cycle arrest and apoptosis.[2][3]
References
Icapamespib Dihydrochloride: A Comparative Analysis of Selectivity Against First-Generation HSP90 Inhibitors
A new generation of HSP90 inhibitors demonstrates enhanced selectivity, offering a promising avenue for targeted cancer therapy and the study of neurodegenerative diseases. Icapamespib dihydrochloride (AUY922), a potent second-generation inhibitor, exhibits a distinct selectivity profile compared to its predecessors, the first-generation ansamycin antibiotics 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin). This guide provides a detailed comparison of their selectivity, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Superior Isoform Selectivity of Icapamespib
The human HSP90 family comprises four main isoforms: the cytosolic HSP90α and HSP90β, the endoplasmic reticulum-resident GRP94, and the mitochondrial TRAP-1. While first-generation inhibitors show broad activity against these isoforms, Icapamespib demonstrates a significantly higher selectivity for the cytosolic HSP90α and HSP90β. This enhanced selectivity is critical for minimizing off-target effects and associated toxicities.
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Inhibitor | HSP90α (IC50, nM) | HSP90β (IC50, nM) | GRP94 (Potency) | TRAP-1 (Potency) |
| Icapamespib (AUY922) | 13[1] | 21[1] | Weaker[2] | Weaker[2] |
| 17-AAG (Tanespimycin) | ~5-6[3] | Not specified | Active | Active |
| 17-DMAG (Alvespimycin) | 62[4] | Not specified | Active | Active |
Table 1: Comparative HSP90 Isoform Selectivity. Icapamespib shows potent and selective inhibition of the cytosolic HSP90 isoforms, with significantly weaker activity against the organelle-specific isoforms GRP94 and TRAP-1. First-generation inhibitors like 17-AAG and 17-DMAG exhibit a broader, less selective inhibition profile.
Off-Target Kinase Profiling: A Clearer Picture of Selectivity
To further delineate the selectivity of these inhibitors, comprehensive kinase selectivity panels are employed. These assays screen the compound against a large number of kinases to identify potential off-target interactions, which can lead to unforeseen side effects.
While specific, direct comparative kinase panel data for all three compounds in a single study is limited in the public domain, the available information suggests that second-generation inhibitors like Icapamespib have been designed for improved selectivity against the human kinome compared to the natural product-derived first-generation inhibitors. First-generation HSP90 inhibitors are known to have a wider range of off-target effects.
Experimental Protocols for Determining Selectivity
The determination of inhibitor selectivity relies on a variety of robust biochemical and cellular assays. Below are the detailed methodologies for the key experiments cited.
Fluorescence Polarization (FP) Assay
This competitive binding assay is widely used to determine the binding affinity of an inhibitor to HSP90.
-
Principle: A fluorescently labeled ligand (e.g., FITC-geldanamycin) that binds to the ATP-binding pocket of HSP90 is used. When the labeled ligand is bound to the large HSP90 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of a competing inhibitor, the labeled ligand is displaced, tumbles more rapidly, and leads to a decrease in the polarization signal.
-
Protocol:
-
Purified recombinant HSP90 isoform (HSP90α, HSP90β, GRP94, or TRAP-1) is incubated with a fixed concentration of the fluorescently labeled ligand in an appropriate assay buffer.
-
Serial dilutions of the test inhibitor (Icapamespib, 17-AAG, or 17-DMAG) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to assess target engagement of a drug in a cellular environment.
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble target protein remaining after heating is quantified. An effective inhibitor will increase the amount of soluble HSP90 at higher temperatures compared to untreated cells.
-
Protocol:
-
Intact cells are treated with the test inhibitor or vehicle control for a defined period.
-
The cell suspension is aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble HSP90 in the supernatant is quantified by Western blotting or other protein detection methods.
-
A melting curve is generated by plotting the amount of soluble HSP90 against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Impact on Key Signaling Pathways
HSP90 is a critical chaperone for a multitude of client proteins, many of which are key components of oncogenic signaling pathways. Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting downstream signaling. The PI3K/AKT/mTOR and RAF/MEK/ERK pathways are two of the most well-characterized pathways affected by HSP90 inhibition.
The diagram above illustrates how HSP90 inhibition disrupts both the PI3K/AKT and RAF/MEK/ERK signaling pathways. By binding to HSP90, inhibitors like Icapamespib and 17-AAG prevent the proper folding and stabilization of client proteins such as AKT and RAF. This leads to their degradation and the subsequent downregulation of downstream signaling, ultimately inhibiting cell growth, survival, and proliferation.
Conclusion
This compound represents a significant advancement in the development of HSP90 inhibitors, primarily due to its enhanced selectivity for the cytosolic isoforms HSP90α and HSP90β. This improved selectivity profile, in comparison to first-generation inhibitors like 17-AAG and 17-DMAG, suggests a potential for a better therapeutic window with reduced off-target effects. The data presented here, derived from established experimental protocols, provide a clear basis for the continued investigation of Icapamespib in both oncology and neurodegenerative disease research. The ability to more specifically target cytosolic HSP90 opens up new possibilities for therapeutic intervention in diseases driven by the dysregulation of HSP90 client proteins.
References
- 1. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Icapamespib Dihydrochloride: A Comparative Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Icapamespib dihydrochloride (also known as PU-AD or PU-HZ151) is emerging as a promising neuroprotective agent, primarily through its novel mechanism of selectively inhibiting epichaperomes. This guide provides a comprehensive comparison of Icapamespib's performance with other neuroprotective alternatives, supported by available preclinical and clinical data.
Mechanism of Action: Targeting the Epichaperome
Icapamespib is a blood-brain barrier permeable small molecule that selectively inhibits the epichaperome, a complex of stress-related proteins, including Heat Shock Protein 90 (HSP90), that is found in diseased cells but not healthy ones.[1][2] In neurodegenerative diseases like Alzheimer's, the epichaperome is believed to contribute to the misfolding and aggregation of proteins such as tau.[2] By selectively binding to and disrupting the epichaperome, Icapamespib aims to restore normal protein folding and degradation processes, thereby reducing the accumulation of toxic protein aggregates.[3][4] This targeted approach is designed to minimize off-target effects on the normal functions of HSP90 in healthy cells.[2]
dot graph TD; A[Cellular Stress (e.g., in Alzheimer's Disease)] --> B{Epichaperome Formation (including HSP90)}; B --> C[Misfolding and Aggregation of Proteins (e.g., Tau)]; C --> D[Neuronal Dysfunction and Cell Death]; E[this compound] --|Inhibits| B; subgraph "Normal Cellular Function" direction LR F[HSP90] --> G[Correct Protein Folding]; end
end Figure 1: Mechanism of Action of this compound. Icapamespib selectively inhibits the epichaperome, a complex formed under cellular stress, to prevent the misfolding and aggregation of proteins implicated in neurodegenerative diseases.
Preclinical Efficacy of Icapamespib
Preclinical studies have demonstrated the potential of Icapamespib in models of neurodegeneration. In a mouse model of tauopathy (PS19 mice), treatment with Icapamespib resulted in a rebalancing of synaptic protein pathway function.[5] Furthermore, research in mouse models of Alzheimer's disease has suggested that Icapamespib can effectively correct protein misfolding.[5]
While specific quantitative data on neuronal viability in cell lines like SH-SY5Y is not yet widely published, the progression of Icapamespib to clinical trials suggests a strong preclinical data package.
Comparison with Alternative Neuroprotective Agents
Several other compounds targeting protein misfolding and aggregation have been investigated for their neuroprotective potential. This section compares Icapamespib with other HSP90 inhibitors and a natural product with neuroprotective properties.
| Compound | Mechanism of Action | Key Quantitative Findings (Preclinical) |
| This compound | Selective Epichaperome Inhibitor | Rebalances synaptic protein pathway function in PS19 mice.[5] Corrects protein misfolding in Alzheimer's mouse models.[5] |
| Geldanamycin | Pan-HSP90 Inhibitor | Decreased infarct volumes by 55.7% and improved behavioral outcomes in a rat model of focal cerebral ischemia.[6] Reduced brain edema and neurological deficits in a mouse model of intracerebral hemorrhage.[3] |
| SNX-0723 | HSP90 Inhibitor | EC50 of 48.2 nM for preventing α-synuclein oligomerization.[7] Rescued α-synuclein-induced toxicity by up to 40% in a dose-dependent manner.[7] A single oral dose of 10 mg/kg resulted in a 5-fold induction of Hsp70 in the rat brain.[7] |
| Celastrol | Natural Product, HSP90 Inhibitor | Reduced IL-1β levels from 61.4 ± 4.1 pg/ml to 38.6 ± 3.7 pg/ml at 2 mg/kg in a sciatic nerve transection model.[8] Reduced Aβ levels and microgliosis in the cortex of preclinical AD models.[4] |
Table 1: Comparison of Preclinical Neuroprotective Effects. This table summarizes the mechanisms and key quantitative findings for Icapamespib and selected alternative neuroprotective agents.
Clinical Development of Icapamespib
Icapamespib has progressed to clinical trials, a significant step in validating its therapeutic potential. A Phase I study in healthy adult volunteers demonstrated that single and multiple doses of Icapamespib were generally safe and well-tolerated.[1][2] Based on these positive safety findings, a Phase II clinical trial has been initiated to evaluate the efficacy of Icapamespib in patients with mild Alzheimer's disease.[4] Additionally, a Phase I trial is planned to assess its safety in patients with glioblastoma.[4]
Experimental Protocols
Western Blot Analysis for Phosphorylated Tau
This protocol is a general guideline for assessing the levels of phosphorylated tau in brain tissue homogenates following treatment with an HSP90 inhibitor.
Protocol Steps:
-
Tissue Homogenization: Homogenize brain tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate proteins based on molecular weight by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of tau being investigated.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is commonly used to assess the neuroprotective effects of compounds against a toxic insult in a neuronal cell line like SH-SY5Y.
Protocol Steps:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Icapamespib or a vehicle control for a specified period (e.g., 1-2 hours).
-
Toxicity Induction: Add a neurotoxic agent, such as aggregated amyloid-beta (Aβ) peptide, to the wells (except for the untreated control wells).
-
Incubation: Incubate the plate for a duration sufficient to induce cell death (e.g., 24-48 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive (fully lysed cells) and negative (untreated cells) controls.
Conclusion
This compound represents a targeted approach to neuroprotection by selectively inhibiting the epichaperome. Preclinical data, though not yet fully published in a quantitative format, along with its progression to clinical trials, underscore its potential as a therapeutic for neurodegenerative diseases like Alzheimer's. In comparison to broader-acting HSP90 inhibitors, Icapamespib's selectivity may offer a more favorable safety profile. Further publication of quantitative preclinical and clinical data will be crucial in fully elucidating its comparative efficacy and solidifying its role in the landscape of neuroprotective therapies.
References
- 1. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mskcc.org [mskcc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical tools for epichaperome-mediated interactome dysfunctions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer’s-associated PU.1 expression levels regulate microglial inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Icapamespib Dihydrochloride and Other Brain-Penetrant HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic agents for neurological disorders is fraught with challenges, chief among them the blood-brain barrier (BBB). Heat shock protein 90 (HSP90) has emerged as a promising therapeutic target in a range of diseases, including neurodegenerative conditions and central nervous system (CNS) malignancies. Its inhibition can lead to the degradation of a multitude of oncogenic and misfolded proteins. This guide provides a head-to-head comparison of Icapamespib dihydrochloride and other notable brain-penetrant HSP90 inhibitors, with a focus on their performance in preclinical studies, supported by experimental data.
Introduction to this compound
Icapamespib (also known as PU-HZ151 or PU-AD) is a potent, second-generation, brain-permeable HSP90 inhibitor. A key feature of Icapamespib is its high selectivity for the epichaperome, a multiprotein complex containing HSP90 that is preferentially formed in diseased cells, including cancer cells and neurons affected by neurodegenerative processes. This selectivity for the epichaperome in diseased cells over the normal HSP90 chaperone machinery in healthy cells suggests a potentially wider therapeutic window.[1]
Comparative Analysis of Brain-Penetrant HSP90 Inhibitors
This section provides a comparative overview of this compound and other brain-penetrant HSP90 inhibitors, including Onalespib, NVP-AUY922, Ganetespib, SNX-2112, NXD30001, and PU-H71. The data presented is collated from various preclinical studies. Direct comparative studies are limited, and thus, the presented data should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Potency in Glioblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various HSP90 inhibitors in glioblastoma (GBM) cell lines.
| Inhibitor | Cell Line | IC50 (nM) |
| Icapamespib | U87MG | Data not available |
| Onalespib | U251HF | ≤ 250[2] |
| LN229 | ≤ 250[2] | |
| A172 | ≤ 250[2] | |
| NVP-AUY922 | U87MG | 7.8 ± 1.2[3] |
| SF268 | 6.1 ± 1.5[3] | |
| SF188 (pediatric) | 7.6 ± 2.2[3] | |
| KNS42 (pediatric) | 4.8 ± 1.2[3] | |
| Ganetespib | EGFR-overexpressing glioma cells | ~20-40[4][5] |
| SNX-2112 | Data not available | Data not available |
| NXD30001 | CD133+ GBM cells | Low nanomolar range[6] |
| PU-H71 | Sensitive Glioma Cells | 100 - 500[7] |
| Less Sensitive Glioma Cells | 1000 - 1500[7] |
Table 2: Brain Penetration and Pharmacokinetics
A critical parameter for CNS-targeted drugs is their ability to cross the blood-brain barrier. The brain-to-plasma concentration ratio (Kp or B/P ratio) is a key indicator of this property.
| Inhibitor | Brain Penetration | Brain-to-Plasma Ratio (Kp) | Species | Notes |
| Icapamespib | Yes | ~0.7 (oral, 10 mg/kg)[1] | Mouse | About 70% of plasma concentration found in brain tissue.[1] |
| Onalespib | Yes[2] | >1 (after 2h, IV, 30 mg/kg)[2] | Mouse | Levels in brain tissue were higher than in plasma from 2h to 24h post-injection.[2] |
| NVP-AUY922 | Yes | Data not available | Mouse | Drug levels in excess of 1,000 times the cellular GI50 value were observed in subcutaneous BT-474 breast tumors in athymic mice after a single 30 mg/kg IV dose.[8] |
| Ganetespib | Yes | Data not available | ||
| SNX-0723 (related to SNX-2112) | Yes | Significant brain concentrations observed. | Rat | A single oral dose of 10 mg/kg resulted in maximal brain concentrations at 6 hours. |
| NXD30001 | Yes[9] | Favorable brain pharmacokinetic profile. | Readily crosses the BBB and accumulates in the brain.[9] | |
| PU-H71 | Limited[7] | Minimal in brain tissue. | Mouse | While the drug accumulates in tumors, brain tissue showed minimal PU-H71.[7] |
Table 3: Preclinical Efficacy in Orthotopic Glioblastoma Models
The ultimate test of a brain-penetrant drug is its efficacy in a relevant in vivo model. Orthotopic glioblastoma models, where human tumor cells are implanted into the brains of immunodeficient mice, are a standard for preclinical evaluation.
| Inhibitor | Model | Dosing | Key Findings |
| Icapamespib | U87MG xenograft | 10 mg/kg, IV, twice weekly for 3 weeks | Significantly inhibited tumor growth and reduced tumor volume. |
| Onalespib | Patient-derived GSC xenograft | Not specified | In combination with temozolomide, significantly extended survival compared to either agent alone.[2] |
| NVP-AUY922 | U87MG xenograft | 50 mg/kg, IP, 3 days | Caused inhibition of ERK1/2 and AKT phosphorylation and induced apoptosis.[3] |
| Ganetespib | Human brain tumor xenotransplants | Not specified | Effectively impaired the growth of subcutaneously implanted tumors and provided a survival benefit.[5] |
| SNX-2112 | Data not available | Data not available | Data not available |
| NXD30001 | Human glioblastoma orthotopic model | Not specified | As a monotherapy, extended median survival by ~20%. In combination with radiation, further extended survival.[9] |
| PU-H71 | In vivo glioma models | Not specified | In vivo efficacy was not adequately tested due to poor BBB permeability.[7] |
Signaling Pathways and Experimental Workflows
The mechanism of action of HSP90 inhibitors involves the disruption of key signaling pathways that are often dysregulated in cancer.
The preclinical evaluation of these inhibitors typically follows a standardized workflow to assess their potential as CNS therapeutics.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used in the preclinical evaluation of brain-penetrant HSP90 inhibitors.
Determination of IC50 in Glioblastoma Cell Lines
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG, U251HF, LN229) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the HSP90 inhibitor is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the drug for a specified period, typically 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
-
Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[2][10]
Determination of Brain-to-Plasma Concentration Ratio (Kp)
-
Animal Model: Non-tumor-bearing mice or rats are used to assess BBB penetration in a healthy state.
-
Drug Administration: The HSP90 inhibitor is administered via a relevant route, typically intravenous (IV) or oral (PO), at a specific dose.
-
Sample Collection: At various time points after administration, blood and brain tissue are collected from cohorts of animals.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentration of the drug in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the drug in the brain (ng/g) by the concentration in the plasma (ng/mL).[2][11] It is important to consider the unbound fraction of the drug in both plasma and brain for a more accurate assessment of CNS exposure (Kp,uu).[12][13]
Orthotopic Glioblastoma Mouse Model and Efficacy Studies
-
Cell Preparation: Human glioblastoma cells, often engineered to express a reporter gene like luciferase for in vivo imaging, are harvested and prepared in a single-cell suspension.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
-
Intracranial Injection: Mice are anesthetized, and a small burr hole is drilled in the skull. A stereotactic apparatus is used to precisely inject the tumor cells into the desired location in the brain, such as the striatum or cerebral cortex.[1][14]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI) or magnetic resonance imaging (MRI).
-
Drug Treatment: Once tumors are established, mice are randomized into treatment and control groups. The HSP90 inhibitor is administered according to a predetermined schedule and route.
-
Efficacy Assessment: The primary endpoints for efficacy are typically tumor growth inhibition (measured by imaging) and overall survival. Body weight and general health of the animals are also monitored for toxicity.[9]
Conclusion
This compound and other brain-penetrant HSP90 inhibitors represent a promising class of therapeutics for CNS disorders. Icapamespib's unique selectivity for the epichaperome may offer a significant advantage in terms of safety and efficacy. Onalespib and NXD30001 also demonstrate excellent brain penetration and potent anti-tumor activity in preclinical glioblastoma models. NVP-AUY922 and Ganetespib show strong in vitro potency against glioblastoma cells. In contrast, the clinical utility of PU-H71 for CNS indications may be limited by its poor BBB permeability.
The data presented in this guide highlights the importance of a multi-parameter evaluation for CNS drug candidates, where in vitro potency must be coupled with favorable pharmacokinetic properties, particularly brain penetration, to translate into in vivo efficacy. Further head-to-head comparative studies are warranted to definitively establish the superior candidate for clinical development in various neurological indications.
References
- 1. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy [jove.com]
- 2. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic evaluation of the novel HSP90 inhibitor NVP-AUY922 in adult and pediatric glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TM-03: THE HSP90 INHIBITOR GANETESPIB IS AN EFFECTIVE THERAPY FOR GLIOBLASTOMA THAT BLOCKS EGFR-DRIVEN TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. calculator.academy [calculator.academy]
- 12. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 13. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Icapamespib Dihydrochloride Demonstrates Significant In Vivo Anti-Tumor Activity in Glioblastoma Model
Boston, MA – October 27, 2025 – Icapamespib dihydrochloride (PU-HZ151), a selective inhibitor of the epichaperome, has shown significant anti-tumor activity in a preclinical in vivo model of glioblastoma. In a study utilizing a human U87MG glioblastoma xenograft model in nude mice, treatment with Icapamespib resulted in a substantial 65% reduction in tumor volume compared to the vehicle control group. This finding highlights the potential of Icapamespib as a therapeutic agent for this aggressive brain cancer.
Icapamespib targets the epichaperome, a cancer-specific complex of heat shock protein 90 (HSP90) and other co-chaperones that plays a crucial role in the folding and stability of numerous oncoproteins. By binding to HSP90 within this complex, Icapamespib triggers the disassembly of the epichaperome, leading to the degradation of its client proteins and subsequent inhibition of tumor growth.
While direct head-to-head in vivo comparisons with other HSP90 inhibitors or the standard-of-care treatment, Temozolomide, are not yet available in published literature, the observed tumor growth inhibition with Icapamespib monotherapy underscores its potential efficacy. Further studies are warranted to establish a direct comparative baseline.
In Vivo Anti-Tumor Activity of Icapamespib
The anti-tumor effects of Icapamespib were evaluated in a U87MG human glioblastoma xenograft mouse model. The treatment protocol involved intravenous administration of 10 mg/kg Icapamespib twice weekly for three weeks.
| Treatment Group | Dosage and Administration | Tumor Volume Reduction vs. Control | Key Biomarker Changes |
| Icapamespib | 10 mg/kg, intravenous, twice weekly for 3 weeks | 65% | ↓ EGFR, ↓ AKT, ↑ HSP70 |
| Vehicle Control | N/A | 0% | N/A |
Mechanism of Action: Targeting the Epichaperome
Icapamespib's mechanism of action centers on the disruption of the epichaperome, a multi-protein complex that is selectively stabilized in cancer cells. This complex, nucleated by HSP90, is essential for maintaining the function of a wide array of oncoproteins, including key drivers of glioblastoma pathogenesis such as the Epidermal Growth Factor Receptor (EGFR) and the protein kinase B (AKT).
By selectively binding to HSP90 within the epichaperome, Icapamespib induces a conformational change that leads to the disassembly of the complex. This, in turn, exposes the client oncoproteins to the cell's degradation machinery, primarily the ubiquitin-proteasome system. The degradation of these client proteins disrupts critical cancer cell signaling pathways, ultimately leading to cell cycle arrest and apoptosis. A notable downstream effect of HSP90 inhibition is the compensatory upregulation of heat shock protein 70 (HSP70), a response that was also observed in the in vivo study.
Figure 1. Mechanism of action of Icapamespib in cancer cells.
Experimental Protocols
In Vivo U87MG Xenograft Study
-
Animal Model: Athymic nude mice were used for the study.
-
Cell Line: Human U87MG glioblastoma cells were cultured and prepared for implantation.
-
Tumor Implantation: A suspension of U87MG cells was subcutaneously injected into the flank of each mouse. Tumors were allowed to grow to a palpable size before the initiation of treatment.
-
Treatment Groups: Mice were randomized into two groups: one receiving this compound and a control group receiving a vehicle solution.
-
Drug Administration: Icapamespib was administered via intravenous injection at a dose of 10 mg/kg body weight. The treatment was given twice a week for a duration of three weeks.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated using the formula: (length × width²) / 2. The percentage of tumor growth inhibition was determined by comparing the mean tumor volume of the treated group to that of the vehicle control group at the end of the study.
-
Biomarker Analysis: At the end of the treatment period, tumors were excised, and protein lysates were prepared. Western blot analysis was performed to determine the levels of HSP90 client proteins (EGFR, AKT) and the stress-response protein HSP70.
Figure 2. Experimental workflow for the in vivo validation of Icapamespib.
Disclaimer: This comparison guide is for informational purposes only and is intended for a scientific audience. The data presented is based on preclinical studies and does not represent clinical outcomes in humans. For the most current and comprehensive information, please refer to the primary scientific literature and clinical trial data.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Icapamespib dihydrochloride and other notable Heat Shock Protein 90 (HSP90) inhibitors, including ganetespib, tanespimycin, and alvespimycin. The information presented is intended to support research and development efforts in the fields of oncology and neurodegenerative diseases by offering a consolidated overview of key pharmacokinetic parameters and the experimental methodologies used to derive them.
Icapamespib (PU-HZ151) is a selective, orally active inhibitor of epichaperomes assembled by HSP90.[1] It can cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases like Alzheimer's.[1] Related compounds such as ganetespib, tanespimycin, and alvespimycin are also HSP90 inhibitors that have been investigated primarily for cancer therapy.[2][3][4] Understanding the pharmacokinetic similarities and differences among these compounds is crucial for designing and interpreting preclinical and clinical studies.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound and related HSP90 inhibitors based on data from Phase I clinical trials.
| Compound | Dose and Route of Administration | Cmax | Tmax (hours) | AUC | Half-life (hours) | Clearance (CL) | Volume of Distribution (Vd) | Study Population |
| Icapamespib | 10, 20, 30 mg (single oral doses) | Dose-proportional increase | 1.00 - 2.00 | Dose-proportional increase | Biphasic elimination | - | - | Healthy non-elderly adults |
| Ganetespib | 100, 150, 200 mg/m² (IV infusion) | - | 0.76 | - | 6.45 | 48.28 L/h | 191 L | Patients with advanced HCC |
| Ganetespib | 2-144 mg/m² (IV infusion, twice weekly) | - | - | - | 10 - 14 | - | > total body water | Patients with solid tumors |
| Tanespimycin | 275, 340 mg/m² (IV infusion) | Cmax was 17% lower for the suspension vs. the injection formulation at 340 mg/m² | - | Similar for both formulations | 3 - 4 | 12.76 - 17.28 L/h/m² | 69.54 - 78.51 L/m² | Patients with advanced solid tumors |
| Alvespimycin | 2.5 - 106 mg/m² (IV infusion, weekly) | Dose-proportional increase up to 80 mg/m² | - | Linear up to 80 mg/m² | 24.6 ± 8.6 | 27.7 L/hr (range 8.26 - 153) | 468 ± 383 L | Patients with advanced solid tumors |
| Alvespimycin (17DMAG) | 1.5 - 46 mg/m² (IV infusion, daily for 3 or 5 days) | 0.071 - 1.7 µg/mL | - | 0.7 - 14.7 µg/mL*h | 24 ± 15 | 79 ± 40 mL/min/m² | - | Patients with advanced solid tumors |
Note: Direct comparison of values should be done with caution due to differences in dosing regimens, analytical methods, and patient populations.
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from Phase I clinical trials with specific methodologies for sample collection and analysis.
This compound
A Phase 1, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy non-elderly and elderly subjects.[5] Oral single doses of 10, 20, and 30 mg were administered.[5] Plasma concentrations of icapamespib were measured at various time points to determine the pharmacokinetic profile.[5] A two-period crossover bioavailability study was also conducted to compare oral solution and tablet formulations.[5]
Ganetespib
In a Phase I study in patients with advanced solid malignancies, ganetespib was administered as a 1-hour intravenous infusion once weekly for 3 weeks, followed by a 1-week rest.[2] Blood samples for pharmacokinetic analysis were collected pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours after the start of infusion on Days 1 and 15 of the first cycle.[2] Plasma concentrations were determined using a validated HPLC-MS/MS method.[2] Another study in patients with advanced hepatocellular carcinoma used a similar dosing schedule and pharmacokinetic analysis.[6]
Tanespimycin
A Phase I crossover study compared two formulations of tanespimycin (a suspension and a Cremophor-based formulation) in patients with advanced solid tumors.[3] Doses of 275 mg/m² and 340 mg/m² were administered as intravenous infusions.[3] Serial blood samples were collected over a 24-hour period on days 1 and 8 to measure the plasma concentrations of tanespimycin and its major metabolite, 17-AG.[3]
Alvespimycin (17-DMAG)
In a Phase I study involving patients with advanced solid tumors, alvespimycin was administered weekly as an intravenous infusion.[4] Another Phase I study evaluated daily intravenous infusions for 3 or 5 days every 3 weeks.[7] Plasma concentrations of alvespimycin were determined by liquid chromatography/mass spectrometry (LC/MS/MS).[7] Pharmacodynamic markers, such as the induction of HSP72, were also assessed in peripheral blood mononuclear cells and tumor biopsies.[4]
Signaling Pathway Inhibition by HSP90 Inhibitors
Icapamespib and related compounds exert their therapeutic effects by inhibiting HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[8] Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[9]
Caption: Inhibition of HSP90 by Icapamespib and related compounds leads to the degradation of client proteins, thereby disrupting pro-survival signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanespimycin pharmacokinetics: a randomized dose-escalation crossover phase 1 study of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I and pharmacokinetic study of ganetespib (STA-9090) in advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 9. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Icapamespib Dihydrochloride and Other HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Icapamespib dihydrochloride against other prominent Heat Shock Protein 90 (HSP90) inhibitors. The information is compiled from preclinical and clinical studies to assist researchers in making informed decisions.
Introduction to HSP90 Inhibition and this compound
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1] Inhibition of HSP90 is a promising therapeutic strategy in oncology, leading to the simultaneous degradation of multiple oncoproteins.[2] this compound is a selective inhibitor of epichaperomes, which are HSP90-containing protein complexes found in diseased cells.[3] This selectivity may contribute to a favorable safety profile compared to pan-HSP90 inhibitors.
Comparative Safety Profile of HSP90 Inhibitors
The following tables summarize the adverse event profiles of this compound and other HSP90 inhibitors based on available clinical trial data.
Disclaimer: The data presented below is compiled from separate clinical trials and does not represent a head-to-head comparison. The incidence of adverse events can be influenced by patient population, disease state, and trial design.
Table 1: Common Adverse Events of this compound (Healthy Volunteers) [3][4]
| Adverse Event | Frequency | Severity |
| Headache | Most Common | Mild |
Single doses up to 30 mg and multiple doses up to 30 mg for 7 days were generally safe and well tolerated in healthy non-elderly and elderly subjects.[3][4]
Table 2: Common Adverse Events of Selected HSP90 Inhibitors (Cancer Patients)
| Inhibitor | Common Adverse Events | Notes |
| Ganetespib | Diarrhea, fatigue, nausea, hypersensitivity reactions.[5] | Generally Grade 1/2 severity. Notably lacks the severe hepatotoxicity, ocular toxicity, or cardiac toxicity seen with some other HSP90 inhibitors.[5] |
| Alvespimycin (17-DMAG) | Nausea, vomiting, fatigue, liver enzyme disturbances, ocular toxicities (blurred vision, dry eye).[6][7] | Dose-limiting toxicities observed at higher doses, including severe fatigue, hypoalbuminemia, and one treatment-related death.[7] |
| Onalespib | Diarrhea, fatigue, mucositis, nausea, vomiting. | Generally Grade 1/2. |
| Luminespib (AUY922) | Diarrhea, nausea, decreased appetite, visual-related disorders (including night blindness).[8] | Ocular toxicities are common, though mostly Grade 1/2 and reversible.[8] |
A meta-analysis of randomized controlled trials of various HSP90 inhibitors indicated an increased risk of abdominal pain in patients receiving these agents compared to control groups.[9] Trends toward increased incidence of back pain and headache were also noted.[9]
Experimental Protocols for Key Safety Assays
Detailed methodologies for assessing the potential toxicity of HSP90 inhibitors are crucial for preclinical development. Below are protocols for key in vitro assays.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HSP90 inhibitor and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
In Vitro Hepatotoxicity Assessment
Hepatotoxicity is a known concern for some HSP90 inhibitors.[10] In vitro assays using primary hepatocytes or liver-derived cell lines (e.g., HepG2) are used for early screening.
Principle: Assess drug-induced liver injury by measuring markers of cell death, mitochondrial dysfunction, and steatosis.
Methodology:
-
Cell Culture: Culture primary human hepatocytes or HepG2 cells in appropriate media.
-
Compound Exposure: Treat cells with various concentrations of the HSP90 inhibitor for a defined period (e.g., 24 to 72 hours).
-
Endpoint Analysis:
-
Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.
-
Mitochondrial Function: Assess changes in mitochondrial membrane potential using fluorescent dyes like JC-1 or TMRM.
-
Steatosis: Stain for neutral lipid accumulation using dyes such as Oil Red O or Nile Red.
-
-
Data Interpretation: Compare the results from treated cells to vehicle-treated controls to determine the hepatotoxic potential.
In Vitro Cardiotoxicity Assessment: hERG Assay
Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Principle: The patch-clamp electrophysiology technique is used to measure the effect of a compound on the hERG potassium current in cells stably expressing the hERG channel (e.g., HEK293 cells).
Protocol:
-
Cell Preparation: Culture hERG-expressing cells to an appropriate confluency for patch-clamp recording.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a single cell.
-
Baseline Recording: Record the baseline hERG current using a specific voltage-clamp protocol recommended by regulatory agencies like the FDA.[11]
-
Compound Application: Perfuse the cell with increasing concentrations of the HSP90 inhibitor.
-
Current Measurement: Record the hERG current at each concentration after steady-state inhibition is reached.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.
In Vitro Ocular Toxicity Assessment
Ocular toxicity has been a dose-limiting factor for some HSP90 inhibitors.[5] In vitro models using retinal pigment epithelial (RPE) cells or corneal cells can be used for screening.
Principle: Evaluate the cytotoxic effect of a compound on ocular cells.
Methodology:
-
Cell Culture: Culture human RPE cells (e.g., ARPE-19) or human corneal epithelial cells.
-
Compound Exposure: Treat the cells with a range of concentrations of the HSP90 inhibitor.
-
Viability Assessment: After the exposure period, assess cell viability using methods such as the MTT assay, neutral red uptake assay, or by measuring ATP levels.
-
Barrier Function (for RPE cells): Measure the transepithelial electrical resistance (TEER) of RPE cell monolayers to assess the integrity of the retinal barrier.
-
Data Interpretation: A significant reduction in cell viability or barrier function indicates potential ocular toxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of HSP90 in oncogenic signaling and a typical workflow for assessing inhibitor toxicity.
Caption: HSP90 Client Proteins in Oncogenic Signaling Pathways.
Caption: General Workflow for In Vitro Toxicity Assessment.
Conclusion
This compound, with its selective mechanism of action targeting epichaperomes, shows a promising safety profile in early studies, characterized by mild and infrequent adverse events.[3][4] In comparison, other HSP90 inhibitors have demonstrated a range of toxicities, with some exhibiting dose-limiting ocular, hepatic, or cardiac effects.[5][7][8] The provided experimental protocols offer a framework for the preclinical safety assessment of novel HSP90 inhibitors. Further clinical studies, ideally including direct comparative arms, will be necessary to definitively establish the relative safety of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability and Pharmacokinetics of Icapamespib, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Heat Shock Protein 90 Inhibitor on Pain in Cancer Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Icapamespib Dihydrochloride
For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like Icapamespib dihydrochloride is a critical component of laboratory safety and regulatory compliance. As an inhibitor of Heat Shock Protein 90 (HSP90), this compound requires careful management to mitigate potential environmental and health risks.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[4]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound should be treated with the same diligence as any other potentially hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.
-
This waste must be segregated from other waste streams.[5][6] Do not mix it with non-hazardous trash or other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EH&S) department.
-
Keep solid and liquid waste in separate, clearly labeled containers.[6]
-
-
Container Management:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. Whenever possible, use the original container for disposal of the neat compound.[7]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep the waste container securely sealed when not in use to prevent spills or volatilization.[7]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: All disposables that have come into contact with this compound, such as gloves, weighing paper, and contaminated bench paper, should be placed in the designated solid hazardous waste container.
-
Liquid Waste: Unused or expired solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not pour any solution containing this compound down the drain.[8]
-
Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[7][8] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[7] After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface the original label.[8]
-
-
Storage Pending Disposal:
-
Arranging for Final Disposal:
-
Contact your institution's EH&S department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and transportation.
-
Quantitative Disposal Guidelines
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Sewer Disposal | Must be between 5.0 and 12.5 (Note: This is for non-hazardous waste only and does not apply to this compound) | [5] |
| Container Fullness | Do not overfill liquid waste containers. Leave adequate headspace. | [6] |
| Storage Time in Satellite Accumulation Area | Partially filled containers may remain for up to one year. Full containers must be removed within three days. | [5] |
| Acutely Hazardous Waste Container Rinsing | Must be triple-rinsed. | [7][8] |
Experimental Workflow for Disposal
Below is a visual representation of the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their responsibility to environmental stewardship. Always consult your institution's specific safety protocols and EH&S department for guidance.
References
- 1. Heat Shock Protein 90 Inhibitors: An Update on Achievements, Challenges, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibition: elimination of shock and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Icapamespib Dihydrochloride
FOR IMMEDIATE USE
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Icapamespib dihydrochloride. The following procedures are based on established best practices for handling potentially hazardous compounds in a laboratory setting and are intended to ensure the safety of all personnel.
This compound is a selective inhibitor of epichaperomes assembled by HSP90 and is used in research for neurodegenerative diseases and cancer.[1][2] While a specific Safety Data Sheet (SDS) for this compound was not located, its use in investigating cytotoxic activity necessitates handling it with care, following protocols for hazardous drugs (HDs).[3][4][5] The following guidelines are critical for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted by your institution's safety office to determine the appropriate level of PPE required.[3][4] However, based on general guidance for handling hazardous or cytotoxic compounds, the following PPE is strongly recommended.[3][4][5]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated gloves | Provides a barrier against direct skin contact and reduces the risk of exposure from tears or punctures in the outer glove.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols that may be generated during handling. |
| Body Protection | Disposable gown resistant to chemotherapy agents | Prevents contamination of personal clothing and skin. Gowns should be shown to resist permeability by HDs.[3][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder form to prevent inhalation of aerosolized particles. The specific type should be determined by a formal risk assessment.[3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Step-by-Step Handling and Disposal Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Decontamination: The work surface should be decontaminated before and after handling the compound.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a containment balance enclosure or a fume hood to prevent the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Personal Hygiene: After handling, remove gloves and gown, and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area.
3. Spill Management:
-
Spill Kit: Ensure a spill kit appropriate for cytotoxic drugs is readily available.
-
Small Spills: For small spills, wear the recommended PPE, absorb the spill with an inert material, and clean the area with a suitable decontaminating agent.
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan:
-
Waste Segregation: All disposable PPE (gloves, gowns), contaminated labware, and excess this compound should be disposed of as hazardous or cytotoxic waste.
-
Containers: Use clearly labeled, sealed containers for all hazardous waste.
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
